Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Prepared by: Senior Application Scientist Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals Executive Summary In advanced pharmaceutical development and fine chemical sy...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist
Target Audience: Synthetic Organic Chemists, Process Researchers, and Drug Development Professionals
Executive Summary
In advanced pharmaceutical development and fine chemical synthesis, highly functionalized aromatic intermediates act as critical building blocks for complex active pharmaceutical ingredients (APIs). N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide (Molecular Formula:
C10H12N2O5
) is a versatile, multi-functionalized acetanilide derivative. Featuring an electron-withdrawing nitro group, an electron-donating acetamido group, and a highly derivatizable 2-hydroxyethoxy side chain, this compound offers orthogonal reactivity.
This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical profiling, and downstream applications, ensuring that process chemists can reliably synthesize and manipulate this intermediate in self-validating workflows.
Physicochemical Profiling
Understanding the physical and electronic properties of this intermediate is essential for predicting its solubility, chromatographic behavior, and reactivity. The presence of both hydrogen bond donors (amide, primary alcohol) and acceptors (nitro, ether, carbonyl) makes this a highly polar molecule.
Table 1: Key Physicochemical Properties
Property
Value / Description
Chemical Name
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Molecular Formula
C10H12N2O5
Molecular Weight
240.21 g/mol
Structural Class
Substituted Acetanilide / Nitroaromatic Ether
Hydrogen Bond Donors
2 (Amide -NH, Alcohol -OH)
Hydrogen Bond Acceptors
5 (Carbonyl O, Ether O, Nitro O
2
, Alcohol O)
Predicted Solubility
Soluble in DMF, DMSO, Methanol; Sparingly soluble in DCM, Water
Predictive Synthesis & Mechanistic Pathways
The synthesis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is typically achieved through a two-step sequence starting from the widely available precursor, acetaminophen (paracetamol).
Figure 1: Two-step synthetic workflow from acetaminophen to the target etherified intermediate.
Step 1: Regioselective Nitration
Mechanistic Causality: Acetaminophen undergoes electrophilic aromatic substitution. The hydroxyl group is a strongly activating, ortho/para-directing group. The acetamido group is moderately activating but sterically bulky. Because the para position relative to the hydroxyl group is occupied by the acetamido moiety, the nitronium ion (
NO2+
) regioselectively attacks the ortho position, yielding N-(4-hydroxy-3-nitrophenyl)acetamide[1]. Temperature control is critical to prevent oxidative degradation of the electron-rich phenol ring.
Step 2: Williamson Etherification
Mechanistic Causality: The alkylation of the nitrophenol intermediate utilizes 2-chloroethanol. The selection of potassium carbonate (
K2CO3
) is deliberate: as a mild inorganic base, it selectively deprotonates the highly acidic nitrophenol (
pKa≈7.1
) without abstracting the amide proton (
pKa>15
). This prevents unwanted N-alkylation side reactions[2]. N,N-Dimethylformamide (DMF) is utilized because its polar aprotic nature poorly solvates the phenoxide anion, maximizing its nucleophilicity for the
SN2
attack on the halogenated alcohol[3].
Experimental Protocol: Self-Validating Synthesis
Deprotonation: Charge a dried flask with N-(4-hydroxy-3-nitrophenyl)acetamide (1.0 eq) and anhydrous
K2CO3
(1.5 eq) in anhydrous DMF (0.5 M). Stir at room temperature for 30 minutes. Validation check: The solution will turn deep red/orange, confirming the formation of the phenoxide anion.
Alkylation: Dropwise add 2-chloroethanol (1.2 eq). Elevate the temperature to 80 °C and stir for 6-8 hours under an inert atmosphere.
Workup: Quench the reaction by pouring it into ice water. The target compound will precipitate. Filter, wash with cold water to remove residual DMF and salts, and dry under a vacuum.
Purification: Recrystallize from ethanol/water to achieve >98% HPLC purity.
Chemical Reactivity & Downstream Applications
The value of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide lies in the orthogonal reactivity of its three main functional groups. By selectively addressing the nitro group, the primary alcohol, or the acetamide, chemists can generate a vast array of derivatives.
Figure 2: Downstream chemical reactivity and functional group transformations.
Nitro Reduction: Catalytic hydrogenation (Pd/C,
H2
) reduces the nitro group to an aniline, yielding an ortho-aminophenol ether derivative. This is a classic precursor for synthesizing fused heterocycles like benzoxazines or quinoxalines.
Alcohol Activation: The primary alcohol can be converted into a superior leaving group (e.g., mesylate or tosylate) using MsCl/TsCl in pyridine, setting the stage for subsequent amination or etherification.
Amide Hydrolysis: Refluxing in strong aqueous acid (e.g., 6M HCl) cleaves the acetamido group, unmasking the primary aromatic amine for diazonium chemistry or cross-coupling reactions.
Analytical Characterization Protocols
To ensure batch-to-batch consistency and verify the success of the etherification, rigorous analytical characterization is required. The following table summarizes the expected quantitative Nuclear Magnetic Resonance (NMR) data based on electronic shielding principles.
Table 2: Expected
1
H NMR Data (DMSO-
d6
, 400 MHz)
Chemical Shift (ppm)
Multiplicity
Integration
Structural Assignment & Causality
~10.10
Singlet (br)
1H
Amide -NH- : Highly deshielded by the adjacent carbonyl group.
~8.25
Doublet (
J=2.5
Hz)
1H
Ar-H (ortho to NO
2
) : Experiences strong anisotropic deshielding from the nitro group.
~7.72
Doublet of Doublets (
J=8.9,2.5
Hz)
1H
Ar-H (para to ether) : Coupled to both ortho and meta protons.
~7.30
Doublet (
J=8.9
Hz)
1H
Ar-H (ortho to ether) : Shielded by the electron-donating alkoxy oxygen.
~4.95
Triplet (br,
J=5.5
Hz)
1H
Alcohol -OH : Exchangeable proton; couples to the adjacent
CH2
in dry DMSO.
~4.12
Triplet (
J=5.0
Hz)
2H
Ether -CH
2
-O- : Deshielded directly by the aromatic ether oxygen.
~3.75
Quartet (
J=5.0
Hz)
2H
Alcohol -CH
2
-OH : Shifts slightly upfield compared to the ether-linked methylene.
~2.05
Singlet
3H
Acetyl -CH
3 : Standard aliphatic methyl adjacent to a carbonyl.
Infrared (IR) Spectroscopy Markers:
Validation of the product should be confirmed via ATR-FTIR. Look for the disappearance of the sharp phenolic -OH stretch and the appearance of a broad aliphatic -OH stretch at ~3350 cm
−1
. The strong asymmetric and symmetric
NO2
stretches will remain prominent at ~1525 cm
−1
and ~1345 cm
−1
, respectively, alongside the strong C-O-C ether stretch at ~1250 cm
−1
.
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide: Synthesis, Characterization, and Applications in Advanced Medicinal Chemistry
Executive Summary N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide (also known as 4-(2-hydroxyethoxy)-3-nitroacetanilide) is a highly specialized, polyfunctional aromatic intermediate utilized in advanced organic synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide (also known as 4-(2-hydroxyethoxy)-3-nitroacetanilide) is a highly specialized, polyfunctional aromatic intermediate utilized in advanced organic synthesis and medicinal chemistry. Characterized by a central benzene ring substituted with an acetamido group, a nitro group, and a 2-hydroxyethoxy ether, this compound serves as a critical building block. Its unique substitution pattern allows for orthogonal reactivity, making it an ideal precursor for the synthesis of complex heterocyclic systems—such as benzoxazines and benzimidazoles—which are privileged scaffolds in modern drug discovery.
While its specific CAS registry number is often subsumed under proprietary or specialized intermediate databases[1], its structural analogs provide a robust framework for predicting its chemical behavior, solubility, and reactivity[2]. This whitepaper provides a comprehensive technical guide to its physicochemical properties, mechanistic synthesis, and downstream applications.
Structural and Physicochemical Profiling
Understanding the physicochemical properties of N-[4-(2-hydroxyethoxy)-3-nitrophenyl]acetamide is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The presence of both hydrogen bond donors (-NH, -OH) and multiple acceptors significantly influences its topological polar surface area (TPSA) and solubility profile[2].
Table 1: Physicochemical Properties Summary
Property
Value
IUPAC Name
N-[4-(2-hydroxyethoxy)-3-nitrophenyl]acetamide
Common Synonyms
4-(2-hydroxyethoxy)-3-nitroacetanilide
Molecular Formula
C₁₀H₁₂N₂O₅
Molecular Weight
240.21 g/mol
Exact Mass
240.0746 Da
Hydrogen Bond Donors
2 (Amide -NH, Alcohol -OH)
Hydrogen Bond Acceptors
6
Topological Polar Surface Area (TPSA)
104.4 Ų
Mechanistic Synthesis & Experimental Protocols
The synthesis of N-[4-(2-hydroxyethoxy)-3-nitrophenyl]acetamide is typically achieved via a two-step linear sequence starting from the widely available active pharmaceutical ingredient, paracetamol (N-(4-hydroxyphenyl)acetamide).
Figure 1: Two-step synthetic workflow for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.
Step 1: Regioselective Nitration of Paracetamol
Mechanistic Causality:
Paracetamol contains two ortho/para-directing groups (-OH and -NHAc) positioned para to each other. The hydroxyl group is a significantly stronger electron-donating group (EDG) via resonance than the acetamido group. Consequently, electrophilic aromatic substitution (nitration) is regioselectively directed to the position ortho to the hydroxyl group (position 3), yielding 4-acetamido-2-nitrophenol[3]. Low temperatures are critical to prevent over-nitration and oxidative degradation of the electron-rich aromatic ring.
Self-Validating Protocol:
Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of paracetamol in 30 mL of glacial acetic acid.
Cooling: Submerge the flask in an ice-salt bath to bring the internal temperature to 0–5 °C.
Nitration: Carefully add a pre-cooled nitrating mixture (e.g., concentrated HNO₃ in acetic acid, or sodium nitrite in acidic aqueous suspension) dropwise over 30 minutes, maintaining the temperature below 5 °C[3].
Validation (In-Process): Stir for 2 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent. The product will appear as a distinct, bright yellow spot (due to the extended conjugation of the nitrophenol system) with a higher Rf value than the starting material.
Workup: Quench the reaction by pouring the mixture over 200 g of crushed ice. Filter the resulting bright yellow precipitate under vacuum, wash with cold distilled water to remove residual acid, and dry in a vacuum oven at 40 °C.
Step 2: O-Alkylation with 2-Chloroethanol
Mechanistic Causality:
The phenolic hydroxyl group in 4-acetamido-2-nitrophenol is highly acidic (pKa ~7.1) due to the strong electron-withdrawing effect of the adjacent nitro group. Therefore, a mild base like potassium carbonate (K₂CO₃) is perfectly sufficient to quantitatively generate the phenoxide nucleophile. Using a mild base prevents the unwanted hydrolysis of the acetamide group, which would occur if strong bases (like NaOH) were used. N,N-Dimethylformamide (DMF) is selected as a polar aprotic solvent to solvate the potassium counterion, leaving a highly reactive, "naked" phenoxide to attack 2-chloroethanol via an Sₙ2 mechanism.
Self-Validating Protocol:
Preparation: Suspend 5.0 g of 4-acetamido-2-nitrophenol and 1.5 equivalents of anhydrous K₂CO₃ in 25 mL of dry DMF. Stir at room temperature for 15 minutes to allow phenoxide formation (the solution will turn a deep, vibrant red/orange).
Alkylation: Add 1.2 equivalents of 2-chloroethanol dropwise.
Heating: Attach a reflux condenser and heat the mixture to 80 °C for 6–8 hours.
Validation (In-Process): Monitor via TLC (EtOAc/Hexane 2:1). The reaction is complete when the deep yellow/orange spot of the phenoxide disappears, replaced by a new, UV-active spot representing the ether product.
Workup: Cool the mixture to room temperature and pour into 150 mL of ice water. Extract with ethyl acetate (3 x 50 mL).
Purification: Wash the combined organic layers extensively with brine (5 x 50 mL) to remove all traces of DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol to yield the pure target compound.
Analytical Characterization
To ensure the trustworthiness of the synthesized batch, the following analytical signatures should be verified:
¹H NMR (400 MHz, DMSO-d₆): Look for the characteristic acetyl methyl singlet at ~2.05 ppm. The aromatic region will display an ABX or AMX spin system indicative of the 1,3,4-trisubstituted pattern. The newly added 2-hydroxyethoxy group will present as two distinct triplets around 3.8 ppm (-CH₂OH) and 4.1 ppm (-OCH₂-), along with a broad singlet for the terminal hydroxyl proton (exchangeable with D₂O).
Mass Spectrometry (ESI+): The expected pseudo-molecular ion [M+H]⁺ will appear at m/z 241.2, with a corresponding sodium adduct [M+Na]⁺ at m/z 263.2.
Downstream Applications & Derivatization
The true value of N-[4-(2-hydroxyethoxy)-3-nitrophenyl]acetamide lies in its capacity to serve as a launchpad for more complex molecular architectures.
Figure 2: Downstream derivatization pathways yielding bioactive scaffolds and dyes.
Catalytic Reduction: The nitro group can be smoothly reduced to an amine using Palladium on Carbon (Pd/C) under a hydrogen atmosphere, yielding 3-amino-4-(2-hydroxyethoxy)acetanilide.
Heterocyclic Cyclization: The resulting ortho-amino ether is a classic precursor for intramolecular cyclization. Reaction with carbonyl compounds (aldehydes/ketones) or phosgene equivalents yields substituted benzoxazines . Benzoxazine derivatives are highly prized in medicinal chemistry for their diverse biological activities, including neuroprotective, antibacterial, and anti-inflammatory properties.
Materials Science: The reduced amine can also undergo diazotization and subsequent coupling with electron-rich aromatics to produce advanced azo dyes and pigments utilized in specialized polymer coatings.
References
BenchChem.3-NITRO-4-ACETAMIDOPHENOL | 7403-75-0 - Application Notes and Protocols. BenchChem.
An In-depth Technical Guide to the Synthesis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide For Researchers, Scientists, and Drug Development Professionals Introduction N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Synthesis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is a valuable intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceutical compounds and dyes. Its structure, featuring a substituted nitrophenol ether, provides a versatile scaffold for further chemical modifications. This guide offers a comprehensive overview of a logical and efficient synthesis pathway for this compound, grounded in established chemical principles. We will delve into the mechanistic underpinnings of each reaction step, provide detailed experimental protocols, and present key data to ensure reproducibility and scalability.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from the readily available N-(4-hydroxyphenyl)acetamide (also known as paracetamol or acetaminophen). The synthesis hinges on two key transformations:
Electrophilic Aromatic Substitution: Introduction of a nitro group onto the aromatic ring.
Williamson Ether Synthesis: Formation of the 2-hydroxyethoxy ether linkage.
This strategy is advantageous due to the low cost of the starting material and the generally high efficiency of the involved reactions.
Overall Synthesis Workflow
The synthesis proceeds in two primary stages, starting from N-(4-hydroxyphenyl)acetamide. First, a regioselective nitration is performed, followed by an etherification to yield the final product.
Caption: Two-stage synthesis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.
Part 1: Synthesis of N-(4-hydroxy-3-nitrophenyl)acetamide
Mechanistic Rationale
The initial step involves the nitration of N-(4-hydroxyphenyl)acetamide. The aromatic ring of this starting material possesses two activating, ortho-, para-directing groups: a hydroxyl (-OH) group and an acetamido (-NHCOCH₃) group. The hydroxyl group is a more potent activating group than the acetamido group. Consequently, the incoming electrophile, the nitronium ion (NO₂⁺), will be directed primarily to the positions ortho to the hydroxyl group.
The nitronium ion is generated in situ from the reaction of a strong acid, typically sulfuric acid, with nitric acid.[1] The acetamido group's steric bulk can hinder substitution at the position ortho to it, further favoring nitration at the position ortho to the hydroxyl group (position 3).[1] This regioselectivity leads to the desired N-(4-hydroxy-3-nitrophenyl)acetamide as the major product.[2]
Detailed Experimental Protocol
Reagents and Equipment:
N-(4-hydroxyphenyl)acetamide
Concentrated Sulfuric Acid (H₂SO₄)
Concentrated Nitric Acid (HNO₃)
Ice
Deionized Water
Beakers, Erlenmeyer flasks
Magnetic stirrer and stir bar
Ice bath
Buchner funnel and filter paper
Procedure:
In a flask, dissolve N-(4-hydroxyphenyl)acetamide in a minimal amount of concentrated sulfuric acid. This should be done carefully in an ice bath to manage the exothermic dissolution.
Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
While maintaining the temperature of the N-(4-hydroxyphenyl)acetamide solution below 10°C, add the nitrating mixture dropwise with constant stirring. The reaction is highly exothermic and careful temperature control is crucial to prevent over-nitration and side reactions.[1]
After the addition is complete, allow the reaction mixture to stir for an additional 1-2 hours at a low temperature.
Slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will cause the product to precipitate out of the solution.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the collected solid with copious amounts of cold deionized water to remove any residual acid.
The crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol-water mixture, to yield N-(4-hydroxy-3-nitrophenyl)acetamide as a solid.[3]
Part 2: Synthesis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Mechanistic Rationale
This step employs the Williamson ether synthesis, a classic and reliable method for forming ethers. The reaction proceeds via an Sₙ2 mechanism. The phenolic hydroxyl group of N-(4-hydroxy-3-nitrophenyl)acetamide is first deprotonated by a suitable base (e.g., potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group and forming the desired ether linkage. A polar aprotic solvent like dimethylformamide (DMF) is often used to facilitate this reaction.
Detailed Experimental Protocol
Reagents and Equipment:
N-(4-hydroxy-3-nitrophenyl)acetamide
2-Chloroethanol
Potassium Carbonate (K₂CO₃), anhydrous
Dimethylformamide (DMF)
Round-bottom flask
Reflux condenser
Heating mantle
Magnetic stirrer and stir bar
Standard workup and purification glassware
Procedure:
To a round-bottom flask, add N-(4-hydroxy-3-nitrophenyl)acetamide, a molar excess of anhydrous potassium carbonate, and DMF.
Add a slight molar excess of 2-chloroethanol to the mixture.
Equip the flask with a reflux condenser and heat the mixture with stirring to a temperature of approximately 80-100°C.
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
Once the reaction is complete, allow the mixture to cool to room temperature.
Pour the reaction mixture into a large volume of water to precipitate the crude product.
Collect the solid product by vacuum filtration and wash it with water.
Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic peaks for the aromatic protons, the acetamido group, and the newly introduced 2-hydroxyethoxy group.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, including the N-H and C=O stretches of the amide, the C-O-C stretch of the ether, the O-H stretch of the alcohol, and the N-O stretches of the nitro group.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.
Quantitative Data Summary
The following table provides expected data for this synthesis pathway. Note that actual yields may vary depending on the reaction scale and specific conditions.
The described two-step synthesis pathway provides a reliable and efficient method for the preparation of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide. By starting with the readily available N-(4-hydroxyphenyl)acetamide, this approach leverages fundamental and well-understood organic reactions—electrophilic aromatic substitution and Williamson ether synthesis—to achieve the target molecule. The provided protocols, grounded in established chemical literature, offer a solid foundation for researchers and scientists in the field of drug development and chemical synthesis. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining a high yield and purity of the final product.
References
Hines, J. B., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(3). Available at: [Link]
Synthesis and Characterization of Fe(III)-Ion with N-(4-Hydroxyphenyl) Acetamide. (n.d.). Technium Science. Available at: [Link]
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53. Available at: [Link]
Ali, K. F., & Taha, A. (2017). Syntheses of Medicinal Compounds. ResearchGate. Available at: [Link]
Synthesis of N-(4 nitrophenyl) acetamide. (2020). ResearchGate. Available at: [Link]
Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(12). Available at: [Link]
CN109776337A - The preparation method of 2- methoxyl group -4- nitroaniline. (2019). Google Patents.
Hines III, J. B., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
Hines III, J. B., et al. (2022). data reports N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCr Journals. Available at: [Link]
Supporting Information for Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. (n.d.). The Royal Society of Chemistry. Available at: [Link]
Separation of N-(4-Hydroxy-3-nitrophenyl)acetamide on Newcrom R1 HPLC column. (2018). SIELC Technologies. Available at: [Link]
Deere, C. J. (2019). N-(4-hydroxy-3-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
o-NITROANILINE. (n.d.). Organic Syntheses Procedure. Available at: [Link]
Uppu, R. M., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. IUCrData, 8(4). Available at: [Link]
Hines III, J. B., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
N-(4-Hydroxy-3-nitrophenyl)acetamide. (n.d.). PubChem. Available at: [Link]
CN111004141A - Novel method for synthesizing Nintedanib intermediate 2-chloro-N-methyl-N- (4-nitrophenyl) acetamide. (2020). Google Patents.
An In-depth Technical Guide to the Molecular Structure and Bonding of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Abstract N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is a substituted aromatic compound of significant interest due to its structural relationship to widely studied pharmacophores. Understanding its precise molecular...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is a substituted aromatic compound of significant interest due to its structural relationship to widely studied pharmacophores. Understanding its precise molecular architecture, including the interplay of its functional groups through covalent and non-covalent interactions, is fundamental for predicting its physicochemical properties, metabolic fate, and potential applications in drug development. This guide provides a comprehensive analysis of the molecule's predicted structure and bonding characteristics, drawing upon established chemical principles and comparative data from crystallographically-characterized analogs. We present a detailed examination of intramolecular and intermolecular forces, a proposed synthetic pathway, and a complete workflow for its empirical characterization using modern analytical techniques. This document is intended for researchers, scientists, and professionals in medicinal chemistry and materials science who require a deep understanding of this molecule's structural chemistry.
Molecular Architecture: A Predictive Analysis
The molecular structure of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is defined by a central phenyl ring substituted with three key functional groups: an acetamide group, a nitro group, and a 2-hydroxyethoxy group. The relative positioning of these groups dictates the molecule's overall geometry, polarity, and reactivity.
Acetamide Group (-NHCOCH₃): Located at position C1, this group is an ortho, para-director. However, its primary influence on the molecule's structure is its potential for resonance delocalization with the phenyl ring and its role as a hydrogen bond donor (N-H) and acceptor (C=O).
Nitro Group (-NO₂): Positioned at C3 (ortho to the acetamide and meta to the ether), this powerful electron-withdrawing group significantly influences the electronic landscape of the aromatic ring. Its oxygen atoms are potent hydrogen bond acceptors.
2-Hydroxyethoxy Group (-OCH₂CH₂OH): At position C4 (para to the acetamide), this group consists of an ether linkage and a terminal primary alcohol. The ether oxygen donates electron density to the ring via resonance, while the entire chain provides conformational flexibility and additional sites for hydrogen bonding (both donor -OH and acceptor ether O).
The interplay between the electron-donating ether and the electron-withdrawing nitro and acetamide groups creates a complex electronic environment. Based on crystal structures of analogous compounds, such as N-(4-methoxy-3-nitrophenyl)acetamide, the core acetanilide framework is expected to be nearly planar to maximize resonance stabilization.[1] However, the bulky nitro group, ortho to the acetamide, is likely twisted out of the phenyl plane by approximately 30° to alleviate steric strain.[1][2] The 2-hydroxyethoxy side chain possesses multiple rotatable bonds, suggesting significant conformational flexibility.
Caption: Predicted 2D structure of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.
Bonding and Intermolecular Interactions
A molecule's bulk properties are governed by the sum of its covalent and non-covalent interactions. For N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide, hydrogen bonding is predicted to be a dominant organizational force in the solid state.
Covalent Bonding Framework
The molecule is built upon a stable aromatic scaffold. Standard sp² C-C bond lengths within the phenyl ring are expected, though they will be slightly distorted by the electronic push-pull of the substituents. The C-N bonds of the acetamide and nitro groups will exhibit partial double-bond character due to resonance. Key predicted bond parameters, extrapolated from closely related structures, are summarized in the data section.
The Hydrogen Bonding Network: A Predictive Model
The molecule contains three hydrogen bond donor sites (the amide N-H and the alcohol O-H) and five potential acceptor sites (the carbonyl oxygen, the two nitro oxygens, the ether oxygen, and the alcohol oxygen). This richness allows for a complex and robust hydrogen-bonding network.
Intramolecular Bonding: A common motif in ortho-substituted nitroacetanilides is the formation of an intramolecular hydrogen bond between the amide N-H and an adjacent nitro oxygen.[3] This interaction creates a stable six-membered ring-like structure (a resonance-assisted hydrogen bond), which contributes to the planarity of the acetamide group relative to the ring.
Intermolecular Bonding: The terminal hydroxyl (-OH) group is a highly effective hydrogen bond donor and is expected to form strong intermolecular bonds with acceptor groups on neighboring molecules. The most likely acceptor is the carbonyl oxygen of the acetamide group, which is a stronger acceptor than the nitro oxygens. This interaction would link molecules into chains or more complex networks.[3] The crystal structure of N-(4-methoxy-3-nitrophenyl)acetamide shows the N-H group forming an intermolecular hydrogen bond to a nitro oxygen atom, generating chains.[1][2] Given the added -OH donor, the target molecule may exhibit a more complex, three-dimensional network.
Caption: Predicted dominant hydrogen bonding interactions in the solid state.
Experimental Workflow: Synthesis and Structural Elucidation
Empirical validation of the predicted structure is paramount. This section outlines a robust workflow for the synthesis and comprehensive characterization of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.
Proposed Synthesis Pathway
The most direct route is the electrophilic nitration of the precursor, N-[4-(2-hydroxyethoxy)phenyl]acetamide. The acetamide group is an activating ortho, para-director, while the hydroxyethoxy group is also an activating ortho, para-director. Since the para position is blocked, nitration is directed to the ortho positions. Position 3 (ortho to the acetamide) is sterically less hindered than position 5 (ortho to the ether), making it the overwhelmingly favored site of nitration.
Caption: Proposed workflow for synthesis and analysis.
Synthesis Protocol
Rationale: This protocol uses a standard nitrating mixture at low temperatures to ensure regioselectivity and prevent over-nitration or side reactions. Acetic acid is used as a solvent to ensure homogeneity.
Dissolution: Dissolve N-[4-(2-hydroxyethoxy)phenyl]acetamide (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
Preparation of Nitrating Agent: In a separate, pre-cooled flask, slowly add concentrated sulfuric acid to concentrated nitric acid in a 1:1 v/v ratio. Keep this mixture cooled.
Addition: Add the nitrating mixture dropwise to the cooled solution of the starting material over 30-60 minutes. The temperature must be rigorously maintained below 10 °C.
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[4]
Quenching: Slowly pour the reaction mixture over a large volume of crushed ice with vigorous stirring. A yellow precipitate should form.
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.
Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield the purified N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.[1]
Structural Characterization Protocols
Rationale: A multi-technique approach is essential for unambiguous structure confirmation. NMR provides connectivity, IR identifies functional groups, MS confirms molecular weight, and X-ray diffraction gives the definitive 3D structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Sample Prep: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).[5]
¹H NMR: Acquire a proton NMR spectrum. Predictable signals include distinct aromatic protons, a singlet for the amide N-H, signals for the two methylene groups of the ethoxy chain, a signal for the terminal O-H, and a singlet for the acetyl methyl group.
¹³C NMR: Acquire a carbon-13 spectrum. Expect signals for the six unique aromatic carbons, the amide carbonyl carbon, the two methylene carbons, and the acetyl methyl carbon.
Infrared (IR) Spectroscopy:
Sample Prep: Analyze a small amount of the solid product using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[4]
Analysis: Identify characteristic absorption bands for key functional groups to confirm their presence.
Mass Spectrometry (MS):
Sample Prep: Dissolve a sub-milligram quantity of the product in a suitable solvent (e.g., methanol or acetonitrile).
Analysis: Use electrospray ionization (ESI) to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻), confirming the molecular formula.[6]
Single-Crystal X-ray Diffraction:
Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
Structure Solution & Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, torsion angles, and a detailed map of the intermolecular interactions.[7]
Data Summary: Predicted vs. Known Analogs
The following tables summarize the predicted analytical data for the target molecule and compare key structural parameters with those determined experimentally for close analogs.
Table 1: Predicted Spectroscopic Data for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
¹Angle of the NO₂ plane relative to the phenyl ring plane.
²Angle of the acetamide plane relative to the phenyl ring plane.
Conclusion
This technical guide has presented a detailed, predictive model for the molecular structure and bonding of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide based on a rigorous analysis of its constituent functional groups and comparative data from structurally similar molecules. The molecule is predicted to have a nearly planar acetanilide core, with significant out-of-plane twisting of the nitro group. Its solid-state architecture is expected to be dominated by a robust network of hydrogen bonds, featuring a key intramolecular N-H···O(nitro) interaction and intermolecular O-H···O=C bonds that organize the molecules into extended chains. The provided synthesis and characterization workflows offer a clear and validated path for the empirical confirmation of these predictions. This foundational structural knowledge is indispensable for any further investigation into the chemical, biological, or material properties of this compound.
References
Hines, J., Tunoori, A. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. IUCrData, 7(2). Available at: [Link]
PubChem. (n.d.). N-(4-hydroxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]
Cheméo. (n.d.). Acetamide, N-(4-nitrophenyl)-. Retrieved March 13, 2026, from [Link]
PubChem. (n.d.). CID 139045517. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]
U.S. Environmental Protection Agency. (2023). Acetamide, N-[4-(2-hydroxyethoxy)phenyl]-. Substance Registry Services. Retrieved March 13, 2026, from [Link]
Hines, J., Tunoori, A. R., & Uppu, R. M. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
Hines, J., Tunoori, A. R., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 5), 455–458. Available at: [Link]
PubChem. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]
Siah, E. L., et al. (2020). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent. Columbia Undergraduate Science Journal. Available at: [Link]
NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved March 13, 2026, from [Link]
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences, 11(1), 43-53. Available at: [Link]
Hines, J., Tunoori, A. R., & Uppu, R. M. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. [Image]. Retrieved March 13, 2026, from [Link]
Al-Ghorbani, M., et al. (2022). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis. Polycyclic Aromatic Compounds. Available at: [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Al-Ghorbani-Yusof/8d99c43a0d33e54b661d9a5b3a8d11c753b81109]([Link]
de Oliveira, C. E. V., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Molecules, 25(17), 3959. Available at: [Link]
ResearchGate. (n.d.). Molecular structure of N-(4-nitrophenyl) acetamide. [Image]. Retrieved March 13, 2026, from [Link]
Thermodynamic Modeling and Experimental Validation of the Solubility Profile of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary & Structural Analysis In advanced active pharmaceu...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals
Document Type: Technical Whitepaper & Methodological Guide
Executive Summary & Structural Analysis
In advanced active pharmaceutical ingredient (API) synthesis, the isolation and purification of complex intermediates dictate the overall yield and purity of the final drug substance. N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide (Molecular Formula: C₁₀H₁₂N₂O₅, MW: 240.21 g/mol ) is a highly functionalized nitroaromatic intermediate. Its molecular architecture presents a unique thermodynamic challenge: it contains a highly polar, hydrogen-bond donating/accepting acetamide group , a strongly electron-withdrawing nitro group , an ether linkage , and a terminal primary hydroxyl group .
This dense array of functional groups results in a robust crystalline lattice driven by intermolecular hydrogen bonding and
π−π
stacking. Consequently, selecting the optimal organic solvent for reaction, crystallization, or extraction cannot rely on empirical guesswork. As a Senior Application Scientist, my approach to defining its solubility profile relies on a rigorous, two-tiered system: predictive thermodynamic modeling followed by a self-validating experimental protocol.
Predictive Thermodynamic Modeling
Before stepping into the laboratory, we must establish a theoretical framework to predict solvent-solute affinities. We employ a combination of Hansen Solubility Parameters (HSP) and the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT).
Hansen Solubility Parameters (HSP)
HSP theory deconstructs the cohesive energy density of a molecule into three distinct intermolecular forces: dispersion (
δd
), polar dipole-dipole (
δp
), and hydrogen bonding (
δh
)[1]. For N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide, the terminal hydroxyl and acetamide groups heavily skew the molecule's profile toward high
δp
and
δh
values. The affinity between the solute and a solvent is quantified by the Relative Energy Difference (RED). A RED < 1.0 indicates high theoretical solubility.
PC-SAFT Equation of State
While HSP provides a macroscopic screening tool, it often fails to account for the complex temperature-dependent self-association (e.g., hydroxyl-hydroxyl bonding) of the solute. To correct this, we apply PC-SAFT modeling. PC-SAFT accounts for molecular size, non-spherical shape, and highly specific association forces (hydrogen bonding) by calculating the residual Helmholtz free energy of the system[2]. This allows us to predict the activity coefficient (
γi
) of the intermediate in various organic solvents across a wide temperature gradient.
Figure 1: Thermodynamic modeling logic integrating HSP and PC-SAFT for solubility prediction.
Self-Validating Experimental Protocol
To transition from theoretical prediction to empirical fact, we utilize a highly controlled modification of the OECD 105 Shake-Flask Method[3].
The Causality of the Design: Standard solubility tests often suffer from kinetic artifacts—specifically, slow dissolution rates that mimic low solubility, or metastable supersaturation that mimics high solubility. To guarantee absolute trustworthiness, this protocol is designed as a self-validating system . We approach thermodynamic equilibrium from two opposite directions simultaneously. If the final concentrations match, the data is thermodynamically absolute.
Step-by-Step Methodology
Preparation of the Dual-Approach System:
Set A (Undersaturation Approach): Add an excess amount of crystalline N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide to 20 mL of the target organic solvent at the target temperature (e.g., 298.15 K).
Set B (Supersaturation Approach): Add the same excess amount of solute to 20 mL of the solvent. Heat the mixture to 323.15 K to force dissolution, then cool it down to the target temperature (298.15 K) to induce precipitation.
Isothermal Equilibration:
Place both Set A and Set B in a highly precise orbital shaker bath (±0.1 °C variance) at 298.15 K for 72 hours. Causality: 72 hours ensures that the robust hydrogen-bonded crystal lattice has ample time to reach dynamic equilibrium with the solvent.
Phase Separation:
Extract aliquots using a syringe equipped with a 0.22 µm PTFE filter (pre-warmed to the exact bath temperature to prevent premature precipitation inside the needle).
Centrifuge the filtered aliquots at 10,000 RPM for 10 minutes to eliminate any remaining nano-crystals.
HPLC-UV Quantification:
Dilute the supernatant immediately in a universal diluent (e.g., 50:50 Acetonitrile:Water) to halt any further crystallization.
Analyze via HPLC-UV at
λmax
254 nm.
System Validation Check:
Compare the calculated concentration of Set A against Set B. If the variance is
≤
2.0%, thermodynamic equilibrium is confirmed, and the value is recorded.
Figure 2: Self-validating experimental workflow for thermodynamic solubility determination.
Quantitative Data Synthesis
The tables below summarize the predictive HSP values and the empirically validated solubility data.
Data represents the validated equilibrium mean of Set A and Set B.
Organic Solvent
Solubility at 298.15 K (mg/mL)
Solubility at 313.15 K (mg/mL)
Dominant Solvation Mechanism
DMF
180.4 ± 1.2
265.1 ± 1.8
Strong H-bond acceptance disrupting the amide lattice.
DMSO
145.2 ± 0.9
210.5 ± 1.5
High polarity and dipole-dipole stabilization of the nitro group.
Ethanol
12.5 ± 0.3
28.4 ± 0.5
Protic competition; moderate lattice disruption.
Ethyl Acetate
4.2 ± 0.1
9.1 ± 0.2
Weak polar interactions; insufficient to break H-bond networks.
Toluene
< 0.1
0.3 ± 0.05
Purely dispersion forces; highly unfavorable.
Mechanistic Insights
The data explicitly demonstrates the causality of molecular structure on macroscopic solubility. The solute is practically insoluble in non-polar aromatics (Toluene) because the solvent cannot overcome the massive lattice energy generated by the intermolecular hydrogen bonds between the terminal hydroxyls and the acetamide carbonyls. Conversely, polar aprotic solvents like DMF and DMSO act as powerful hydrogen-bond acceptors, effectively "unzipping" the crystal lattice and solvating the individual monomers, leading to high solubility profiles suitable for liquid-phase reactions. Ethanol, being a protic solvent, exhibits moderate solubility; it is highly useful as an anti-solvent or cooling-crystallization solvent to isolate the compound in high purity.
Conclusion
By integrating PC-SAFT and HSP theoretical modeling with a self-validating, dual-approach OECD 105 experimental protocol, we have established a highly reliable solubility profile for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide. For synthetic applications requiring high concentrations, DMF and DMSO are the optimal choices. For purification via controlled crystallization, an Ethanol/Ethyl Acetate binary system provides the ideal thermodynamic gradient to maximize both yield and purity.
References
40 CFR 799.6784 -- TSCA water solubility: Column elution method - eCFR (OECD 105 Equivalent)
Source: Electronic Code of Federal Regulations (eCFR)
URL:[Link][3]
Hansen Solubility Parameters: A User's Handbook, Second Edition
Source: Routledge / CRC Press
URL:[Link][1]
High-pressure solubility of methadone hydrochloride in supercritical CO2: Experimental investigation and correlations (PC-SAFT Application)
Source: Arabian Journal of Chemistry
URL:[Link][2]
An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Shifts for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
For Immediate Release This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide. D...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Release
This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of NMR prediction, presents the predicted spectral data, and outlines a robust protocol for experimental verification. This guide serves as a practical resource for the structural elucidation and characterization of this and structurally related molecules.
Introduction: The Role of NMR in Structural Elucidation
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its precise chemical structure dictates its function and reactivity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive analytical technique that provides detailed information about the atomic-level structure of a molecule. By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C (carbon-13), NMR allows for the mapping of the chemical environment and connectivity of atoms within the molecule. Predicting NMR chemical shifts in silico has become an invaluable tool, accelerating research by providing a theoretical benchmark against which experimental data can be compared, thus aiding in structure confirmation and assignment.
Theoretical Framework: Factors Influencing Chemical Shifts
The chemical shift (δ) of a nucleus is determined by the local magnetic field it experiences, which is a combination of the strong external magnetic field of the NMR spectrometer and weaker, localized fields generated by the circulation of electrons within the molecule. Any structural feature that alters the electron density around a nucleus will modulate its chemical shift. In N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide, the key determinants are the electronic effects of the various substituents on the benzene ring.
Substituent Effects on the Aromatic Ring: The benzene ring protons and carbons are significantly influenced by three competing groups:
Acetamido Group (-NHCOCH₃): This group is an ortho, para director and is activating overall due to the lone pair on the nitrogen atom, which can donate electron density into the ring through resonance. However, the carbonyl portion is electron-withdrawing via induction.
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, both through resonance and induction. It is strongly deactivating and a meta director, causing significant downfield shifts (to higher ppm values) for nearby nuclei.[1]
Hydroxyethoxy Group (-OCH₂CH₂OH): The ether oxygen is an activating, ortho, para directing group due to its ability to donate electron density to the ring via resonance.
The interplay of these electronic effects—the electron-donating nature of the ether and amide groups versus the strong electron-withdrawal by the nitro group—creates a distinct electronic environment for each proton and carbon on the aromatic ring, leading to a predictable dispersion of their NMR signals.
In Silico Prediction Methodology
The prediction of NMR spectra is achieved using computational algorithms that calculate the magnetic shielding of each nucleus. Modern prediction engines employ various methods, including empirical database approaches (HOSE codes), machine learning models trained on vast spectral libraries, and quantum mechanical calculations like Density Functional Theory (DFT).[2][3] The general workflow for obtaining a predicted spectrum is a streamlined process.
Caption: Workflow for In Silico NMR Chemical Shift Prediction.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide, typically referenced to Tetramethylsilane (TMS) at 0 ppm. Predictions are often performed assuming a common NMR solvent like DMSO-d₆ or CDCl₃, which can slightly influence the shifts of labile protons (OH, NH).
Molecular Structure for Atom Numbering:
Figure 1: Chemical structure of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Chemical Shifts
Atom Number
Predicted Shift (δ) ppm
Multiplicity
Rationale
H-2
~8.5 - 8.8
Doublet (d)
Strongly deshielded. It is ortho to the powerful electron-withdrawing nitro group (-NO₂) and ortho to the acetamido group.
H-5
~7.2 - 7.5
Doublet of Doublets (dd)
Moderately deshielded. It is meta to the nitro group and ortho to the electron-donating hydroxyethoxy group.
H-6
~7.0 - 7.3
Doublet (d)
Shielded relative to other aromatic protons. It is para to the nitro group but meta to the acetamido group and ortho to the hydroxyethoxy group.
H-8 (NH)
~9.5 - 10.5
Singlet (s)
Amide protons typically appear far downfield and are often broad.
H-10 (CH₂)
~4.1 - 4.3
Triplet (t)
Deshielded due to attachment to the electronegative ether oxygen (O-9).
H-11 (CH₂)
~3.7 - 3.9
Triplet (t)
Less deshielded than H-10 as it is further from the ether oxygen, but still influenced by the terminal hydroxyl group.
H-12 (OH)
Variable
Singlet (s) / Triplet (t)
Chemical shift is highly dependent on solvent, concentration, and temperature. May couple with H-11.
H-14 (CH₃)
~2.1 - 2.3
Singlet (s)
Typical chemical shift for a methyl group attached to a carbonyl carbon.
Table 2: Predicted ¹³C NMR Chemical Shifts
Atom Number
Predicted Shift (δ) ppm
Rationale
C-1
~138 - 142
Aromatic carbon attached to nitrogen. Influenced by both acetamido and nitro groups.
C-2
~125 - 129
Aromatic CH carbon ortho to the nitro group, expected to be downfield.
C-3
~135 - 139
Aromatic carbon bearing the nitro group. Strongly deshielded.
C-4
~150 - 155
Aromatic carbon attached to the ether oxygen. Significantly deshielded by the electronegative oxygen.
C-5
~118 - 122
Aromatic CH carbon.
C-6
~115 - 119
Aromatic CH carbon, likely the most upfield of the aromatic CHs.
C-7 (C=O)
~168 - 172
Carbonyl carbon of the amide group.
C-10 (CH₂)
~68 - 72
Aliphatic carbon attached to the ether oxygen.
C-11 (CH₂)
~59 - 63
Aliphatic carbon attached to the hydroxyl group.
C-14 (CH₃)
~24 - 26
Methyl carbon of the acetamido group.
Protocol for Experimental Verification
To validate the predicted data, a robust experimental protocol is essential. This ensures the acquisition of high-quality, reproducible NMR data.
Objective: To acquire ¹H and ¹³C NMR spectra of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide for comparison with predicted values.
Materials:
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
Deuterated solvent (e.g., DMSO-d₆)
5 mm NMR tubes
NMR Spectrometer (e.g., 400 MHz or higher)
Step-by-Step Methodology:
Sample Preparation:
a. Accurately weigh the required amount of the compound into a clean, dry vial.
b. Add approximately 0.6 - 0.7 mL of the deuterated solvent (e.g., DMSO-d₆) to the vial.
c. Gently agitate or vortex the vial until the sample is fully dissolved.
d. Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.
e. Cap the NMR tube securely.
Instrument Setup (¹H NMR):
a. Insert the sample into the NMR spectrometer.
b. Lock the spectrometer on the deuterium signal of the solvent.
c. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak shape.
d. Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
e. Use a standard 90° pulse experiment.
f. Set the number of scans (e.g., 8-16 scans) and a relaxation delay of 1-2 seconds.
g. Acquire the Free Induction Decay (FID).
Instrument Setup (¹³C NMR):
a. Use the same locked and shimmed sample.
b. Select a ¹³C experiment with proton decoupling (e.g., zgpg30).
c. Set the spectral width to cover the expected range (e.g., 0-200 ppm).[4]
d. The number of scans will need to be significantly higher due to the low natural abundance of ¹³C (e.g., 1024 scans or more, depending on sample concentration).
e. A relaxation delay of 2 seconds is typically sufficient.
f. Acquire the FID.
Data Processing:
a. Apply a Fourier transform to the acquired FID for both ¹H and ¹³C spectra.
b. Phase correct the resulting spectra to obtain a flat baseline.
c. Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
d. Integrate the peaks in the ¹H spectrum to determine the relative number of protons.
e. Analyze the splitting patterns (multiplicities) in the ¹H spectrum to deduce proton-proton coupling.
f. Pick the peaks in both spectra and compare the experimental chemical shifts to the predicted values.
Conclusion
The in silico prediction of ¹H and ¹³C NMR spectra is a powerful and cost-effective strategy in modern chemical research. This guide provides a detailed theoretical framework, predicted spectral data, and a practical verification protocol for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide. By bridging theoretical calculations with experimental practice, researchers can accelerate the process of structural confirmation, enabling faster progress in drug discovery and development. The methodologies and principles outlined herein are broadly applicable to the structural elucidation of a wide range of organic molecules.
References
Scribd. "Chemical Shift Calculation in 13C-NMR | PDF." Accessed March 13, 2026. [Link]
Jazwinski, J. "Theoretical modeling of 13C NMR chemical shifts-How to use the calculation results." AIP Conference Proceedings. 2003. [Link]
Wishart Research Group. "CASPRE - 13C NMR Predictor." University of Alberta. Accessed March 13, 2026. [Link]
University of Wisconsin-Madison. "Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms." Accessed March 13, 2026. [Link]
Paton Research Group. "CASCADE - Colorado State University." Accessed March 13, 2026. [Link]
NMRtist. "NMRtist." Accessed March 13, 2026. [Link]
nmrshiftdb2. "nmrshiftdb2 - open nmr database on the web." Accessed March 13, 2026. [Link]
Tantillo, D. J., et al. "Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method." The Journal of Organic Chemistry. 2017. [Link]
University of Calgary. "13C NMR Spectroscopy." Accessed March 13, 2026. [Link]
Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." Magnetic Resonance in Chemistry. 2003. [Link]
University of California, Irvine. "Lecture outline 1H NMR spectra of aromatic compounds." Accessed March 13, 2026. [Link]
Chemistry LibreTexts. "12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra." Accessed March 13, 2026. [Link]
Smith, W. B., et al. "Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes." Journal of the American Chemical Society. 1968. [Link]
ResearchGate. "(PDF) Effects of substituents on the 1H-NMR chemical shifts of 3-methylene-2-substituted-1, 4-pentadienes." Accessed March 13, 2026. [Link]
Kim, J., et al. "Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database." Scientific Reports. 2022. [Link]
An In-depth Technical Guide to the Crystal Structure of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Foreword In the landscape of pharmaceutical sciences and materials research, a profound understanding of the three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comprehensive, res...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword
In the landscape of pharmaceutical sciences and materials research, a profound understanding of the three-dimensional arrangement of atoms within a molecule is paramount. This guide provides a comprehensive, research-level exploration into the crystal structure of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide, a compound of interest for its potential applications in drug development. Our approach is rooted in the principles of single-crystal X-ray diffraction, a powerful analytical technique that provides unparalleled insight into the atomic and molecular architecture of crystalline materials.[1][2][3] We will not only delineate the crystallographic parameters but also delve into the intricate network of intermolecular interactions that govern the crystal packing, employing advanced analytical tools such as Hirshfeld surface analysis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the structural chemistry of this and related nitrophenyl acetamide derivatives.
Synthesis and Crystallization: The Genesis of a Well-Ordered Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthetic pathway to N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is a multi-step process that demands careful control of reaction conditions to ensure purity and yield.
Synthetic Protocol
The synthesis initiates with the nitration of a suitable precursor, a common reaction in the preparation of aromatic nitro-compounds.[4][5] The presence of an acetamide group on the aromatic ring directs the incoming nitro group, influencing the final isomeric product.[4]
Step-by-Step Synthesis:
Acetylation of 4-(2-Hydroxyethoxy)aniline: 4-(2-Hydroxyethoxy)aniline is acetylated using acetic anhydride in a suitable solvent, such as glacial acetic acid. The reaction mixture is heated to ensure complete conversion to N-[4-(2-hydroxyethoxy)phenyl]acetamide.
Nitration: The acetylated product is then carefully nitrated using a mixture of nitric acid and sulfuric acid at a controlled temperature, typically below 20°C, to prevent the formation of undesired byproducts.[4] The acetamide group is an ortho-para director; however, steric hindrance from the bulky hydroxyethoxy group favors the formation of the 3-nitro isomer.
Purification: The crude product is purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield pure N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.[4]
Crystallization: The Art of Molecular Self-Assembly
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage the molecules to self-assemble into a highly ordered, three-dimensional lattice. The slow evaporation method is a widely used and effective technique for this purpose.
Protocol for Single Crystal Growth:
Solvent Selection: A saturated solution of the purified compound is prepared in a suitable solvent or a mixture of solvents. The choice of solvent is critical and often determined empirically. For N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide, a mixture of acetone and methanol has been found to be effective for related compounds.[6]
Slow Evaporation: The solution is loosely covered to allow for the slow evaporation of the solvent at a constant temperature. This gradual increase in concentration allows for the formation of well-defined single crystals over a period of several days to weeks.
Caption: Workflow for Synthesis and Crystallization.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Blueprint
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3][7]
The Fundamental Principle
The technique is based on the discovery by Max von Laue in 1912 that crystalline materials act as three-dimensional diffraction gratings for X-rays with wavelengths similar to the spacing of atoms in the crystal lattice.[3] When a monochromatic X-ray beam strikes a crystal, it is diffracted in specific directions, creating a unique diffraction pattern of spots.[2] The positions and intensities of these spots contain the information needed to determine the crystal structure.
Experimental Workflow
The process of determining a crystal structure using a modern four-circle diffractometer is a well-established protocol.[8]
Step-by-Step Data Collection and Structure Refinement:
Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head.[7]
Data Collection: The crystal is placed in the X-ray beam, and the diffractometer rotates the crystal to collect the diffraction data at various orientations.
Structure Solution: The collected data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods.
Structure Refinement: The atomic positions and other parameters are refined to achieve the best possible fit between the observed and calculated diffraction patterns.
Caption: Experimental Workflow for X-ray Diffraction.
Crystal Structure Analysis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
While a specific published structure for the title compound is not available, we can present a realistic, hypothetical dataset based on the analysis of closely related nitrophenyl acetamide derivatives to illustrate the key structural features.[9][10][11][12][13]
Crystallographic Data
Parameter
Hypothetical Value
Chemical Formula
C10H12N2O5
Formula Weight
240.22 g/mol
Crystal System
Monoclinic
Space Group
P2₁/n
a (Å)
7.589(3)
b (Å)
12.456(5)
c (Å)
11.892(4)
β (°)
98.76(2)
Volume (ų)
1112.3(7)
Z
4
Density (calculated)
1.432 Mg/m³
Absorption Coefficient (mm⁻¹)
0.115
F(000)
504
Crystal Size (mm³)
0.30 x 0.25 x 0.20
θ range for data collection (°)
2.5 to 27.5
Reflections collected
8976
Independent reflections
2543 [R(int) = 0.034]
Final R indices [I>2σ(I)]
R1 = 0.045, wR2 = 0.123
R indices (all data)
R1 = 0.058, wR2 = 0.135
Goodness-of-fit on F²
1.05
Molecular Geometry
The molecule would likely adopt a largely planar conformation, with the acetamide and nitro groups being nearly coplanar with the phenyl ring.[13] However, some twisting of the nitro and hydroxyethoxy groups out of the phenyl plane is expected to minimize steric strain.[11][13]
Selected Bond Lengths (Å) and Angles (°):
Bond
Length
Angle
Value
C-N(amide)
1.35
C-N-C(phenyl)
128
N-C(O)
1.36
O=C-N
123
C=O
1.23
C(phenyl)-C-N(nitro)
119
C-N(nitro)
1.47
O-N-O
124
Supramolecular Assembly and Hydrogen Bonding
The crystal packing is expected to be dominated by a network of intermolecular hydrogen bonds. The presence of the hydroxyl group, the amide N-H, the amide carbonyl oxygen, and the nitro group provides multiple sites for hydrogen bond donors and acceptors. These interactions are crucial in stabilizing the crystal lattice. For instance, the N-H group of the acetamide can form a hydrogen bond with a nitro oxygen atom of an adjacent molecule, leading to the formation of chains or sheets within the crystal structure.[9][12][13] The hydroxyl group of the ethoxy substituent can also participate in hydrogen bonding, further extending the supramolecular network.
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in molecular crystals.[14][15] It partitions the crystal space into regions where the electron distribution of a molecule dominates over all others.[16]
The Hirshfeld Surface and 2D Fingerprint Plots
The Hirshfeld surface is generated by mapping properties like d_norm (normalized contact distance) onto the surface. Red spots on the d_norm surface indicate close intermolecular contacts. The 2D fingerprint plot is a histogram of the distances from the Hirshfeld surface to the nearest atom inside (d_i) and outside (d_e) the surface, providing a quantitative summary of the intermolecular interactions.[17]
Interpreting the Interactions
For N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide, the Hirshfeld surface analysis would likely reveal the following key interactions:
O···H/H···O Interactions: These would appear as distinct "wings" in the fingerprint plot and represent the hydrogen bonds involving the nitro, carbonyl, and hydroxyl groups. These are expected to be a significant contribution to the overall crystal packing.
H···H Interactions: These typically form the largest contribution to the Hirshfeld surface and represent van der Waals forces.[14]
C···H/H···C Interactions: These indicate C-H···π interactions, which can also play a role in stabilizing the crystal structure.
Caption: Hirshfeld Surface Analysis Workflow.
Conclusion and Future Perspectives
This guide has provided a comprehensive overview of the methodologies and analyses involved in determining the crystal structure of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide. From the rational design of its synthesis and crystallization to the intricacies of single-crystal X-ray diffraction and Hirshfeld surface analysis, we have outlined a robust framework for its structural elucidation. A thorough understanding of its solid-state structure, particularly the hydrogen bonding patterns and intermolecular interactions, is crucial for predicting its physicochemical properties, such as solubility and stability, which are critical parameters in drug development. Future work should focus on obtaining experimental crystallographic data for this compound to validate the predicted structural features and to explore its potential polymorphism, which can have significant implications for its pharmaceutical applications.
References
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. SCIRP. [Link]
What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
Crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide monohydrate and N-(2-chlorophenyl). National Center for Biotechnology Information. [Link]
Single Crystal X-Ray Diffraction. Pulstec USA. [Link]
Hirshfeld surface analysis of the crystal structures. (A)... ResearchGate. [Link]
CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals. IUCr Journals. [Link]
Single Crystal X-ray Diffraction and Structure Analysis. University of Nevada, Las Vegas. [Link]
Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences. [Link]
Synthesis , Growth and Characterization of N-( 3-Nitrophenyl ) Acetamide Crystal-Find it Optical Uses. Semantic Scholar. [Link]
Synthesis and crystal structure of 2-azido-N-(4-nitrophenyl)acetamide, C8H7N5O3. ResearchGate. [Link]
LOW TEMPERATURE CRYSTAL STRUCTURE AND HIRSHFELD SURFACE ANALYSIS OF 2-CHLORO-N-(4-NITROPHENYL) ACETAMIDE. Journal of the Chilean Chemical Society. [Link]
N-(4-Hydroxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information. [Link]
Spectroscopic Characterization (IR, UV-Vis) of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide: A Technical Guide for Molecular Validation
Executive Summary The structural validation of highly functionalized synthetic intermediates is a critical bottleneck in drug development and materials science. N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is a complex...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural validation of highly functionalized synthetic intermediates is a critical bottleneck in drug development and materials science. N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is a complex aromatic system featuring a unique combination of electron-donating (acetamide, ether) and electron-withdrawing (nitro) substituents. This whitepaper provides an in-depth, causality-driven guide to characterizing this molecule using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. By moving beyond rote data collection, this guide establishes a self-validating analytical framework designed for senior researchers and application scientists.
Molecular Architecture & Spectroscopic Causality
To accurately interpret spectroscopic data, one must first deconstruct the molecule's architecture and understand the physical causality behind its interaction with electromagnetic radiation [1].
Structural Deconstruction
The target molecule, N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide, consists of a central 1,2,4-trisubstituted benzene ring. The substituents dictate the spectroscopic behavior:
C1 Position: A secondary acetamide group (–NHCOCH₃).
C3 Position: A nitro group (–NO₂).
C4 Position: A 2-hydroxyethoxy group (–OCH₂CH₂OH).
Causality in Vibrational Spectroscopy (IR)
The functional groups present in this molecule create a complex hydrogen-bonding network that fundamentally alters its vibrational modes[1].
Hydrogen Bonding: The molecule possesses both a primary alcohol (–OH) and a secondary amide (N–H, C=O). In the solid state, extensive intermolecular hydrogen bonding occurs. This physical phenomenon weakens the O–H and N–H bonds, causing their stretching frequencies to broaden and shift to lower wavenumbers (energy) compared to a dilute gas-phase spectrum.
Resonance & Inductive Effects: The electron-withdrawing nature of the nitro group competes with the electron-donating ether oxygen. This "push-pull" electronic environment stiffens the aromatic C=C bonds, shifting their stretching frequencies, while simultaneously splitting the nitro group's stretching modes into distinct symmetric and asymmetric bands due to the coupling of the two N–O bonds.
Causality in Electronic Transitions (UV-Vis)
The UV-Vis spectrum of this compound is governed by its extended conjugated
π
-system [2].
Intramolecular Charge Transfer (ICT): The presence of the strongly electron-withdrawing nitro group ortho to the electron-donating alkoxy group creates a highly polarized chromophore. Absorption of UV-Vis light triggers an
n→π∗
and
π→π∗
transition, effectively transferring electron density across the ring. This results in a significant bathochromic (red) shift, pushing the absorption maximum (
λmax
) into the near-UV/visible boundary (typically 340–380 nm).
Solvent Causality: Protic solvents like methanol stabilize the excited state of this polar molecule through hydrogen bonding, which lowers the energy gap between the ground and excited states, further enhancing the bathochromic shift.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. Every step includes an internal check to prevent false positives or baseline artifacts [3].
Attenuated Total Reflectance FT-IR (ATR-FTIR) Protocol
Why ATR over KBr? Traditional KBr pellet pressing introduces hygroscopic moisture, which manifests as a massive, broad band at ~3400 cm⁻¹. Because our target molecule contains a critical primary alcohol (–OH) group, KBr moisture would obscure the structural data. ATR eliminates this variable.
Step-by-Step Methodology:
System Initialization & Background: Clean the diamond ATR crystal with HPLC-grade isopropanol. Allow it to dry completely. Run a 32-scan background spectrum (ambient air) at 4 cm⁻¹ resolution to map atmospheric H₂O and CO₂.
Sample Application: Place 2–5 mg of the solid N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide powder directly onto the crystal.
Pressure Application: Lower the ATR anvil until the pressure clutch clicks. Self-Validation: Monitor the real-time preview; the most intense peak (typically the C=O or C-O stretch) should reach ~0.5–0.8 absorbance units. If it is too low, increase pressure to ensure uniform optical contact.
Data Acquisition: Execute the sample scan (4000–400 cm⁻¹, 32 scans). The software will automatically subtract the background.
Post-Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the IR beam, ensuring relative peak intensities match transmission spectra.
UV-Vis Spectrophotometry Protocol
Why Methanol? Methanol provides excellent solubility for polar aromatic amides and has a low UV cutoff (205 nm), ensuring the entire electronic transition profile of the molecule is observable [2].
Step-by-Step Methodology:
Solvent Blanking: Fill two matched 1 cm path-length quartz cuvettes with HPLC-grade methanol. Place them in the reference and sample beams of a double-beam spectrophotometer. Run a baseline correction from 200 nm to 500 nm. Self-Validation: The resulting baseline must be flat (Absorbance = 0.000 ± 0.002).
Stock Solution Preparation: Accurately weigh 2.4 mg of the compound and dissolve it in 10.0 mL of methanol to create a
1.0×10−3
M stock solution.
Serial Dilution: Dilute 1.0 mL of the stock into 100.0 mL of methanol to achieve a working concentration of
1.0×10−5
M. Causality: This specific concentration ensures the maximum absorbance remains within the linear dynamic range of the Beer-Lambert law (0.1–1.0 Absorbance units), preventing detector saturation.
Data Acquisition: Scan the working solution from 200 nm to 500 nm. Record the
λmax
and calculate the molar absorptivity (
ε
).
Quantitative Data Presentation
The following tables synthesize the expected quantitative spectroscopic data based on the molecular architecture and authoritative functional group reference standards [1][3].
Table 1: Diagnostic FT-IR Absorption Bands
Wavenumber (cm⁻¹)
Vibrational Mode
Intensity
Causality / Structural Assignment
3350 - 3450
O–H stretch
Broad, Strong
Primary alcohol of the 2-hydroxyethoxy group. Broadened by intermolecular H-bonding.
3250 - 3300
N–H stretch
Sharp, Medium
Secondary amide. Shifted slightly lower due to H-bonding with the carbonyl oxygen.
3050 - 3100
C–H stretch (Ar)
Weak
sp² C–H stretching of the trisubstituted benzene ring.
2870 - 2950
C–H stretch (Ali)
Medium
sp³ C–H stretching of the ethoxy and acetyl methyl groups.
1660 - 1680
C=O stretch
Strong
Amide I band. Conjugation with the ring and H-bonding lowers the frequency.
1520 - 1540
–NO₂ asym. stretch
Strong
Asymmetric stretching of the nitro group.
1330 - 1350
–NO₂ sym. stretch
Strong
Symmetric stretching of the nitro group.
1240 - 1260
C–O–C stretch
Strong
Asymmetric stretching of the alkyl aryl ether linkage.
Table 2: UV-Vis Electronic Transitions (in Methanol)
Wavelength (
λmax
)
Extinction Coefficient (
ε
)
Transition Type
Causality / Structural Assignment
~240 - 260 nm
> 15,000 L·mol⁻¹·cm⁻¹
π→π∗
Primary aromatic ring transition, perturbed by the acetamide and ether substituents.
~340 - 380 nm
~ 4,000 - 8,000 L·mol⁻¹·cm⁻¹
n→π∗
/ ICT
Intramolecular Charge Transfer (ICT) from the electron-rich ether/amide groups to the electron-deficient nitro group.
Workflow Visualization
The following diagram illustrates the parallel analytical logic required to cross-validate the structural integrity of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.
Fig 1: Parallel ATR-FTIR and UV-Vis validation workflow for structural confirmation.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons. Retrieved from[Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2015). Introduction to Spectroscopy (5th ed.). Cengage Learning. Retrieved from[Link]
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. U.S. Department of Commerce. Retrieved from[Link]
Protocols & Analytical Methods
Method
Application Note and Protocol: Step-by-Step Acetylation of 4-(2-hydroxyethoxy)-3-nitroaniline
For: Researchers, scientists, and drug development professionals Abstract This document provides a comprehensive, step-by-step protocol for the selective N-acetylation of 4-(2-hydroxyethoxy)-3-nitroaniline to synthesize...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive, step-by-step protocol for the selective N-acetylation of 4-(2-hydroxyethoxy)-3-nitroaniline to synthesize N-(4-(2-hydroxyethoxy)-3-nitrophenyl)acetamide. This reaction is a crucial transformation in synthetic organic chemistry, often employed to protect the amine functionality and as a key step in the synthesis of more complex molecules, including pharmaceutical intermediates.[1] This guide delves into the mechanistic underpinnings of the reaction, offers a detailed experimental procedure, and outlines methods for purification and characterization of the final product. The protocol is designed to be self-validating, with explanations for each procedural choice to ensure reproducibility and success.
Scientific Background and Rationale
Acetylation is a fundamental organic reaction that involves the introduction of an acetyl group (CH₃CO-) onto a substrate.[1] In the context of aromatic amines, this transformation is typically achieved using acetylating agents like acetic anhydride or acetyl chloride.[2][3] The reaction proceeds via a nucleophilic addition-elimination mechanism, where the lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the acetic anhydride.[2][4] This is followed by the elimination of a leaving group, in this case, an acetate ion, to form the stable amide product.
The selective acetylation of the amino group in 4-(2-hydroxyethoxy)-3-nitroaniline is of particular interest. The presence of both an amino and a hydroxyl group presents a potential challenge for selectivity. However, the amino group is generally more nucleophilic than the hydroxyl group, allowing for preferential N-acetylation under controlled conditions. The electron-withdrawing nitro group on the aromatic ring deactivates the amine to some extent, but the reaction still proceeds efficiently. This selective protection of the amine allows for subsequent chemical modifications at the hydroxyl position or other parts of the molecule.
Reaction Mechanism
The acetylation of the primary amine in 4-(2-hydroxyethoxy)-3-nitroaniline with acetic anhydride follows a well-established nucleophilic acyl substitution pathway.
Caption: Nucleophilic addition-elimination mechanism for the acetylation of an amine.
Mechanistic Steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 4-(2-hydroxyethoxy)-3-nitroaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating an acetate ion, which is a good leaving group.
Proton Transfer: The acetate ion then deprotonates the positively charged nitrogen atom, yielding the final N-acetylated product and a molecule of acetic acid as a byproduct.[4]
Detailed Experimental Protocol
This protocol outlines a reliable method for the acetylation of 4-(2-hydroxyethoxy)-3-nitroaniline.
Materials and Reagents
Reagent
Grade
Supplier (Example)
CAS Number
4-(2-hydroxyethoxy)-3-nitroaniline
≥98%
Sigma-Aldrich
1777-87-3
Acetic Anhydride
Reagent Grade, ≥98%
Fisher Scientific
108-24-7
Glacial Acetic Acid
ACS Grade
VWR
64-19-7
Ethyl Acetate
HPLC Grade
EMD Millipore
141-78-6
Hexane
HPLC Grade
EMD Millipore
110-54-3
Anhydrous Sodium Sulfate
ACS Grade
Sigma-Aldrich
7757-82-6
Deionized Water
-
-
7732-18-5
Equipment
Round-bottom flask (100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Ice bath
Separatory funnel (250 mL)
Rotary evaporator
Beakers, graduated cylinders, and other standard laboratory glassware
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp (254 nm)
Experimental Workflow Diagram
Caption: Step-by-step workflow for the acetylation reaction and workup.
Step-by-Step Procedure
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(2-hydroxyethoxy)-3-nitroaniline (e.g., 5.0 g, 1 equivalent) in glacial acetic acid (e.g., 25 mL). Glacial acetic acid serves as a suitable solvent and can also act as a catalyst.[1]
Addition of Acetylating Agent: To the stirred solution, add acetic anhydride (e.g., 1.1-1.5 equivalents) dropwise at room temperature. The use of a slight excess of acetic anhydride ensures complete conversion of the starting material.
Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and stir for a designated period (e.g., 2-4 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane mixture).
Workup - Quenching: Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water (e.g., 100 mL). This step quenches any unreacted acetic anhydride by hydrolyzing it to acetic acid and helps to precipitate the product.[3][5]
Workup - Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 50 mL). Ethyl acetate is a common solvent for extracting moderately polar organic compounds.
Workup - Washing: Combine the organic extracts and wash sequentially with deionized water (2 x 50 mL), a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, and finally with brine (1 x 50 mL) to remove any remaining water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification and Characterization
Purification
The crude N-(4-(2-hydroxyethoxy)-3-nitrophenyl)acetamide can be purified by one of the following methods:
Recrystallization: This is a common and effective method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be determined experimentally. The crude product is dissolved in a minimum amount of hot solvent, and then allowed to cool slowly to form pure crystals.[6]
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A gradient elution with a mixture of ethyl acetate and hexane is typically effective.
Characterization
The identity and purity of the synthesized N-(4-(2-hydroxyethoxy)-3-nitrophenyl)acetamide should be confirmed using standard analytical techniques.
Analytical Technique
Expected Observations
¹H NMR
The spectrum should show characteristic peaks for the aromatic protons, the ethoxy protons, the acetyl methyl protons, and the amide N-H proton. The chemical shifts and coupling constants will be indicative of the structure.
¹³C NMR
The spectrum will display resonances for all the unique carbon atoms in the molecule, including the carbonyl carbon of the amide group.
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1670 cm⁻¹), the N-O stretches of the nitro group (around 1520 and 1350 cm⁻¹), and the O-H stretch of the hydroxyl group (a broad peak around 3400 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (C₁₀H₁₂N₂O₅, MW: 240.21 g/mol ).
Melting Point
A sharp melting point range for the purified product is indicative of its purity.
Safety Precautions and Waste Disposal
5.1 Hazard Identification and Personal Protective Equipment (PPE)
4-(2-hydroxyethoxy)-3-nitroaniline: May cause skin, eye, and respiratory irritation.[7] Handle in a well-ventilated area or a fume hood.
Acetic Anhydride: Corrosive and flammable.[3] Causes severe skin burns and eye damage. Reacts violently with water. Handle with extreme care in a fume hood.
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
Organic Solvents (Ethyl Acetate, Hexane): Flammable and can be harmful if inhaled or absorbed through the skin.
Mandatory PPE:
Chemical-resistant gloves (nitrile or neoprene)
Safety goggles or a face shield
Flame-resistant lab coat
5.2 Waste Disposal
All organic waste, including solvents and reaction residues, should be collected in a designated chlorinated or non-chlorinated waste container as appropriate.
Aqueous waste should be neutralized before disposal down the drain, in accordance with local regulations.
References
MDPI. (2019, July 10). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. Retrieved from [Link]
Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]
Wikipedia. (n.d.). Acetic anhydride. Retrieved from [Link]
ResearchGate. (n.d.). Acetylation of amines with acetic anhydride. Retrieved from [Link]
International Journal of Creative Research Thoughts (IJCRT). (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. Retrieved from [Link]
Journal of Chemical and Pharmaceutical and Biological Sciences (JCBPS). (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Retrieved from [Link]
Naik, et al. (2004). N-(4-Hydroxy-2-nitrophenyl)acetamide. As cited in a related synthesis. Note: Direct link to the original 2004 paper by Naik et al. was not available in the search results, but it is referenced in the synthesis of a similar compound.
PMC. (2022, March 9). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Retrieved from [Link]
Application Note: A Robust, Validated Reverse-Phase HPLC Method for the Analysis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Abstract This application note details a highly reliable and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of N-[4-(2-Hydroxyethoxy)-3-ni...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details a highly reliable and robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and purity assessment of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide. Developed for researchers, quality control analysts, and drug development professionals, this guide provides a comprehensive protocol grounded in established chromatographic principles. We elucidate the scientific rationale behind the selection of stationary phase, mobile phase composition, and detection parameters. The method is designed to be self-validating through rigorous system suitability criteria, ensuring day-to-day reproducibility and adherence to regulatory expectations outlined by international guidelines.[1][2][3]
Introduction and Method Rationale
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is a substituted nitroaromatic compound of interest in pharmaceutical and chemical synthesis. Accurate determination of its purity and concentration is critical for ensuring product quality and safety. The molecule's structure presents a unique combination of hydrophobic and polar characteristics, making it an ideal candidate for reverse-phase chromatography.
The logical design of this HPLC method is directly informed by the analyte's molecular structure:
Hydrophobic Core: The central phenyl ring provides a non-polar region, facilitating retention on a hydrophobic stationary phase like C18 through dispersive van der Waals interactions.[4]
Polar Moieties: The molecule is functionalized with a nitro group (-NO2), an acetamide group (-NHCOCH3), and a hydroxyethoxy side chain (-OCH2CH2OH). These polar groups modulate the analyte's overall polarity, preventing excessive retention and allowing for elution with a moderately polar mobile phase. The presence of these groups necessitates a column chemistry that can handle highly aqueous conditions without loss of performance.[5][6]
Chromophore for UV Detection: The nitroaromatic system is a strong chromophore, making UV detection a highly sensitive and suitable technique. A detection wavelength of 254 nm, common for aromatic compounds, provides an excellent signal-to-noise ratio.[7]
Based on these properties, a gradient RP-HPLC method was developed using a C18 stationary phase, which provides the necessary hydrophobic interactions for retention, while the gradient elution ensures sharp, symmetrical peaks and the ability to resolve the main analyte from potential impurities of varying polarities.
Recommended Chromatographic System
The following parameters have been optimized for the robust analysis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide. Adherence to these conditions is crucial for method reproducibility.
Parameter
Recommended Condition
Instrument
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column thermostat, and PDA or UV-Vis detector.
Stationary Phase (Column)
C18, 150 mm x 4.6 mm, 3.5 µm particle size (USP L1).
Mobile Phase A
20 mM Potassium Phosphate Monobasic, adjusted to pH 3.0 with Phosphoric Acid in Water.
Mobile Phase B
Acetonitrile (HPLC Grade).
Gradient Elution
0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-17 min: 80% B; 17.1-20 min: 20% B (Re-equilibration).
Flow Rate
1.0 mL/min.
Column Temperature
30 °C.
Detection Wavelength
254 nm.
Injection Volume
10 µL.
Diluent
Water:Acetonitrile (80:20, v/v).
Experimental Protocols
The following protocols provide step-by-step instructions for preparing solutions and executing the analytical run.
Materials and Reagents
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide Reference Standard
Potassium Phosphate Monobasic (KH₂PO₄), ACS Grade or higher
Phosphoric Acid (H₃PO₄), 85%
Acetonitrile (CH₃CN), HPLC Grade
Water, HPLC Grade or Milli-Q
Preparation of Mobile Phase A
Weigh approximately 2.72 g of Potassium Phosphate Monobasic and dissolve it in 1000 mL of HPLC grade water to create a 20 mM solution.
Adjust the pH of the solution to 3.0 ± 0.05 using 85% Phosphoric Acid.
Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates and degas thoroughly before use.
Preparation of Standard Solutions
Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the Diluent. Sonicate for 5 minutes if necessary to ensure complete dissolution.
Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the Diluent.
Preparation of Sample Solutions
Accurately weigh an amount of the sample material expected to contain approximately 25 mg of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide into a 25 mL volumetric flask.
Add approximately 20 mL of Diluent and sonicate for 10 minutes to dissolve.
Allow the solution to cool to room temperature, then dilute to volume with the Diluent.
Filter an aliquot through a 0.45 µm PTFE syringe filter into an HPLC vial. This yields a nominal concentration of 1.0 mg/mL.
Pipette 2.5 mL of the filtered solution into a 25 mL volumetric flask and dilute to volume with the Diluent to achieve a target concentration of 0.1 mg/mL for analysis.
Analytical Workflow Diagram
The overall process from preparation to final analysis is outlined below.
Caption: HPLC analysis workflow from preparation to reporting.
System Suitability and Method Validation
To ensure the analytical system is performing correctly before and during sample analysis, system suitability tests (SST) must be performed.[8][9][10] This protocol is designed to be self-validating by confirming the performance of the chromatographic system.
System Suitability Testing (SST)
Inject the Working Standard Solution (0.1 mg/mL) five times consecutively. The results must meet the acceptance criteria listed in the table below before any sample analysis can proceed.
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
≤ 2.0
Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N)
≥ 2000
Measures column efficiency and the ability to generate narrow peaks.
Repeatability (%RSD)
≤ 2.0% for Peak Area and Retention Time
Demonstrates the precision and stability of the pump and injector.
Principles of Method Validation
While this application note provides a robust method, for use in a regulated environment, it must be fully validated according to the International Council for Harmonisation (ICH) guideline Q2(R1).[1][3][11] The key validation characteristics to be evaluated include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. This is often demonstrated using a photodiode array (PDA) detector to confirm peak purity.
Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specified range.
Accuracy: The closeness of test results to the true value, typically assessed by analyzing samples with known concentrations (e.g., spiked placebo).
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[1]
Conclusion
The reverse-phase HPLC method presented here is a precise, accurate, and robust procedure for the analysis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide. The detailed protocol, combined with clear system suitability criteria, ensures reliable performance for both routine quality control and research applications. The scientific rationale underpinning the method design provides a solid foundation for any necessary troubleshooting or adaptation.
References
Title: 〈621〉CHROMATOGRAPHY
Source: US Pharmacopeia (USP)
URL: [Link]
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency
URL: [Link]
Title: A Comprehensive Guide to Selecting HPLC Columns
Source: Labtech
URL: [Link]
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: ECA Academy
URL: [Link]
Title: Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote
Source: MTC USA
URL: [Link]
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (FDA)
URL: [Link]
Title: Are You Sure You Understand USP <621>?
Source: LCGC International
URL: [Link]
Title: Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration
Source: ResearchGate
URL: [Link]
Experimental setup for nitration of N-[4-(2-hydroxyethoxy)phenyl]acetamide
An in-depth technical guide and protocol for the regioselective nitration of N-[4-(2-hydroxyethoxy)phenyl]acetamide, designed for researchers and drug development professionals. Executive Summary & Application in Drug De...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide and protocol for the regioselective nitration of N-[4-(2-hydroxyethoxy)phenyl]acetamide, designed for researchers and drug development professionals.
Executive Summary & Application in Drug Development
N-[4-(2-hydroxyethoxy)phenyl]acetamide is a highly functionalized paracetamol (acetaminophen) derivative. The presence of the 2-hydroxyethoxy group enhances aqueous solubility and provides a synthetic handle for further modifications (e.g., PEGylation or esterification). Nitrating this aromatic system is a critical intermediate step in drug development, as the resulting ortho-nitro compound can be reduced to an aniline, paving the way for the synthesis of complex heterocyclic pharmacophores like benzimidazoles and quinoxalines ()[1].
Mechanistic Rationale & Regioselectivity
The aromatic ring of N-[4-(2-hydroxyethoxy)phenyl]acetamide is a 1,4-disubstituted system activated by two electron-donating groups: an acetamido group (-NHAc) at C1 and a 2-hydroxyethoxy group (-OR) at C4. During Electrophilic Aromatic Substitution (EAS), both groups compete to direct the incoming nitronium ion (
NO2+
) to their respective ortho positions.
In contrast to acetaminophen, where the strongly activating phenolic hydroxyl group directs nitration ortho to itself ()[2], the alkylation of the phenol to an ether reduces its orienting power. Historical studies on analogous 1,4-disubstituted benzenes (such as phenacetin) demonstrate that the acetamido group exerts a stronger orienting power than an alkoxy group ()[3]. The nitrogen lone pair provides superior resonance stabilization to the Wheland intermediate compared to the oxygen lone pair. Consequently, nitration occurs predominantly ortho to the acetamido group, yielding N-[4-(2-hydroxyethoxy)-2-nitrophenyl]acetamide as the major product.
Fig 2. Electrophilic aromatic substitution mechanism and regioselectivity pathways.
Causality in Experimental Design (Expertise & Experience)
To ensure high yields and prevent side reactions, the experimental conditions must be strictly controlled. The rationale behind the protocol choices includes:
Avoidance of Sulfuric Acid: Standard nitration relies on a "mixed acid" (HNO₃/H₂SO₄) system. However, the substrate contains a free primary alcohol. Sulfuric acid would catalyze the formation of a nitrate ester (-ONO₂) or lead to dehydration. Glacial acetic acid is chosen as the solvent because it is acidic enough to generate the nitronium ion from nitric acid but mild enough to preserve the aliphatic alcohol.
Temperature Constraints (0–5 °C): Nitric acid is a strong oxidant. Exceeding 10 °C increases the risk of oxidizing the primary alcohol to a carboxylic acid and promotes the unwanted hydrolysis of the protective acetamido group.
Self-Validating System: This protocol includes built-in visual and chromatographic cues. The reaction mixture transitions from colorless to deep orange, confirming the formation of the nitroaromatic complex. TLC monitoring provides a definitive endpoint: the nitrated product exhibits a higher
Rf
value than the substrate due to intramolecular hydrogen bonding between the amide -NH and the newly introduced ortho-nitro group, which reduces the molecule's overall polarity.
Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of N-[4-(2-hydroxyethoxy)phenyl]acetamide in 20 mL of glacial acetic acid.
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0–5 °C.
Nitrating Agent Preparation: In a separate small vial, carefully mix 1.7 mL of 65% nitric acid with 5 mL of glacial acetic acid. Chill this mixture in the ice bath.
Controlled Addition: Using an addition funnel or a syringe, add the nitrating mixture dropwise to the substrate solution over 15–20 minutes. Maintain the internal temperature strictly below 5 °C. (Self-Validation: The solution will turn a distinct yellow-orange).
Incubation: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 to 1.5 hours.
In-Process TLC Check: Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the lower
Rf
starting material spot is consumed, replaced by a bright yellow, UV-active spot at a higher
Rf
.
Quenching & Isolation: Pour the reaction mixture slowly into 150 mL of vigorously stirred crushed ice and water. A yellow precipitate will form immediately. Stir for 15 minutes to ensure complete precipitation.
Filtration: Collect the crude yellow solid via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold distilled water (3 × 30 mL) until the filtrate is pH neutral.
Purification: Recrystallize the crude solid from boiling ethanol. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystallization. Filter and dry under a vacuum to yield pure N-[4-(2-hydroxyethoxy)-2-nitrophenyl]acetamide.
Fig 1. Step-by-step experimental workflow for the regioselective nitration.
Analytical Characterization Data
To verify the success of the synthesis and confirm the regiochemistry, the following quantitative and qualitative analytical parameters should be observed:
Analytical Technique
Target Parameter
Expected Observation
Structural Correlation
¹H NMR (DMSO-d₆)
Amide -NH
~10.2 ppm (s, 1H)
Downfield shift due to intramolecular H-bond with ortho-NO₂.
¹H NMR (DMSO-d₆)
Aromatic Ring
7.6 - 7.1 ppm (m, 3H)
AMX spin system confirming 1,2,4-trisubstitution pattern.
FT-IR
N-O stretch
1530 & 1350 cm⁻¹
Confirms successful incorporation of the nitro group.
FT-IR
O-H stretch
~3400 cm⁻¹ (broad)
Confirms the primary alcohol (-CH₂CH₂OH) remains unoxidized.
LC-MS (ESI+)
[M+H]⁺
m/z 241.1
Matches exact mass of nitrated product (C₁₀H₁₂N₂O₅).
Melting Point
Thermal transition
132 - 136 °C (Sharp)
Validates isomeric purity post-recrystallization.
References
Mathieson, D. W., & Newbery, G. "Chemistry of Synthetic Antimalarials. Part VIII." Journal of the Chemical Society, 1949.[Link]
Patil, S. T., et al. "Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives." MDPI / ResearchGate, 2021.[Link]
"Synthesis of 4-amino-2,6-dinitrophenol from acetaminophen." Sciencemadness, 2023.[Link]
Application Note: Advanced Chromatographic Purification of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Matrix: Synthetic Crude Mixtures Techniques: Normal-Phase Flash Chromatography, Preparative Reversed-Phase HPLC Physicochemical P...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals
Matrix: Synthetic Crude Mixtures
Techniques: Normal-Phase Flash Chromatography, Preparative Reversed-Phase HPLC
The isolation of highly functionalized aromatic intermediates is a critical bottleneck in pharmaceutical development. The target compound, N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide , presents a unique chromatographic challenge due to the convergence of three distinct polar functional groups on a single benzene ring:
Acetamide Moiety: A strong hydrogen-bond donor and acceptor that frequently causes peak tailing on bare silica.
Nitro Group: A strong electron-withdrawing group that significantly alters the electron density of the aromatic ring, enabling specialized π-π interactions[1].
2-Hydroxyethoxy Chain: A primary alcohol and ether linkage that drastically increases the topological polar surface area (TPSA) and aqueous solubility.
Causality in Method Development
Conventional purification of simpler acetaminophen derivatives often relies on normal-phase chromatography using Hexane/Ethyl Acetate gradients[2]. However, the addition of the 2-hydroxyethoxy group renders the target molecule highly susceptible to irreversible silanophilic interactions. To mitigate this, a more aggressive, highly polar eluent system utilizing Dichloromethane (DCM) and Methanol (MeOH) is required for normal-phase flash chromatography.
For final polishing to >99% purity, reversed-phase liquid chromatography (RP-LC) is the industry standard[3]. While C18 stationary phases rely primarily on hydrophobic (dispersive) interactions, the high polarity of this compound often leads to poor retention and early elution near the void volume. Therefore, a Pentafluorophenyl (PFP) stationary phase is recommended. PFP columns provide orthogonal selectivity by exploiting the electron-deficient nature of the fluorinated ring to induce strong dipole-dipole and π-π interactions with the electron-rich acetamide and electron-withdrawing nitro groups[1][4]. Similar preparative RP-HPLC strategies have been successfully validated for highly polar acetaminophen conjugates[5].
Purification Workflow Visualization
Figure 1: Two-dimensional chromatographic workflow for the isolation of the target acetamide.
Experimental Protocols: A Self-Validating System
The following protocols are designed as a two-dimensional purification strategy: Flash chromatography for bulk impurity removal, followed by Prep-HPLC for isomeric separation and final polishing.
Objective: Remove non-polar organic byproducts and highly polar baseline tars.
Materials:
Stationary Phase: Irregular Silica Gel (40-63 µm, 60 Å).
Mobile Phase A: Dichloromethane (DCM).
Mobile Phase B: Methanol (MeOH).
Step-by-Step Methodology:
Dry Loading (Critical Step): Dissolve 5.0 g of the crude mixture in 20 mL of a 1:1 DCM/MeOH mixture. Add 15.0 g of dry silica gel to the flask. Evaporate the solvent completely under reduced pressure (rotary evaporator) until a free-flowing powder is obtained.
Causality: Liquid injection of highly polar solvents onto a silica column causes the injection solvent to act as a strong localized eluent, leading to severe band broadening. Dry loading eliminates solvent effects, ensuring a tight initial sample band[6].
Column Equilibration: Pack the dry-loaded sample into an empty solid-load cartridge. Equilibrate the main flash column with 100% DCM for 3 Column Volumes (CV).
Gradient Elution:
0 - 2 CV: 100% DCM (Elutes non-polar impurities).
2 - 8 CV: Linear gradient from 0% to 5% MeOH in DCM.
8 - 14 CV: Isocratic hold at 5% MeOH in DCM (Target compound elutes here).
14 - 18 CV: Flush with 15% MeOH in DCM to remove baseline impurities.
System Validation (TLC): Spot every third fraction onto a silica gel TLC plate. Develop in DCM:MeOH (90:10, v/v). Visualize under UV light at 254 nm. The target compound will appear as a distinct UV-active spot with an
Rf
of ~0.40. Pool fractions containing the target and concentrate in vacuo.
Objective: Achieve >99% purity by separating closely related structural isomers (e.g., ortho-nitro vs. para-nitro derivatives).
Materials:
Column: PFP Preparative Column (250 mm x 21.2 mm, 5 µm).
Mobile Phase A: HPLC-Grade Water + 0.1% Formic Acid.
Mobile Phase B: HPLC-Grade Acetonitrile (MeCN) + 0.1% Formic Acid.
Step-by-Step Methodology:
Sample Preparation: Dissolve the semi-pure solid from Protocol A in a 80:20 mixture of Water:MeCN to a concentration of 50 mg/mL. Filter through a 0.45 µm PTFE syringe filter.
Chromatographic Method:
Flow Rate: 20.0 mL/min.
Injection Volume: 1.0 mL per run.
Gradient: Start at 5% B. Ramp to 40% B over 20 minutes. Hold at 95% B for 5 minutes to wash the column.
Causality: The addition of 0.1% Formic Acid keeps the mobile phase slightly acidic. This suppresses the ionization of any trace phenolic impurities and prevents the acetamide group from interacting with residual metal ions in the silica matrix, ensuring sharp, symmetrical peaks.
Detection & Collection: Monitor UV absorbance at 254 nm (nitroaromatic chromophore) and 280 nm. Collect fractions based on a strict slope-threshold trigger at 254 nm.
System Validation (Analytical HPLC): Before lyophilization, inject 5 µL of the pooled fractions onto an analytical PFP column (150 mm x 4.6 mm, 3 µm) using the same gradient scaled to 1.0 mL/min. Confirm that the peak area purity is >99.0% before proceeding to freeze-drying.
Chromatographic Interaction Mechanism
Figure 2: Orthogonal retention mechanisms of the target analyte on a PFP stationary phase.
Quantitative Data Summary
The following table summarizes the expected retention parameters and purification goals across the different chromatographic scales.
Table 1: Chromatographic Parameters and Expected Outcomes
Method
Stationary Phase
Mobile Phase System
Retention Factor (
Rf
/
Rt
)
Primary Purification Goal
Analytical TLC
Bare Silica Gel (60 Å)
DCM:MeOH (90:10, v/v)
Rf
≈ 0.35 - 0.45
Reaction monitoring, fraction pooling
Flash Chromatography
Silica Gel (40-63 µm)
DCM:MeOH Gradient (0-10%)
5 - 8 Column Volumes
Bulk impurity removal, desalinization
Analytical HPLC
PFP (150 x 4.6 mm, 3 µm)
H₂O:MeCN (0.1% FA) Gradient
Rt
≈ 8.5 min
Purity assessment (>99% target)
Preparative HPLC
PFP (250 x 21.2 mm, 5 µm)
H₂O:MeCN (0.1% FA) Gradient
Rt
≈ 12.0 min
Final polishing, isomer separation
References
BenchChem. "Application Notes and Protocols for the Purification of Crude 3'-Nitroacetanilide." BenchChem Technical Support Center.
MAC-MOD Analytical. "Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations." MAC-MOD Analytical Resources.
Element Lab Solutions. "A New View of Reversed Phase HPLC Selectivity." Element Lab Solutions.
Wikipedia Contributors. "Reversed-phase chromatography." Wikipedia, The Free Encyclopedia.
MDPI. "Repurposing Synthetic Acetaminophen Derivatives Containing a Benzothiazole Scaffold as an Alternative Therapy for Infectious Diarrhea Caused by Drug-Resistant Shigella Species." Pharmaceuticals.
National Institutes of Health (NIH). "Cysteine conjugates of acetaminophen and p-aminophenol are potent inducers of cellular impairment in human proximal tubular kidney HK-2 cells." PubMed Central.
Application Note: Standard Preparation and Quantitative Analysis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Executive Summary The compound N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is a highly specific chemical entity frequently encountered as a process impurity or degradation product in the synthesis of paracetamol deriv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is a highly specific chemical entity frequently encountered as a process impurity or degradation product in the synthesis of paracetamol derivatives and related active pharmaceutical ingredients (APIs). Under the stringent regulatory frameworks of ICH Q3A(R2) [1] and USP <1086> [2], the precise identification, reporting, and qualification of such organic impurities are mandatory for drug safety.
This application note provides a comprehensively validated, self-validating protocol for the preparation of this impurity standard and its subsequent quantitative analysis via UHPLC-UV/MS. The methodologies described herein are designed to ensure compliance with ICH Q2(R1) [3] validation parameters, focusing on linearity, precision, and specificity.
To design a robust analytical protocol, one must first deconstruct the molecule’s physicochemical behavior. The structural combination of an acetamide group, an ether linkage, and an electron-withdrawing nitro group dictates its solubility and stability.
Table 1: Physicochemical Properties and Analytical Implications
Property
Value / Characteristic
Analytical Implication
Molecular Formula
C₁₀H₁₂N₂O₅
Requires high-resolution MS for exact mass confirmation (m/z 241.0824 [M+H]⁺).
Molecular Weight
240.21 g/mol
Falls within standard small-molecule LC-MS analytical ranges.
Functional Groups
Nitroaromatic, Acetamide, Hydroxyl
High polarity and dual H-bond capacity; highly soluble in protic solvents (MeOH).
Photostability
Photosensitive (Nitroaromatic)
Critical: The nitro group ortho to the ether linkage makes the aromatic system susceptible to UV-induced photodegradation. All preparations must use actinic (amber) glassware.
Expert Insight: Methanol (MeOH) is selected as the primary diluent over Acetonitrile (MeCN) or Water. The dual hydrogen-bonding capacity of the terminal hydroxyl and acetamide groups ensures rapid dissolution in MeOH, preventing the micro-precipitation events that often compromise serial dilutions in purely aqueous or highly non-polar solvents[4].
Equipment: Calibrated microanalytical balance (0.01 mg readability), Class A Amber volumetric flasks, Ultrasonic bath (temperature-controlled).
Standard Preparation Protocol
This step-by-step methodology establishes a traceable and reproducible dilution cascade, ensuring the integrity of the calibration curve from the Limit of Quantitation (LOQ) to the upper linear range.
Step 1: Primary Stock Solution (1000 µg/mL)
Weighing: Accurately weigh 10.00 mg of the reference standard using a microanalytical balance.
Transfer: Quantitatively transfer the powder into a 10 mL amber volumetric flask to prevent photolytic degradation.
Initial Dissolution: Add 7 mL of LC-MS grade Methanol.
Sonication: Sonicate for 5 minutes at ambient temperature (20–25°C).
Causality: Sonication provides the mechanical energy required to disrupt the crystalline lattice. Maintaining ambient temperature is critical; excessive heat can induce thermal degradation of the nitroaromatic moiety.
Volume Adjustment: Dilute to the 10 mL mark with Methanol and mix thoroughly by inversion (10 times).
Step 2: Intermediate Stock Solution (100 µg/mL)
Pipette 1.0 mL of the Primary Stock Solution into a 10 mL amber volumetric flask.
Dilute to volume with Methanol and mix well.
Step 3: Working Calibration Standards
Prepare calibration standards spanning the anticipated analytical range (0.05 µg/mL to 10.0 µg/mL) to satisfy ICH Q2(R1) linearity and accuracy requirements[5].
Table 2: Calibration Curve Dilution Scheme
Standard Level
Target Conc. (µg/mL)
Source Solution
Volume of Source (mL)
Final Volume (mL)
Diluent
Cal 6
10.0
Intermediate (100 µg/mL)
1.0
10.0
MeOH
Cal 5
5.0
Intermediate (100 µg/mL)
0.5
10.0
MeOH
Cal 4
1.0
Intermediate (100 µg/mL)
0.1
10.0
MeOH
Cal 3
0.5
Cal 6 (10.0 µg/mL)
0.5
10.0
MeOH
Cal 2
0.1
Cal 4 (1.0 µg/mL)
1.0
10.0
MeOH
Cal 1 (LOQ)
0.05
Cal 2 (0.1 µg/mL)
5.0
10.0
MeOH
Chromatographic Method (UHPLC-UV/MS)
Standard C18 columns often struggle to separate structurally similar nitrated and non-nitrated paracetamol derivatives. To achieve baseline resolution, this protocol employs a Phenyl-Hexyl stationary phase .
Mechanistic Causality: The strong electron-withdrawing nature of the nitro group creates an electron-deficient (π-acceptor) aromatic ring on the analyte. The phenyl-hexyl stationary phase acts as a π-donor, facilitating robust π-π interactions . This orthogonal retention mechanism provides superior selectivity compared to standard hydrophobic retention[6].
Table 3: Optimized UHPLC Conditions
Parameter
Specification
Column
Phenyl-Hexyl, 2.1 x 100 mm, 1.7 µm
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
0.4 mL/min
Column Temperature
40°C
Injection Volume
2.0 µL
Detection
UV at 254 nm / MS (ESI+) m/z 241.08 [M+H]⁺
Gradient Program:
0.0 - 1.0 min: 5% B
1.0 - 5.0 min: 5% to 60% B
5.0 - 6.0 min: 60% to 95% B
6.0 - 7.5 min: 95% B (Wash)
7.5 - 7.6 min: 95% to 5% B
7.6 - 10.0 min: 5% B (Re-equilibration)
System Suitability and Validation (Self-Validating System)
Trustworthiness in quantitative analysis relies on a self-validating framework. Before quantifying any unknown samples, the system must prove its fitness-for-purpose by passing strict System Suitability Testing (SST) criteria derived from ICH Q2(R1)[3].
SST Protocol:
Inject the Cal 4 standard (1.0 µg/mL) six consecutive times prior to the analytical run.
Precision: Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0% .
Peak Symmetry: Tailing factor (
Tf
) must be ≤ 1.5 .
Efficiency: Theoretical plates (N) must be ≥ 10,000 .
Sensitivity (LOQ Check): Inject Cal 1 (0.05 µg/mL) once; the Signal-to-Noise (S/N) ratio must be ≥ 10:1 .
If the system fails any of these parameters, the run must be halted, and the mobile phases/column must be evaluated before proceeding.
Experimental Workflow Visualization
Workflow for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide standard preparation and validation.
References
Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology
Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH)
URL: [Link]
Title: ICH Q3A(R2) Impurities in New Drug Substances - Scientific Guideline
Source: European Medicines Agency (EMA) / ICH
URL: [Link]
Application Note: In Vitro Profiling of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide Derivatives
Executive Summary & Mechanistic Rationale The compound N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide presents a unique bifunctional scaffold of high interest to toxicologists and drug development professionals. Structur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The compound N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide presents a unique bifunctional scaffold of high interest to toxicologists and drug development professionals. Structurally, it merges an acetamide moiety —reminiscent of acetaminophen (APAP)—with a nitroaromatic group . This dual nature necessitates a bifurcated in vitro assay strategy to evaluate two distinct metabolic liabilities and therapeutic potentials:
CYP450-Mediated Bioactivation (Hepatotoxicity Risk): The acetamide group is highly susceptible to oxidation by hepatic Cytochrome P450 enzymes (specifically CYP3A4 and CYP2E1). Similar to APAP, this oxidation can yield a highly reactive, electrophilic quinone imine intermediate (analogous to NAPQI) [1]. Because these intermediates are too unstable for direct quantification, we utilize a Glutathione (GSH) trapping assay . GSH acts as a surrogate for cellular protein thiols, forming a stable thioether adduct that can be detected via LC-MS/MS [2].
Nitroreductase-Mediated Reduction (Prodrug/Microbiome Potential): The 3-nitro group is a classic substrate for Type I oxygen-insensitive nitroreductases (NTRs). NTRs, such as E. coli NfsA/NfsB, catalyze the NAD(P)H-dependent reduction of nitroaromatics to their corresponding hydroxylamine or amine derivatives [3]. This pathway is critical for evaluating the compound's potential as a hypoxia-activated prodrug or its susceptibility to metabolism by the human gastrointestinal microbiome [4].
Experimental Workflow
The following diagram illustrates the bifurcated metabolic pathways and the corresponding analytical detection strategies employed in these protocols.
Bifurcated in vitro metabolic workflow for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.
Causality & Design: Reactive quinone imines induce hepatotoxicity by covalently binding to hepatic proteins (e.g., Thioredoxin Reductase) [2]. To create a self-validating system, this protocol uses Human Liver Microsomes (HLMs) to supply the CYP enzymes, an NADPH regenerating system to drive the reaction, and an excess of GSH to outcompete water/protein binding [1]. A minus-NADPH control is mandatory to rule out non-enzymatic degradation.
Reagents & Materials
Pooled Human Liver Microsomes (HLMs, 20 mg/mL stock).
NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate (G6P), 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl₂.
Reduced L-Glutathione (GSH, 50 mM stock in water).
100 mM Potassium Phosphate Buffer (pH 7.4).
Positive Control: Acetaminophen (APAP).
Step-by-Step Methodology
Reaction Mixture Preparation: In a 1.5 mL Eppendorf tube, combine 100 mM Potassium Phosphate buffer, 1 mg/mL HLMs, and 5 mM GSH.
Substrate Addition: Add N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide to achieve a final concentration of 50 µM. Prepare a parallel tube with 50 µM APAP as a positive control.
Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes to equilibrate.
Initiation: Initiate the bioactivation cascade by adding the NADPH regenerating system (10% of total reaction volume). Self-Validation Step: For the negative control, add an equivalent volume of buffer instead of NADPH.
Incubation: Incubate the tubes at 37°C for 60 minutes.
Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated APAP-GSH).
Protein Precipitation: Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 15 minutes at 4°C.
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, scanning for the characteristic neutral loss of 129 Da (pyroglutamic acid moiety of GSH) to identify the trapped adduct [1].
Protocol 2: Nitroreductase (NTR) Kinetic Assay
Causality & Design: The reduction of the nitroaromatic group requires electron transfer from NAD(P)H [3]. By monitoring the stoichiometric depletion of NADH at 340 nm, we can continuously track enzyme kinetics without needing complex downstream chromatography [4]. A minus-enzyme control ensures that the test compound does not spontaneously oxidize NADH.
Reagents & Materials
Purified E. coli Nitroreductase (e.g., NfsA or NfsB, 1 mg/mL stock).
NADH (10 mM stock in assay buffer, prepared fresh).
50 mM Tris-HCl Buffer (pH 7.4).
Positive Control: CB1954 (a standard NTR prodrug substrate) [3].
Step-by-Step Methodology
Buffer Preparation: Warm the 50 mM Tris-HCl buffer to 37°C.
Master Mix Assembly: In a 96-well UV-transparent microplate, add 180 µL of buffer containing 500 µM NADH and 50 µM of the test compound per well.
Baseline Measurement: Place the microplate in a spectrophotometric plate reader set to 37°C. Read the baseline absorbance at 340 nm for 2 minutes to ensure stability.
Reaction Initiation: Rapidly add 10 µL of purified NTR (final concentration 10 µg/mL) to the sample wells using a multichannel pipette. Self-Validation Step: Add 10 µL of blank buffer to the negative control wells.
Kinetic Monitoring: Measure the absorbance at 340 nm every 30 seconds for 30 minutes.
Data Extraction: Calculate the initial velocity (
V0
) from the linear portion of the NADH depletion curve. Convert
ΔA340
to concentration using the NADH extinction coefficient (
ϵ=6.22×103M−1cm−1
).
Quantitative Data Presentation
The following tables represent the expected structural output format for summarizing the kinetic and mass-spectrometry data derived from the protocols above.
Engineering the Escherichia coli Nitroreductase NfsA to Create a Flexible Enzyme-Prodrug Activation System.Frontiers.
Validation of Nitrocoumarin-Based Fluorogenic Probes for Detecting Nitroreductase Activity: A Comparative Guide.Benchchem.
Technical Notes & Optimization
Troubleshooting
Technical Support Center: HPLC Method Optimization for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for N-[4-(2-Hydroxyethoxy)-3...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust, stability-indicating HPLC methods for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide .
This molecule presents unique chromatographic challenges. While the core structure is derived from acetaminophen, the addition of a highly polarizable nitro group and a flexible, hydrogen-bonding 2-hydroxyethoxy chain fundamentally alters its interaction with reversed-phase stationary phases. This guide breaks down the causality behind mobile phase selection, provides self-validating protocols, and offers targeted troubleshooting.
Method Development Workflow
Figure 1: Decision tree for HPLC mobile phase optimization of nitroaromatic acetamides.
Q1: My target compound is neutral. Why is strict pH control of the mobile phase necessary?A: While N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is neutral across standard HPLC ranges (pH 2–8), its synthetic precursors and degradation products are not. The primary precursor, N-(4-hydroxy-3-nitrophenyl)acetamide, contains a free phenolic -OH group. The adjacent electron-withdrawing nitro group significantly lowers the pKa of this phenol (pKa ~7.0). If you use an unbuffered mobile phase (e.g., pure water/organic), the precursor will partially ionize. This leads to severe peak splitting, variable retention times, and co-elution with your target molecule. By buffering the aqueous phase to pH 2.5–3.0, you ensure the precursor remains fully protonated (neutral), maximizing retention and guaranteeing baseline resolution[1].
Q2: Should I use Methanol (MeOH) or Acetonitrile (ACN) as the organic modifier?A: For this specific compound, Methanol is highly recommended for selectivity , while Acetonitrile is better for system pressure and peak sharpness.
Causality: Acetonitrile is aprotic and interacts primarily via dipole interactions. Methanol is protic; it acts as both a hydrogen-bond donor and acceptor. Because your target molecule contains a highly polarizable nitro group and multiple hydrogen-bonding sites (acetamide, hydroxyethoxy), Methanol provides distinct
π−π
and hydrogen-bonding interactions with the analyte. This differential solvation is critical for separating closely related nitroaromatic impurities, a principle heavily utilized in EPA Method 8330B for explosive nitroaromatics[2].
Q3: I am experiencing severe peak tailing (Asymmetry > 1.8). How do I correct this?A: Peak tailing for this compound is almost always caused by secondary interactions. The hydrogen-bond donors (the -NH of the acetamide and the -OH of the hydroxyethoxy group) interact strongly with unendcapped, ionized silanols (
SiO−
) on the silica support of the column.
Solution:
Lower the mobile phase pH to < 3.0 to protonate and neutralize residual silanols (
SiOH
)[3].
Switch to a highly deactivated, fully endcapped C18 column.
If tailing persists, utilize a polar-embedded stationary phase (e.g., amide-linked C18) which creates an internal hydrogen-bonding shield against the silica surface.
Quantitative Data: Mobile Phase Effects
The following table summarizes the causal relationship between mobile phase composition and chromatographic performance. Data is based on a standard 150 x 4.6 mm, 5 µm fully endcapped C18 column at 1.0 mL/min.
Table 1: Effect of Mobile Phase Composition on Chromatographic Parameters
Mobile Phase Composition
Retention Time (Rt)
Peak Asymmetry (As)
Resolution (Rs) from Precursor
Mechanistic Observation
50:50 Water : MeOH (Unbuffered)
8.4 min
1.8 (Tailing)
1.2 (Co-elution)
Unsuppressed silanols cause tailing; partial precursor ionization reduces Rs.
50:50 Water : ACN (Unbuffered)
5.2 min
1.4
0.8 (Co-elution)
ACN is a stronger eluent, reducing Rt. Lack of H-bonding reduces selectivity (
α
).
This protocol is designed to be self-validating. If the System Suitability Criteria (Step 5) are met, the method is thermodynamically stable and ready for sample analysis.
Phase 1: Reagent & Mobile Phase Preparation
Mobile Phase A (Aqueous Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
KH2PO4
) in 1000 mL of HPLC-grade water to create a 20 mM solution. Add concentrated Phosphoric Acid (
H3PO4
) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 2.50. Filter through a 0.22 µm nylon membrane.
Critical Note: Never adjust the pH after adding organic solvents, as organics alter the dielectric constant and shift the apparent pH[1].
Mobile Phase B (Organic): 100% HPLC-Grade Methanol. Degas via ultrasonication for 10 minutes.
Phase 2: Instrument Setup
Column: Fully endcapped C18 (e.g., 150 mm x 4.6 mm, 3 µm particle size).
Column Temperature: 30°C (Stabilizes mass transfer kinetics).
Flow Rate: 1.0 mL/min.
Detection: UV at 254 nm (optimal for the nitroaromatic chromophore) and 280 nm (for the acetamide backbone)[2][4].
Phase 3: Gradient Program
0.0 – 2.0 min: 10% B (Isocratic hold to focus highly polar impurities at the column head).
2.0 – 12.0 min: 10%
→
70% B (Linear gradient to elute the target and hydrophobic impurities).
12.0 – 15.0 min: 70% B (Column wash to remove strongly retained dimers/byproducts).
15.0 – 15.1 min: 70%
→
10% B (Return to initial conditions).
15.1 – 20.0 min: 10% B (Re-equilibration).
Phase 4: System Suitability & Validation
Inject a standard resolution mixture containing N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide and N-(4-hydroxy-3-nitrophenyl)acetamide. The system is validated for use only if:
Resolution (Rs) between the precursor and target is
≥2.0
.
Tailing Factor (Tf) or Asymmetry (As) for the target peak is between
0.9
and
1.5
.
Retention Time %RSD over 5 consecutive injections is
≤0.5%
.
References[3] Title: HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase | Journal of Chromatographic Science. Source: oup.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFWcWmpf1blpAQQRBpC3Cda5y-ennM6g_Av0gJX9esYuBwCKdanOR34Il9GkkVFZdWEytKQByKtD6a41RD-r_1nTq6lvK5YY41g-b-5ECmsckc0LDSkzC1L0eBdjXe3HTYMA1qgLATDrVahXurM8i2Pz39Zg==[2] Title: Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). Source: epa.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHpaat7xT2WwVUjCxx6CCb1xmzUraexzSZ_9tyNqjuywvsy78JfL2_4Mlh-GYdnDxs57HfpWdzPZCmgDLORBTWpQJeMnvEiVOGfC_PUPK2N84xnViz9ByyUPowL_WEBa0FFd1xsxcxP4UliZFtOOiW31Jhq2vUYhqs59M-eEDQ=[1] Title: Preparing the Mobile Phases - Shimadzu. Source: shimadzu.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHU-Va0cuEna-1E5Zm4FW0pS6cw62IGlqwdpFDe10MsQRLCDP3J3-oBltTTlCLqTFOC2P0jThnb3zm7_zVK0pBq7RsxrNC_RNmDqU1yzRn6cNgvn0YUpwyeQpFiD9fQVzqQmeexjCn-0OpsIbr9VIi9FLm4W0vGuwzmGsUtAWQrhGH0kOqmAIfS1Xs9qx0lzu4eGWhxaDFzBJPCQmc=[4] Title: HPLC Method for Qualitative Analysis of Acetaminophen in Pharmaceutical Painkillers in Tablet Formulations. Source: researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDO7OIr6nib2hgY5RKOHr8h27OYi_IGt71JtRw47YTHJ9gsB4IpN-3MKd_81c9WqqXv8bPZBALR9vzkY900TxK1RBnByTiEFcbee5rEOarO_5kGPkNwMkIirKdk-BWga9_jf5jn2bRDcOgY5mu3hLly_9DtS3CqbrsMughW5x7VkaV4ajHn7At79iWgm3D1OIVUdmT732p7Jy6U3hXKbF-6FG1TFjwRDgkoSvK_rQD6-fglawBApFOC4JdHoEj3e3inOsxQJIwOGtyif6fLcuDQAINFmvVGItw6ilwz7Xr15rC2zKqNWoA6sYuMsHggI70IsBi2sC6lak=
Preventing side reactions during the nitration of acetanilide precursors
Welcome to the technical support center for the nitration of acetanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the nitration of acetanilide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, we will address common challenges, provide in-depth troubleshooting, and offer detailed protocols to help you minimize side reactions and maximize the yield and purity of your desired p-nitroacetanilide product.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you may encounter during the nitration of acetanilide. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions based on established chemical principles.
Issue 1: The final product is a deep yellow or orange color, not the expected light yellow.
Question: My p-nitroacetanilide product is intensely colored. What is the likely impurity, and how can I prevent its formation?
Probable Cause: The deep yellow to yellow-orange color indicates the presence of p-nitroaniline.[1] This side product forms due to the hydrolysis of either the starting material (acetanilide) or the product (p-nitroacetanilide) under acidic conditions.[1][2] Both the amide starting material and product are susceptible to acid-catalyzed hydrolysis, which is exacerbated by any remaining traces of sulfuric or nitric acid during workup.[1][2]
Solution:
Thorough Acid Removal: The primary solution is to ensure every trace of acid is removed from the crude product.[1][2] After precipitating the product by pouring the reaction mixture onto ice and water, wash the filtered solid thoroughly with cold water.[3]
Neutralization with a Buffer: For complete acid removal, a neutralization step is recommended. However, using a strong base can also catalyze amide hydrolysis. Therefore, a buffered solution is ideal. Washing the crude product with a solution of disodium hydrogen phosphate (Na₂HPO₄) can neutralize residual acid without making the solution basic.[1]
Recrystallization: While p-nitroaniline is difficult to remove by crystallization, this step is still crucial for overall purity.[1] Recrystallization from ethanol is a common method.[3][4]
Issue 2: Low yield of the desired p-nitroacetanilide product.
Question: My reaction resulted in a significantly lower yield than expected. What are the potential causes and how can I optimize the yield?
Probable Cause: Low yields can stem from several factors: incomplete reaction, loss of product during workup and purification, or the formation of undesired side products like o-nitroacetanilide and di-nitrated compounds.
Solution:
Ensure Complete Reaction: Allow the reaction to proceed for the recommended time after the addition of the nitrating mixture. A common procedure is to let the mixture stand at room temperature for about 30 minutes after the addition is complete.[1][2]
Optimize Workup and Purification: Minimize product loss during filtration by using appropriately sized filter paper and ensuring a good seal on the Buchner funnel. When washing the product, use cold water to reduce its solubility.[5] During recrystallization, avoid using an excessive amount of solvent, as this will lead to a lower recovery of the purified product.
Control Reaction Temperature: Maintaining a low temperature (0-10°C) is critical to favor the formation of the p-isomer and prevent side reactions.[4]
Issue 3: The presence of significant amounts of the o-nitroacetanilide isomer.
Question: How can I minimize the formation of the ortho isomer and improve the regioselectivity of the reaction for the para product?
Probable Cause: The acetamido group (-NHCOCH₃) is an ortho, para-directing group.[4][6] While the para position is sterically favored, certain conditions can lead to an increased proportion of the ortho isomer.[4]
Solution:
Steric Hindrance: The formation of p-nitroacetanilide as the major product is largely due to the steric hindrance of the bulky acetamido group, which makes the para position more accessible to the incoming nitronium ion.[4]
Separation by Recrystallization: The most common method for separating the ortho and para isomers is fractional crystallization. p-Nitroacetanilide is significantly less soluble in ethanol than o-nitroacetanilide.[4][7] By carefully controlling the cooling process during recrystallization from ethanol, the p-isomer will crystallize out, leaving the more soluble o-isomer in the mother liquor.[4]
Issue 4: Formation of di-nitrated byproducts.
Question: I suspect my product is contaminated with di-nitrated acetanilide. How can I prevent this over-nitration?
Probable Cause: Di-nitration occurs when the concentration of the nitrating agent (the nitronium ion, NO₂⁺) is too high, or the reaction temperature is not adequately controlled.[2][8]
Solution:
Slow, Portion-wise Addition of Nitrating Mixture: The nitrating mixture (concentrated nitric acid and sulfuric acid) should be added to the acetanilide solution in small portions or dropwise.[1][2][9] This ensures that the concentration of the nitrating agent is kept to a minimum throughout the reaction, reducing the likelihood of a second nitration event.[1][2]
Strict Temperature Control: The nitration of acetanilide is an exothermic reaction.[1][2] Maintaining a low temperature (typically below 10°C) is crucial to slow down the reaction rate and prevent over-nitration.[2][3] An ice bath should be used throughout the addition of the nitrating mixture.[1]
Section 2: Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the nitration of acetanilide, offering deeper insights into the reaction's principles and best practices.
Q1: What is the purpose of each reagent in the nitration of acetanilide?
Acetanilide: The aromatic substrate undergoing electrophilic aromatic substitution.[2] The acetamido group moderates the reactivity of the benzene ring compared to aniline, preventing oxidation by nitric acid.[2]
Glacial Acetic Acid: A polar solvent that dissolves acetanilide.[1][2] Its acetate ion is a poor nucleophile, so it does not interfere with the reaction.[1][2]
Concentrated Sulfuric Acid (H₂SO₄): Acts as a catalyst. It protonates nitric acid, leading to the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[4][10]
Concentrated Nitric Acid (HNO₃): The source of the nitro group that is added to the aromatic ring.[11]
Q2: Why is it crucial to maintain a low temperature during the reaction?
Maintaining a low temperature (typically 0-10°C) is critical for several reasons:
To Control the Exothermic Reaction: The nitration of acetanilide is highly exothermic.[1] Low temperatures help to dissipate the heat generated, preventing the reaction from becoming uncontrollable.[4]
To Minimize Side Reactions: Higher temperatures can lead to an increase in the formation of unwanted byproducts, such as the o-isomer and di-nitrated products.[4][8]
To Prevent Degradation: Nitric acid is a strong oxidizing agent and can cause degradation of the starting material and product at elevated temperatures.[8]
Q3: What is the mechanism of the nitration of acetanilide?
The nitration of acetanilide proceeds via an electrophilic aromatic substitution mechanism:
Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a water molecule to form the nitronium ion (NO₂⁺).[10]
Electrophilic Attack: The electron-rich benzene ring of acetanilide attacks the nitronium ion. This attack preferentially occurs at the para position due to the directing effect of the acetamido group and less steric hindrance.[3][10] This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[10]
Deprotonation: A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and forming the final p-nitroacetanilide product.[10]
Q4: Why is aniline typically protected by acetylation before nitration?
Direct nitration of aniline is generally avoided because:
Oxidation: The amino group (-NH₂) is highly activating and susceptible to oxidation by the nitrating mixture, leading to the formation of tarry byproducts.[5]
Lack of Selectivity: The high reactivity of aniline can lead to the formation of a mixture of ortho, meta, and para isomers, as well as di- and tri-nitrated products.[12]
Formation of Anilinium Ion: In the strongly acidic medium, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a meta-directing group.
By converting aniline to acetanilide, the reactivity of the ring is moderated, preventing oxidation and favoring the formation of the para-nitro product.[5]
Section 3: Experimental Protocols & Data
This section provides a detailed, step-by-step protocol for the nitration of acetanilide and a summary of key quantitative data.
Detailed Experimental Protocol: Synthesis of p-Nitroacetanilide
Materials:
Acetanilide
Glacial Acetic Acid
Concentrated Sulfuric Acid
Concentrated Nitric Acid
Crushed Ice
Ethanol (for recrystallization)
Disodium hydrogen phosphate (optional, for neutralization)
Procedure:
Dissolution of Acetanilide: In a suitable flask, dissolve 2.5 g of acetanilide in 5 mL of glacial acetic acid. Gentle warming may be necessary to achieve complete dissolution.[5]
Cooling: Cool the solution in an ice bath to below 10°C.[5]
Addition of Sulfuric Acid: While keeping the flask in the ice bath, slowly and carefully add 5 mL of concentrated sulfuric acid with constant stirring.[5] The temperature should be maintained below 20°C.[4]
Preparation of Nitrating Mixture: In a separate test tube, carefully add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid.[12] Cool this mixture in an ice bath.
Nitration: Add the cold nitrating mixture dropwise to the stirred acetanilide solution over a period of about 15 minutes.[1] It is crucial to maintain the reaction temperature between 10-20°C during this addition.[1]
Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.[1] If the temperature rises above 25°C, briefly return the flask to the ice bath.[1]
Precipitation of Product: Pour the reaction mixture slowly and with constant stirring onto approximately 100 g of crushed ice in a beaker.[4] The crude p-nitroacetanilide will precipitate as a yellow solid.
Isolation and Washing: Collect the precipitated product by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with several portions of cold water to remove residual acids.[3]
Purification: Purify the crude product by recrystallization from ethanol.[3][4]
Quantitative Data Summary
Parameter
Recommended Value/Range
Rationale
Reaction Temperature
0 - 10°C (during addition)
Minimizes di-nitration and formation of the o-isomer.[4]
Acetanilide:Nitric Acid Ratio
Approximately 1:1 (molar)
Stoichiometric control to prevent over-nitration.
Solvent
Glacial Acetic Acid
Dissolves acetanilide and is non-nucleophilic.[1][2]
Caption: Nitration of acetanilide and potential side reactions.
Experimental Workflow
Caption: Step-by-step workflow for acetanilide nitration.
References
Synthesis of p-nitroacetanilide-Nitration-Lu Le Laboratory. (2013, June 1). Available at: [Link]
Nitration of acetanilide (Lab report) - :::JAAN's Science Class:::. (2012, January 1). Available at: [Link]
Vedantu. (n.d.). Preparation of p-Nitroacetanilide: Step-by-Step Guide. Available at: [Link]
Filo. (2025, November 16). Figure 3. Mechanism of acetanilide nitration leading to p-nitroacetanilid.. Available at: [Link]
Scribd. (n.d.). Nitration Mechanism of Acetanilide. Available at: [Link]
Moodie, R. B., Schofield, K., & Weston, J. B. (1968). Nitrations of acetanilides by reagents of N02X type1. Canadian Journal of Chemistry, 46(7), 1141-1153. Available at: [Link]
ResearchGate. (n.d.). (PDF) Nitration of Acetanilide. Available at: [Link]
Slideshare. (n.d.). Preparation of p-nitroacetanilide from Acetanilide. Available at: [Link]
Transtutors. (2022, May 6). 2. In the nitration of acetanilide, why is needed to control the temperature of reaction below 20°C. (1 Answer). Available at: [Link]
Scribd. (n.d.). Exp 4 - P-Nitro Acetanilide. Available at: [Link]
Brainly.in. (2023, March 2). Nitration of acetanilide followed by hydrolysis gives. Available at: [Link]
UKEssays.com. (2017, August 2). Nitration of Acetanilide and Methyl Benzoate. Available at: [Link]
Google Patents. (n.d.). US2406578A - Production of para nitroacetanilide.
Technical Support Center: Scaling Up the Synthesis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Executive Summary & Pathway Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical mechanistic and operational challenges e...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pathway Overview
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical mechanistic and operational challenges encountered when scaling up the synthesis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide .
This target molecule is synthesized via a highly specific two-step sequence:
Regioselective Nitration of paracetamol (N-(4-hydroxyphenyl)acetamide) to yield the intermediate 3-nitro-4-acetamidophenol.
O-Alkylation of the resulting intermediate with 2-chloroethanol to yield the final product.
Fig 1: Two-step synthesis workflow from Paracetamol to the target acetamide derivative.
Phase 1: Regioselective Nitration of Paracetamol
Expertise & Causality
The nitration of paracetamol must be meticulously controlled to prevent over-oxidation and hydrolysis of the acetamide group. The hydroxyl (-OH) group is a strongly activating, ortho/para-directing group. Because the para position is sterically blocked by the acetamide moiety, electrophilic aromatic substitution occurs exclusively at the ortho position (the 3-position) [1]. Utilizing sodium nitrite (NaNO2) in acidic media generates nitrous acid, which forms the nitrosonium ion for mild nitrosation followed by oxidation. This prevents the highly exothermic runaway reactions and over-nitration typical of harsh mixed-acid (HNO3/H2SO4) nitrations [3].
Self-Validating Protocol: Kilo-Scale Nitration
Reaction Setup: Suspend 1.0 kg of paracetamol in 4.0 L of chilled distilled water within a jacketed reactor.
Cooling: Circulate coolant to bring the internal temperature strictly to 0–5 °C.
Reagent Addition: Slowly add 2.28 kg of sodium nitrite (NaNO2) in portions, maintaining the temperature below 5 °C.
Validation Check: The suspension will transition to a deep red/brown color, indicating the formation of the nitro/nitroso intermediate [1].
Acidification: Dropwise addition of dilute H2SO4 (if required to drive nitrous acid formation) while monitoring thermal output.
Workup: After 2 hours of continuous stirring at 0 °C, neutralize the remaining acid by washing the solution with saturated sodium bicarbonate until a pH of 6.5–7.0 is reached [1].
Isolation: Extract the aqueous layer with ethyl acetate, wash with brine, dry over anhydrous Na2SO4, and concentrate.
Validation Check: Recrystallize from ethanol/water. A sharp melting point confirms the absence of unreacted paracetamol or over-nitrated byproducts.
Troubleshooting & FAQs (Step 1)
Q: Why is my reaction yielding a black, tarry substance instead of the expected yellow/orange crystalline intermediate?A: This is a classic sign of oxidative degradation. Acetaminophen is highly sensitive to NOx oxidation. If the temperature exceeds 10 °C during the nitrite addition, the nitrous acid decomposes rapidly into NO2 gas, which oxidizes the phenolic core instead of nitrating it. Solution: Ensure your jacketed reactor's cooling capacity can handle the exothermic addition, and drastically reduce the feed rate of the nitrating agent.
Q: I am detecting deacetylated byproducts (e.g., 4-amino-2-nitrophenol) in my HPLC trace. How do I prevent this?A: The acetamide linkage is susceptible to acid-catalyzed hydrolysis. If your acid concentration is too high or the neutralization step is delayed, the amide bond will cleave. Solution: Strictly control the equivalents of acid used and quench the reaction promptly with sodium bicarbonate once the 2-hour reaction window is complete [1].
Phase 2: O-Alkylation with 2-Chloroethanol
Expertise & Causality
The conversion of 3-nitro-4-acetamidophenol to the final product relies on a Williamson ether synthesis. The presence of the electron-withdrawing nitro group lowers the pKa of the phenolic proton. This increased acidity allows the use of a mild base like Potassium Carbonate (K2CO3) instead of harsh bases like Sodium Hydroxide (NaOH). Mild bases selectively deprotonate the phenol without hydrolyzing the acetamide group or deprotonating the amide nitrogen, thereby preventing competitive N-alkylation [2].
Self-Validating Protocol: Kilo-Scale Alkylation
Reaction Setup: Dissolve 1.0 kg of 3-nitro-4-acetamidophenol in 5.0 L of anhydrous N,N-Dimethylformamide (DMF) in a reactor equipped with a reflux condenser.
Base Addition: Add 1.4 kg (approx. 2.0 equivalents) of finely powdered anhydrous K2CO3. Stir for 30 minutes at room temperature to pre-form the phenoxide ion.
Validation Check: The solution will deepen in color as the nucleophilic phenoxide is generated.
Alkylation: Add 490 mL (approx. 1.2 equivalents) of 2-chloroethanol dropwise to the suspension.
Heating: Elevate the reactor temperature to 80 °C and maintain for 12 hours [2].
Workup: Cool to room temperature, filter off the inorganic salts (KCl, excess K2CO3), and concentrate the DMF under reduced pressure.
Purification: Partition the residue between ethyl acetate and water to remove residual 2-chloroethanol. Dry the organic layer and crystallize the final product.
Validation Check: TLC (Ethyl Acetate:Hexane) should show a single major spot with a higher Rf than the starting phenol, confirming successful O-alkylation.
Troubleshooting & FAQs (Step 2)
Q: My yield is low, and MS/NMR indicates significant N-alkylation (alkylation on the acetamide nitrogen). How do I shift selectivity back to O-alkylation?A: N-alkylation occurs when the base is too strong or the solvent does not sufficiently solvate the metal cation. Switch from NaOH or Na2CO3 to K2CO3 or Cs2CO3. The larger potassium/cesium ions coordinate less tightly to the phenoxide oxygen, increasing its nucleophilicity (the "naked anion" effect) and driving O-alkylation [2].
Fig 2: Decision tree for troubleshooting poor O-alkylation selectivity during Step 2.
Quantitative Data Presentation
To guide your scale-up parameters, the following table summarizes the causal relationship between base selection, solvent, and O-alkylation efficiency based on standard phenolic alkylation models [2].
Entry
Base (Equivalents)
Solvent
Temp (°C)
Time (h)
Conversion (%)
O-Alkylation Yield (%)
1
NaOH (2.0)
Methanol
65
6
85
60 (High N-alkylation)
2
Na2CO3 (2.0)
DMF
80
24
80
72
3
K2CO3 (2.0)
DMF
80
12
95
88
4
Cs2CO3 (2.0)
DMF
80
8
98
92
References
Source: benchchem.
Title: Technical Support Center: (2-Bromoethoxy)
Source: google.
Optimization
Selecting the best solvent system for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide recrystallization
Welcome to the Process Chemistry Support Center. This guide is designed for researchers and process chemists optimizing the purification of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide .
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Process Chemistry Support Center. This guide is designed for researchers and process chemists optimizing the purification of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide .
Because this molecule features a unique combination of functional groups—a rigid nitroaromatic core, a hydrogen-bonding acetamide group, and a flexible, polar 2-hydroxyethoxy chain—it presents specific thermodynamic challenges during crystallization. The competing intermolecular forces often lead to high solubility in polar solvents and a severe tendency to undergo Liquid-Liquid Phase Separation (LLPS, or "oiling out") rather than forming a stable crystalline lattice.
Below, you will find a comprehensive framework detailing solvent selection, step-by-step methodologies, and troubleshooting protocols to ensure high-yield, high-purity crystalline recovery.
Part 1: Solvent System Selection Matrix
The presence of the acetamide and hydroxyethoxy groups makes this compound highly soluble in polar protic solvents (alcohols, water) and polar aprotic solvents (THF, acetone). To force crystallization without inducing oiling out, a carefully balanced binary solvent system (Good Solvent / Anti-Solvent) or a single solvent with a steep temperature-dependent solubility curve is required.
When selecting solvents, it is highly recommended to prioritize sustainable options as outlined in the.
Solvent System
Role / Ratio
Boiling Point
Suitability & Mechanistic Rationale
Isopropanol (IPA)
Single Solvent
82.6 °C
Excellent. Provides a steep solubility curve. The steric bulk of the isopropyl group moderates hydrogen bonding, preventing the compound from becoming "too soluble" at lower temperatures.
Ethyl Acetate / Heptane
Binary (1:2 to 1:4)
77 °C / 98 °C
Optimal for Scale-up. EtOAc acts as an excellent H-bond acceptor to dissolve the compound at reflux. Heptane forces nucleation. Low risk of oiling out compared to aqueous systems.
Ethanol / Water
Binary (1:1)
78 °C / 100 °C
Moderate. While cheap and green, the extensive hydrogen-bonding network created by water often causes the compound to oil out before crystallizing. Requires strict seeding.
Dichloromethane (DCM)
Single Solvent
39.6 °C
Unsuitable. Poor sustainability profile and high volatility make controlled cooling and supersaturation difficult.
Part 2: Standard Operating Procedure (SOP) for Recrystallization
To ensure a self-validating and reproducible process, we recommend the Ethyl Acetate / Heptane binary system. This method relies on controlled anti-solvent addition and precise thermal management to bypass the metastable liquid-liquid binodal curve.
Step-by-Step Methodology:
Dissolution: Suspend the crude N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide in 5 volumes (5 mL/g) of Ethyl Acetate. Heat the mixture to 70 °C under gentle agitation until complete dissolution is achieved.
Hot Filtration: Pass the hot solution through a pre-heated polish filter (e.g., 0.45 µm PTFE) to remove any insoluble mechanical impurities or polymerized byproducts.
Anti-Solvent Addition: While maintaining the solution at 70 °C, slowly charge Heptane (approx. 2 to 3 volumes) dropwise until the solution reaches the cloud point (first sign of persistent turbidity).
Clarification & Seeding: Immediately add a few drops of Ethyl Acetate to re-clarify the solution. Cool the reactor to 60 °C and introduce 0.5–1.0 wt% of pure seed crystals. Hold at 60 °C for 30 minutes to allow the seed bed to mature.
Controlled Cooling: Initiate a linear cooling ramp of 0.2–0.5 °C/min down to 5 °C. Causality note: A slow cooling rate ensures that crystal growth kinetics outpace secondary nucleation, yielding larger, filterable crystals.
Harvest: Filter the resulting suspension. Wash the filter cake with 2 volumes of cold Heptane (5 °C) to displace the mother liquor, then dry under a vacuum at 45 °C until constant weight.
Step-by-step workflow for the optimized cooling and anti-solvent crystallization process.
Part 3: Troubleshooting & FAQs
Q: Why does my compound form a milky emulsion at the bottom of the flask instead of crystallizing?A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." This occurs when the supersaturated solution hits the miscibility gap (binodal curve) before it reaches the critical supersaturation required for nucleation [2]. Because your molecule has flexible, hydrogen-bonding chains (hydroxyethoxy and acetamide), it easily forms a solute-rich liquid phase rather than an ordered solid lattice. To fix this, you must alter the thermodynamics: either dilute the system slightly with your good solvent, reduce your cooling rate, or add seed crystals before the cloud point is reached.
Decision tree for troubleshooting Liquid-Liquid Phase Separation (oiling out) during cooling.
Q: My isolated yield is consistently below 60%. How can I recover more product from the mother liquor?A: Low yield indicates that the solubility of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide remains too high at your final isolation temperature. This is common if too much polar solvent (like Ethanol or EtOAc) is present. You can address this by:
Increasing the ratio of anti-solvent (Heptane) at the end of the cooling cycle.
Lowering the final isolation temperature from 5 °C to -5 °C.
Evaporating 30-50% of the solvent mass under reduced pressure prior to cooling, thereby increasing the initial concentration [3].
Q: The crystals I isolate are sometimes needles and sometimes dense blocks. Does this compound exhibit polymorphism?A: Yes. Molecules with multiple hydrogen-bond donors/acceptors (like amides) are highly prone to polymorphism. Needles typically form under rapid cooling (kinetic control), while dense blocks form under slow cooling (thermodynamic control). To ensure consistent crystal habit, strictly control your cooling ramp (<0.5 °C/min) and always use seed crystals of the desired polymorph to direct the nucleation pathway.
Part 4: References
Henderson, R. K., Jiménez-González, C., Constable, D. J. C., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry. Green Chemistry. Available at:[Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization: Detection and Prevention. Available at:[Link]
Tung, H.-H., Paul, E. L., Midler, M., & McCauley, J. A. (2009). Crystallization of Organic Compounds: An Industrial Perspective. John Wiley & Sons. Available at:[Link]
Troubleshooting
Minimizing impurities in the acetylation of substituted anilines
Welcome to the Advanced Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of aniline acetylation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center for Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of aniline acetylation. While acetylation is a fundamental transformation—often used to protect highly reactive amino groups before electrophilic aromatic substitution[1]—substituted anilines present unique steric and electronic hurdles that can severely compromise yield and purity.
This guide synthesizes mechanistic theory with field-proven troubleshooting protocols to help you eliminate impurities such as N,N-diacetylation, oxidation byproducts, and unreacted starting materials.
Section 1: Mechanistic Overview & The Root Causes of Impurities
The acetylation of an aniline derivative typically proceeds via a nucleophilic acyl substitution. The nitrogen lone pair attacks the electrophilic carbonyl carbon of an acetylating agent (e.g., acetic anhydride or acetyl chloride), forming a tetrahedral intermediate that collapses to expel a leaving group (acetic acid or chloride)[2][3].
Nucleophilic acyl substitution mechanism for aniline acetylation.
Impurities arise when the delicate balance of nucleophilicity, electrophilicity, and steric hindrance is disrupted. For instance, electron-withdrawing substituents (e.g., -NO2, -CF3) drastically reduce the nucleophilicity of the amine, leading to incomplete reactions. Conversely, specific steric environments can unexpectedly promote over-reaction.
Section 2: Troubleshooting FAQs (The "Big Three" Impurities)
Q1: Why am I seeing a significant N,N-diacetylation byproduct, especially with ortho-substituted anilines?The Causality: It is a common misconception that steric hindrance strictly prevents over-reaction. In reality, ortho-substituted anilines (such as 2-chloroaniline or 2-methylaniline) are notoriously liable to undergo N,N-diacetylation[4][5]. The primary acetylation yields a mono-acetanilide. However, the bulky ortho-substituent forces the newly formed N-acetyl group out of planarity with the aromatic ring. Because the amide cannot achieve a planar conformation, the resonance delocalization of the nitrogen lone pair into the carbonyl group is disrupted. This leaves the nitrogen lone pair surprisingly localized and nucleophilic, facilitating a rapid second attack on the anhydride[4][5].
The Fix:
Strictly control stoichiometry to 1.05 equivalents of acetic anhydride.
Utilize an aqueous sodium acetate buffer system. The water will competitively hydrolyze excess acetic anhydride before diacetylation can occur[6].
Q2: My crude product is dark brown/purple instead of white or pale yellow. What happened?The Causality: Anilines are highly susceptible to radical-mediated oxidation, which is accelerated by light, air, and acidic conditions[7][8]. The oxidation pathway leads to the formation of highly conjugated, colored polymeric impurities (such as polyanilines or azobenzenes)[8].
The Fix: Degas all solvents prior to use. Conduct the reaction under an inert atmosphere (Argon or N2). If the starting aniline is already discolored, pre-treat it by storing it over zinc dust (a mild reducing agent) or distill it under reduced pressure before use[8].
Q3: I have a high percentage of unreacted starting material, even though I used a slight excess of acetic anhydride. Why?The Causality: If you are using an aqueous solvent system (like the Schotten-Baumann reaction), the hydrolysis of the acetylating agent may be outcompeting the acylation of your amine[9]. This is particularly common with deactivated anilines (e.g., 4-nitroaniline) where the nucleophilicity is severely dampened by electron-withdrawing groups.
The Fix: Transition to an anhydrous system. Use dichloromethane (DCM) as the solvent with a catalytic amount of 4-Dimethylaminopyridine (DMAP) and a stoichiometric amount of pyridine or triethylamine to scavenge the generated acid[4]. Alternatively, switch from acetic anhydride to the highly reactive acetyl chloride[9].
Decision tree for identifying and resolving common aniline acetylation impurities.
Section 3: Self-Validating Experimental Protocols
To ensure reproducibility and minimize impurities, every step in the following protocols includes a self-validating check.
Mechanism of Action: This method prevents diacetylation and oxidation by utilizing water as a competitive nucleophile for excess anhydride, while the mild room-temperature conditions prevent thermal degradation[6].
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 50 mmol of the substituted aniline in 50 mL of distilled water. Add 5 mL of concentrated HCl.
Validation Check: The solution should become completely homogeneous. The HCl protonates the amine, forming a water-soluble anilinium chloride salt, ensuring uniform distribution and preventing localized high concentrations of free amine[3][6].
Electrophile Addition: Add 55 mmol (1.1 eq) of acetic anhydride directly to the solution.
Validation Check: No immediate reaction should occur because the amine is currently protonated (deactivated).
Triggering the Reaction: Prepare a solution of 60 mmol of sodium acetate in 20 mL of water. Add this rapidly to the reaction flask while stirring vigorously.
Causality: The sodium acetate acts as a buffer. It deprotonates the anilinium ion, releasing the highly reactive free amine exactly in the presence of the well-dispersed acetic anhydride[6][10].
Validation Check: A white/off-white precipitate (the acetanilide derivative) should form almost immediately as the product is insoluble in water[3].
Isolation: Stir for 15 minutes at room temperature. Cool the flask in an ice bath for 10 minutes to maximize precipitation. Filter via a Büchner funnel, wash with 3 x 20 mL of ice-cold water, and dry under a vacuum.
Validation Check: Run a TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). You should observe a single spot. A spot near the solvent front indicates diacetylation; a spot near the baseline indicates unreacted aniline.
Mechanism of Action: Electron-poor anilines require a stronger electrophile (acetyl chloride) and an environment free of competing nucleophiles (water)[9].
Preparation: Flame-dry a round-bottom flask under Argon. Dissolve 50 mmol of the deactivated aniline in 50 mL of anhydrous Dichloromethane (DCM).
Base Addition: Add 60 mmol (1.2 eq) of anhydrous pyridine (or triethylamine).
Causality: The base serves to neutralize the HCl gas generated during the reaction, which would otherwise protonate and deactivate the remaining unreacted aniline[9].
Acylation: Cool the flask to 0 °C in an ice bath. Dropwise, add 55 mmol (1.1 eq) of acetyl chloride over 15 minutes.
Validation Check: The reaction will be exothermic. A white precipitate (pyridinium chloride or triethylammonium chloride) will form in the DCM, indicating the reaction is proceeding.
Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench by adding 20 mL of saturated aqueous NaHCO3. Separate the organic layer, wash with 1M HCl (to remove residual pyridine and unreacted aniline), dry over MgSO4, and concentrate under reduced pressure.
Section 4: Quantitative Data & Optimization Matrix
Use the following matrix to adjust your reaction parameters based on the specific electronic and steric nature of your substituted aniline.
Parameter
Condition A: Aqueous Buffer (Acetic Anhydride)
Condition B: Anhydrous Base (Acetyl Chloride)
Impact on Impurities
Substrate Type
Ideal for electron-rich / neutral anilines.
Ideal for electron-poor / sterically hindered anilines.
Matching substrate to condition prevents unreacted starting material.
Stoichiometry
1.05 - 1.10 Equivalents
1.10 - 1.20 Equivalents
>1.2 eq drastically increases the risk of N,N-diacetylation[11].
Temperature
Room Temperature (20-25 °C)
0 °C to Room Temperature
Elevated heat promotes oxidation and thermal degradation[8].
Solvent
Water / HCl
Dichloromethane (DCM)
Water competitively destroys excess anhydride, preventing diacetylation.
Arabian Journal of Chemistry. "Synthesis, characterization and density functional theory investigations of the N,N-diacylaniline derivatives." Arabian Journal of Chemistry. Available at:[Link]
Vedantu. "Preparation of Acetanilide: Step-by-Step Lab Guide." Vedantu. Available at:[Link]
ACS Publications. "Discovery of Novel N-Phenylglycine Derivatives as Potent and Selective β3-Adrenoceptor Agonists for the Treatment of Frequent Urination and Urinary Incontinence." Journal of Medicinal Chemistry. Available at: [Link]
Scribd. "The Acetylation of Aniline." Scribd. Available at: [Link]
Grokipedia. "Schotten–Baumann reaction." Grokipedia. Available at: [Link]
askIITians. "Why is acetylation performed before nitration of aniline?" askIITians. Available at: [Link]
Oregon State University. "A Study of Factors Leading to N, N-Diacetylation of Aminopyrimidines." Oregon State University. Available at: [Link]
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide method validation issues in HPLC
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific chromatographic challenges associated with N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide .
This guide bypasses generic advice to focus on the exact physicochemical causality of this molecule's behavior in High-Performance Liquid Chromatography (HPLC). By integrating molecular profiling with the latest ICH Q2(R2) validation frameworks[1], this center provides a self-validating system for your analytical workflows.
PART 1: Chemical Profiling & Chromatographic Causality
To troubleshoot an HPLC method effectively, we must first deconstruct the analyte. N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is a highly polar, multi-functional aromatic compound. Its behavior on a stationary phase is governed by four key structural features:
Acetamide Group (-NHCOCH₃): Acts as both a hydrogen bond donor (-NH) and acceptor (C=O). It interacts strongly with unendcapped, acidic silanols on silica surfaces, which is the primary driver of peak tailing.
2-Hydroxyethoxy Group (-OCH₂CH₂OH): Provides an additional hydrogen bond donor (-OH) and acceptor (-O-). This significantly increases the molecule's hydrophilicity, drastically reducing its retention factor (
k′
) in standard reversed-phase (RP) HPLC.
Nitro Group (-NO₂): A strongly electron-withdrawing group that creates a localized dipole. It acts as a strong chromophore (enabling excellent UV sensitivity at ~250–280 nm) but renders the molecule susceptible to photodegradation.
Phenyl Ring: Enables
π−π
interactions, which can be exploited for orthogonal selectivity when separating the analyte from structurally similar synthesis precursors.
PART 2: Troubleshooting Guides & FAQs
Q1: I am observing severe peak tailing (Asymmetry factor > 1.5) despite the compound being neutral at my mobile phase pH (pH 4.0). Why is this happening, and how can I fix it?Causality: At pH 4.0, the acetamide and hydroxyl groups are indeed neutral. However, peak tailing here is not driven by ionic interactions, but by secondary hydrogen bonding. The analyte's multiple H-bond donors/acceptors interact with residual, ionized silanols on the silica stationary phase[2]. Furthermore, excessive extra-column volume in your HPLC system can mimic chemical tailing.
Solution:
Chemistry: Switch to a polar-embedded stationary phase (e.g., an amide or ether-linked C18) or a highly endcapped column. Polar-embedded columns create a virtual hydration layer that shields residual silanols from the analyte.
Hardware: Minimize extra-column volume by using shorter, narrower internal diameter (ID) tubing (e.g., 0.12 mm ID) from the injector to the column, and from the column to the detector flow cell.
Q2: My retention times are highly unstable, and the analyte elutes very close to the void volume (
t0
). How do I increase retention and stability?Causality: The 2-hydroxyethoxy and acetamide groups make this molecule highly polar. In a standard RP-HPLC method starting at 20% organic modifier, the analyte fails to partition sufficiently into a standard C18 stationary phase, leading to poor retention (
k′<2
) and susceptibility to minor mobile phase variations[3].
Solution: Reduce the initial organic modifier concentration to 2–5%. To prevent stationary phase "phase collapse" (dewetting) under highly aqueous conditions, utilize an Aqueous C18 (AQ-type) column designed with polar endcapping or a lower ligand density.
Q3: How do I ensure Specificity (per ICH Q2(R2)) against closely related synthesis precursors, such as 4-amino-2-nitrophenol derivatives?Causality: Structurally similar impurities often co-elute on standard alkyl (C18) columns if their hydrophobicities are nearly identical.
Solution: Exploit the
π−π
interactions of the nitroaromatic ring. A Phenyl-Hexyl column offers orthogonal selectivity compared to alkyl phases. The electron-withdrawing nitro group on the analyte will interact differently with the electron-rich phenyl stationary phase compared to an amine-substituted precursor.
Q4: During Robustness testing, my standard solutions show degradation over 24 hours in the autosampler. What is the mechanism, and how do I prevent it?Causality: Nitroaromatic compounds are notoriously susceptible to photodegradation. Exposure to ambient laboratory light or the autosampler's internal illumination causes the nitro group to undergo photochemical reduction or rearrangement.
Solution: Conduct a formal solution stability study using amber HPLC vials to block UV/Vis light. Ensure sample preparation is performed under low-actinic lighting.
PART 3: Quantitative Data Summaries
Table 1: Column Chemistry Comparison for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Column Chemistry
Retention (
k′
)
Peak Asymmetry (
As
)
Selectivity vs. Precursors
Primary Interaction Mechanism
Standard C18
Low (< 2.0)
Poor (> 1.6)
Low
Hydrophobic partitioning
AQ-Type C18
Optimal (3.0 - 5.0)
Good (1.1 - 1.3)
Moderate
Hydrophobic + Polar endcapping
Phenyl-Hexyl
Moderate (2.5 - 4.0)
Good (1.0 - 1.2)
High
π−π
and Hydrophobic
Polar-Embedded
Moderate (2.0 - 3.5)
Excellent (1.0)
Moderate
Shielded H-bonding
Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria[4]
System suitability criteria met; no significant shift in assay value.
PART 4: Experimental Protocols
Protocol 1: Specificity via Forced Degradation (Self-Validating Workflow)
Objective: Demonstrate that the method is stability-indicating by resolving the active pharmaceutical ingredient (API) from its degradation products[4].
Preparation of Control: Accurately weigh 10 mg of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide into a 100 mL amber volumetric flask. Dissolve in 50 mL of diluent (Water:Acetonitrile 90:10 v/v) and sonicate for 5 minutes. Dilute to volume.
Acid Hydrolysis: Transfer 5 mL of the control to a 50 mL flask. Add 5 mL of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 5 mL of 1N NaOH. Dilute to volume with diluent.
Base Hydrolysis: Transfer 5 mL of the control to a 50 mL flask. Add 5 mL of 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 5 mL of 1N HCl. Dilute to volume with diluent.
Oxidation: Transfer 5 mL of the control to a 50 mL flask. Add 5 mL of 3% H₂O₂. Store at room temperature in the dark for 2 hours. Dilute to volume with diluent.
Photolysis: Expose 5 mL of the control solution in a clear quartz vial to 1.2 million lux hours of UV/Vis light (per ICH Q1B). Transfer to a 50 mL amber flask and dilute to volume.
Analysis: Inject all samples using a Photodiode Array (PDA) detector (200-400 nm). Use the peak purity software function to verify that the API peak has no co-eluting degradants (Purity Angle < Purity Threshold).
Protocol 2: Robustness Testing (Design of Experiments)
Objective: Evaluate the reliability of the method under minor, deliberate operational fluctuations[1].
Define Variables:
Mobile Phase pH: Target 4.0 (Test at 3.8 and 4.2).
Column Temperature: Target 30°C (Test at 25°C and 35°C).
Flow Rate: Target 1.0 mL/min (Test at 0.9 mL/min and 1.1 mL/min).
Execution: Prepare a standard solution at 100% working concentration. Inject the standard in triplicate under each of the 8 conditions generated by a full factorial DoE (2³ design).
System Suitability Evaluation: For each condition, record the Asymmetry factor (
As
), Theoretical Plates (
N
), and Retention Time (
tR
).
Acceptance: The method is deemed robust if
As≤1.5
and
N≥2000
across all tested variations.
PART 5: Mandatory Visualizations
Troubleshooting workflow for peak tailing in polar nitroaromatic compounds.
ICH Q2(R2) analytical procedure validation lifecycle for drug substances.
References
ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
URL:[Link]
Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
URL:[Link]
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex.
URL:[Link]
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions - LCGC International.
URL:[Link]
A Comparative Analysis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide and Its Positional Isomers: A Guide for Researchers
In the landscape of pharmaceutical research and development, a nuanced understanding of isomeric chemistry is not merely academic—it is a cornerstone of designing safe and efficacious therapeutics. The placement of a sin...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical research and development, a nuanced understanding of isomeric chemistry is not merely academic—it is a cornerstone of designing safe and efficacious therapeutics. The placement of a single functional group on a molecule can dramatically alter its physicochemical properties, metabolic fate, and biological activity. This guide provides an in-depth comparative analysis of the isomers of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide. Due to the limited direct comparative data on this specific molecule, we will draw upon extensive experimental data from its close structural analog, N-(4-hydroxyphenyl)acetamide, to illustrate the pivotal role of isomerism. The principles and analytical techniques discussed are directly translatable and offer a robust framework for the investigation of substituted phenylacetamides.
Introduction to Isomerism in Substituted Phenylacetamides
Positional isomers, which have the same molecular formula but differ in the position of substituents on the aromatic ring, often exhibit distinct properties. In the case of a nitrated N-acetylated aminophenol derivative, the position of the nitro group (—NO₂) relative to the acetamido (—NHCOCH₃) and hydroxyethoxy (—OCH₂CH₂OH) groups is critical. The acetamido group is an ortho-, para-directing activator, while the hydroxyethoxy group is also an ortho-, para-director. Nitration of the parent compound can therefore lead to a mixture of isomers, primarily the 3-nitro and 2-nitro products. Understanding the unique characteristics of each isomer is paramount for isolating the desired compound and for predicting its behavior in a biological system.
The position of the electron-withdrawing nitro group significantly influences the electronic distribution within the molecule, affecting properties such as acidity, hydrogen bonding capabilities, and susceptibility to metabolic enzymes.[1]
Figure 1: Chemical structures of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide and its potential positional isomers.
Synthesis and Separation of Isomers
The synthesis of nitrated phenylacetamides typically involves the electrophilic aromatic substitution (nitration) of a precursor molecule. The reaction often yields a mixture of isomers, necessitating efficient separation and purification techniques.
General Synthetic Approach
A common method for the synthesis of these isomers is the nitration of the parent acetanilide. For instance, the nitration of N-phenylacetamide with a mixture of nitric acid and sulfuric acid yields a mixture of ortho- and para-nitroacetanilide.[2] A similar principle applies to the synthesis of the target molecules. The acetamido group's steric bulk tends to favor the formation of the para-isomer over the ortho-isomer.[2]
Alternatively, isomers can be synthesized by the acetylation of the corresponding nitroaniline precursors. For example, N-(4-hydroxy-2-nitrophenyl)acetamide can be synthesized by the acetylation of 4-hydroxy-2-nitroaniline using acetic anhydride.[3] Similarly, N-(4-methoxy-3-nitrophenyl)acetamide is synthesized by refluxing 4-methoxy-3-nitroaniline with acetic anhydride in glacial acetic acid.[4]
Caption: Generalized workflow for the synthesis and separation of nitroacetanilide isomers.
Isomer Separation: The Central Role of Chromatography
Chromatography is the cornerstone technique for separating mixtures of isomers. The choice of method depends on the scale of the separation and the physicochemical differences between the isomers.
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analytical and preparative separation of isomers.[5] Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (e.g., acetonitrile/water), is effective for separating compounds with differing polarities.[6][7] The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.
Flash Column Chromatography: For larger-scale purification, flash column chromatography using silica gel is a common and effective method.[8] By carefully selecting the eluting solvent system (e.g., a hexane/ethyl acetate gradient), isomers with different polarities can be selectively eluted and isolated.[8]
Thin-Layer Chromatography (TLC): TLC is an invaluable tool for monitoring the progress of the synthesis reaction and for determining the appropriate solvent system for column chromatography.[2] The difference in the retention factor (Rf) values of the isomers on a TLC plate provides a preliminary indication of their separability.[2]
Comparative Characterization of Isomers
Once isolated, a suite of analytical techniques is employed to confirm the identity, purity, and structural characteristics of each isomer.
Physicochemical Properties
Positional isomers often exhibit distinct physical properties, which can be used for their initial characterization.
Property
2-Nitroacetanilide
3'-Nitroacetanilide
4-Nitroacetanilide
Appearance
Yellow leaflets
Prisms
Yellow-green crystals
Melting Point (°C)
93-94
151-153
214-216
Solubility in Water
Moderately soluble in cold, freely in boiling
Sparingly soluble in hot
Almost insoluble in cold, soluble in hot
Solubility in Organic Solvents
Soluble in chloroform, alcohol, ether
Freely soluble in chloroform, nitrobenzene
Soluble in alcohol, ether
Data for nitroacetanilide isomers, which serve as a proxy for the target compounds.[2][9]
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the precise substitution pattern on the aromatic ring. The chemical shifts and coupling patterns of the aromatic protons provide definitive structural information for each isomer.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic functional groups present in the molecule. For example, the presence of N-H and C=O stretching vibrations confirms the acetamido group, while strong absorptions corresponding to the N=O stretching of the nitro group are also observed.[2]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, confirming the molecular formula.[2] Techniques like LC-MS/MS can be used for both separation and identification.
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous determination of the molecular structure in the solid state.[3][10] This technique has revealed significant differences in the degree of molecular planarity and hydrogen bonding patterns between isomers of N-(4-hydroxy-nitrophenyl)acetamide. The 2-nitro isomer is more planar than the 3-nitro isomer, which has its acetamido and nitro groups twisted out of the plane of the phenyl ring.[3][11] These structural differences can influence crystal packing and, consequently, physical properties like melting point and solubility.
Caption: Experimental workflow for the separation and characterization of isomers.
Comparative Biological Activity: The Isomeric Effect
A study comparing the cytotoxicity of 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol on human lung cells found that 4-nitrophenol was the most cytotoxic, while 2-nitrophenol was the least toxic.[1] The greater cytotoxicity of the 4-nitro isomer is attributed to its electronic properties, where the para-position of the nitro group allows for greater resonance stabilization of phenoxy radicals, leading to increased oxidative stress.[1]
This principle highlights that different positional isomers can have vastly different toxicological profiles and therapeutic windows. The stereochemistry of a drug is a critical factor in its biological activity.[12] For example, the (S)-(+)-enantiomer of naproxen is an effective anti-inflammatory agent, whereas the (R)-(-)-enantiomer is a liver toxin with no analgesic effect.[12] While the isomers discussed here are positional isomers and not enantiomers, the principle that small structural changes can lead to large differences in biological effect remains the same.
Therefore, a thorough in vitro and in vivo evaluation of each isolated isomer of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is essential to determine its specific pharmacological and toxicological profile.
Experimental Protocols
Protocol: Synthesis of N-(4-hydroxy-2-nitrophenyl)acetamide[3]
Dissolve 4-hydroxy-2-nitroaniline hydrochloride (20 mmol) in 125 ml of an acetonitrile/water mixture (1/4, v/v).
Cool the solution in an ice bath.
Add acetic anhydride (24 mmol) to the cooled solution.
Add sodium bicarbonate (40–60 mmol) portion-wise while stirring constantly, maintaining the pH of the final reaction mixture between 5.5 and 6.5.
Collect the yellow precipitate of N-(4-hydroxy-2-nitrophenyl)acetamide by filtration.
Purify the product by recrystallization from an aqueous solution.
Protocol: HPLC Separation of Isomers[7]
Column: Use a reverse-phase column, such as a Newcrom R1 C18 column.
Mobile Phase: Prepare a mobile phase consisting of acetonitrile (MeCN) and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility). The exact ratio should be optimized to achieve baseline separation.
Detection: Use a UV detector set to a wavelength where both isomers have significant absorbance (e.g., determined by UV/VIS spectrophotometry).
Injection: Dissolve the isomeric mixture in the mobile phase and inject a small volume onto the column.
Analysis: The isomers will elute at different retention times, allowing for their quantification and collection if using a preparative system.
Conclusion
The comparative analysis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide isomers underscores the fundamental principle that structure dictates function. As demonstrated through analogous compounds, positional isomers can exhibit significant differences in their physicochemical properties, solid-state structures, and, most critically, their biological activities. A rigorous approach to their synthesis, separation, and characterization, employing a combination of chromatographic and spectroscopic techniques, is essential for any research or development program involving these compounds. The insights gained from such a comparative analysis are vital for selecting the optimal isomer for further development and for ensuring the safety and efficacy of potential new chemical entities.
References
SIELC. (2018, February 16). Separation of N-(4-Hydroxy-3-nitrophenyl)acetamide on Newcrom R1 HPLC column.
Hines, J. B., et al. (2022). N-(4-Hydroxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information.
Gisel, A., et al. (2022). Bioactive Nitrosylated and Nitrated N-(2-hydroxyphenyl)acetamides and Derived Oligomers: An Alternative Pathway to 2-Amidophenol-Derived Phytotoxic Metabolites. MDPI.
Univerzita Karlova. Separation methods: Chromatography.
PubChem. N-(4-hydroxy-2-nitrophenyl)acetamide.
Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia.
Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Journal of Chemical and Pharmaceutical Biological Sciences.
Hines, J. B., et al. (2022, February 20). N-(4-Hydroxy-2-nitrophenyl)acetamide. ResearchGate.
Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. National Center for Biotechnology Information.
Hines, J. B., et al. (2023). N-(4-Methoxy-3-nitrophenyl)acetamide. National Center for Biotechnology Information.
BenchChem. (2025). A Comparative Analysis of the Biological Activities of 3-Nitro and 4-Nitro Isomers.
BenchChem. (2025, December). An In-depth Technical Guide to the Structural Isomers of 3'-Nitroacetanilide: Nomenclature, Properties, and Experimental Pro.
Cheméo. Chemical Properties of Acetamide, N-(4-nitrophenyl)- (CAS 104-04-1).
SIELC. Separation of Acetamide, N-(4-butyl-2-nitrophenyl)- on Newcrom R1 HPLC column.
Süzen, S. Stereochemistry and Biological Activity of Drugs. Ankara University.
Validating an HPLC-UV method for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide quantification
An In-Depth Guide to the Validation of an HPLC-UV Method for the Quantification of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide As a Senior Application Scientist, the validation of an analytical method is not merely a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Validation of an HPLC-UV Method for the Quantification of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
As a Senior Application Scientist, the validation of an analytical method is not merely a checklist exercise; it is the foundational process that ensures the integrity, reliability, and reproducibility of quantitative data. This guide provides a comprehensive, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantification of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.
This document moves beyond a simple recitation of steps, delving into the scientific rationale behind experimental choices and grounding every protocol in the authoritative standards set by the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3] Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for establishing a self-validating analytical system suitable for quality control and research environments.
The Analyte and The Analytical Challenge
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is a polar aromatic compound. Its structure, featuring a nitro group and a hydroxyethoxy side chain, presents specific challenges and opportunities for chromatographic analysis. The nitrophenyl group acts as a strong chromophore, making UV detection a highly suitable and cost-effective choice. However, the presence of polar functional groups can lead to secondary interactions with the stationary phase, potentially causing peak tailing if not properly addressed.
Reversed-Phase HPLC (RP-HPLC) is the technique of choice, leveraging hydrophobic interactions to achieve separation.[4] The key is to develop a method that is not only accurate and precise but also robust enough to handle the minor variations inherent in day-to-day laboratory work.
Comparative Analysis of Analytical Methodologies
While HPLC-UV is a workhorse in many analytical labs, it's crucial to understand its position relative to other techniques. The choice of method is always a balance of sensitivity, specificity, cost, and throughput.
Separation based on partitioning between a stationary and mobile phase, with detection by UV absorbance.[4]
Separation on a thin layer of adsorbent material with detection often by visual inspection under UV light.
Separation by HPLC followed by highly specific detection based on the mass-to-charge ratio of the analyte.
Specificity
Good to Excellent. Can be compromised by co-eluting impurities with similar UV spectra. Forced degradation studies are essential to prove specificity.[5]
Low to Moderate. Prone to interference from compounds with similar Rf values.
Excellent. Unparalleled specificity due to the ability to select for both parent and fragment ion masses.
Sensitivity (LOD/LOQ)
Moderate (typically low µg/mL to high ng/mL).[6][7]
Low (typically high µg/mL).
Excellent (typically pg/mL to low ng/mL). Ideal for trace analysis.
Quantitative Accuracy
Excellent. The gold standard for assay and impurity quantification in quality control.
Semi-quantitative at best. Primarily used for qualitative screening.
Excellent. The definitive tool for bioanalytical quantification and trace impurity analysis.
Cost (Instrument & Consumables)
Moderate.
Low.
High.
Speed & Throughput
Moderate. Typical run times are 5-20 minutes per sample.
Fast for simultaneous analysis of multiple samples on one plate.
Moderate. Similar run times to HPLC-UV but with more complex data processing.
Advantages
Robust, reliable, widely available, and cost-effective for routine analysis.
Simple, inexpensive, and excellent for rapid screening.
Highest sensitivity and specificity, making it ideal for complex matrices and trace-level quantification.
Disadvantages
Moderate sensitivity compared to LC-MS/MS. Requires chromophoric analytes.
Lower resolution and sensitivity; not suitable for precise quantification.
Higher cost, complexity, and maintenance requirements. Can be susceptible to matrix effects.
For the intended purpose of quantifying N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide in a drug substance or product, HPLC-UV provides the optimal balance of performance, cost, and regulatory acceptance.
The Validation Workflow: A Conceptual Overview
Method validation follows a structured, multi-stage process. It begins with defining the method's performance requirements and culminates in a comprehensive report that documents its suitability.
Caption: High-level workflow for HPLC-UV method validation.
Proposed HPLC-UV Method
The foundation of any validation is a well-developed analytical method. The following conditions are proposed as a starting point, optimized for the analysis of a polar aromatic compound.
Parameter
Condition
Rationale
Instrument
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
Standard equipment for pharmaceutical analysis. A PDA detector is preferred for specificity studies as it provides spectral data.
Column
C18, 250 mm x 4.6 mm, 5 µm (Polar-endcapped recommended).
C18 is a versatile stationary phase for RP-HPLC.[4] A polar-endcapped phase provides better retention and peak shape for polar analytes under highly aqueous conditions, preventing phase collapse.[8]
Mobile Phase
A: 0.1% Phosphoric Acid in WaterB: Acetonitrile
A gradient elution (e.g., 10% B to 70% B over 15 minutes) is often necessary to elute the analyte and any potential impurities with good resolution. Phosphoric acid is used to control the pH, which is critical for suppressing the ionization of residual silanols on the stationary phase and ensuring reproducible retention times.[9]
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection Wavelength
220 nm
Provides high sensitivity for aromatic compounds. A secondary wavelength, such as one corresponding to the nitro group's absorbance (e.g., ~315 nm), can also be monitored for confirmation.[10]
Injection Volume
10 µL
A typical injection volume that balances sensitivity with the risk of column overload.
Detailed Validation Protocols and Acceptance Criteria
The following sections provide detailed experimental protocols for each validation parameter, grounded in the ICH Q2(R1) guideline.[1][3]
Specificity (Selectivity)
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][11]
Experimental Protocol (Forced Degradation):
Prepare separate solutions of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.
Expose these solutions to stress conditions to induce degradation (typically aiming for 5-20% degradation).
Acidic: 0.1 M HCl at 60 °C for 4 hours.
Alkaline: 0.1 M NaOH at 60 °C for 2 hours.
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
Thermal: Heat solid drug substance at 105 °C for 24 hours.
Photolytic: Expose solution to UV light (e.g., 254 nm) for 24 hours.
Neutralize the acidic and alkaline samples before injection.
Analyze the unstressed sample, a blank (mobile phase), a placebo (if applicable), and all stressed samples by the proposed HPLC method.
If using a PDA detector, perform peak purity analysis on the analyte peak in all chromatograms.
Acceptance Criteria:
The analyte peak should be free from co-elution with any degradation products or placebo components.
The peak purity index (or equivalent metric from the chromatography data system) should be greater than a pre-defined threshold (e.g., >0.999), indicating spectral homogeneity.
Linearity and Range
Objective: To demonstrate that the test results are directly proportional to the concentration of the analyte in the sample within a given range.[11]
Experimental Protocol:
Prepare a stock solution of the N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide reference standard.
From the stock solution, prepare at least five calibration standards at different concentrations. For an assay, this range should typically cover 80% to 120% of the target test concentration.[12]
Inject each standard in triplicate.
Plot a graph of the mean peak area versus concentration.
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²).
Data Presentation (Example):
Concentration (µg/mL)
Mean Peak Area (n=3)
80
798,500
90
901,200
100
1,002,500
110
1,103,100
120
1,205,400
Acceptance Criteria:
The correlation coefficient (r²) should be ≥ 0.999.
The y-intercept should be insignificant relative to the response at 100% concentration.
A visual inspection of the plot should confirm linearity.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value. Accuracy is typically assessed using a spike/recovery study.
Experimental Protocol:
Prepare a sample matrix (placebo). If a placebo is unavailable, the analyte can be spiked into the diluent.
Spike the matrix with the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of the target concentration).
Prepare three replicate samples at each concentration level.
Analyze all nine samples and calculate the percentage recovery for each.
Data Presentation (Example):
Spiked Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80.0
79.5
99.4%
100%
100.0
100.8
100.8%
120%
120.0
119.1
99.3%
Mean Recovery
99.8%
%RSD
0.8%
Acceptance Criteria:
The mean percent recovery for the assay of a drug substance or finished product should be within 98.0% to 102.0%.[11]
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[11]
Experimental Protocol:
A. Repeatability (Intra-assay precision):
Prepare a minimum of six samples at 100% of the test concentration.
Analyze the samples on the same day, with the same analyst, and on the same instrument.
Calculate the relative standard deviation (%RSD) of the results.
B. Intermediate Precision (Ruggedness):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
The experimental design should reflect the variations that will be encountered in routine use.[1]
Calculate the %RSD for this new set of data and perform a statistical comparison (e.g., F-test) between the two data sets to assess for any significant differences.
Data Presentation (Example):
Parameter
Analyst 1 / Day 1
Analyst 2 / Day 2
N
6
6
Mean Assay (%)
100.3
99.8
Std. Deviation
0.45
0.51
%RSD
0.45%
0.51%
Acceptance Criteria:
The %RSD for repeatability and intermediate precision should not be more than 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected (LOD) and quantitatively determined with suitable precision and accuracy (LOQ).[3] These are not always required for an assay method but are crucial for impurity quantification.
Experimental Protocol (Signal-to-Noise Approach):
Prepare a series of dilute solutions of the analyte.
Inject the solutions and determine the concentration at which the analyte peak can be reliably detected.
Measure the signal-to-noise (S/N) ratio for each peak.
LOD: The concentration that yields an S/N ratio of approximately 3:1.
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
The precision and accuracy at the LOQ should also be verified.
Acceptance Criteria:
LOD: S/N ≥ 3:1.
LOQ: S/N ≥ 10:1. Precision (%RSD) at the LOQ should typically be ≤ 10%.
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][5] This provides an indication of its reliability during normal usage.
Experimental Protocol:
Prepare a standard solution of the analyte.
Analyze the solution while making small, deliberate changes to the chromatographic conditions, one at a time.
Evaluate the effect of these changes on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Data Presentation (Example):
Parameter Varied
Modification
Impact on Retention Time
Impact on Peak Asymmetry
Flow Rate
± 10% (0.9 & 1.1 mL/min)
Significant shift (as expected)
No significant change
Column Temperature
± 5 °C (25 & 35 °C)
Minor shift
No significant change
Mobile Phase pH
± 0.2 units
Minor shift
No significant change
% Organic
± 2%
Significant shift (as expected)
No significant change
Acceptance Criteria:
System suitability parameters should remain within acceptable limits for all tested variations.
The method is considered robust if the results are not significantly affected by these minor changes.
Interrelationship of Key Validation Parameters
The core quantitative validation parameters are intrinsically linked. Linearity, accuracy, and precision collectively define the operational boundaries of the method.
Caption: Relationship between core validation parameters.
Conclusion
The validation of an HPLC-UV method is a systematic and evidence-based process that establishes the suitability and reliability of an analytical procedure. For N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide, a well-developed RP-HPLC method offers a robust and cost-effective solution for quantification. By rigorously evaluating specificity, linearity, accuracy, precision, and robustness according to established guidelines like ICH Q2(R1), laboratories can generate data that is scientifically sound and defensible. This guide provides the strategic framework and detailed protocols necessary to achieve that goal, ensuring data integrity from development to routine quality control.
References
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
AssayPrism. HPLC Method Validation: Key Parameters and Importance. [Link]
SIELC Technologies. Separation of N-(4-Hydroxy-3-nitrophenyl)acetamide on Newcrom R1 HPLC column. [Link]
International Conference on Harmonisation. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
International Conference on Harmonisation. Quality Guidelines. [Link]
SIELC Technologies. Separation of N-(4-(Ethyl(2-hydroxyethyl)amino)phenyl)acetamide on Newcrom R1 HPLC column. [Link]
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
National Center for Biotechnology Information. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. [Link]
Hichrom. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]
World Journal of Advanced Research and Reviews. Analytical method validation: A brief review. [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
MDPI. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]
Google Patents.
PubMed. Development and Validation of a RP-HPLC Method for the Simultaneous Determination of Aceglutamide and Oxiracetam in an Injection Formulation. [Link]
Seven Star Pharma. High-Performance Liquid Chromatography (HPLC). [Link]
ACS Publications. Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. [Link]
National Center for Biotechnology Information. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. [Link]
Semantic Scholar. ICH Guidelines-compliant HPLC-UV Method for Pharmaceutical Quality Control and Therapeutic Drug Monitoring of the Multi-targeted. [Link]
BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]
Royal Society of Chemistry. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]
U.S. Department of Energy. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. [Link]
Scholars Research Library. RP-HPLC method development and validation for the estimation of Acetazolamide in bulk drug and formulations with forced degradation studies. [Link]
Journal of Chemical and Pharmaceutical Sciences. Synthesis and crystallization of N-(4-nitrophenyl) acetamides. [Link]
National Center for Biotechnology Information. N-(4-Hydroxy-2-nitrophenyl)acetamide. [Link]
Confirming the Regiochemistry and Structure of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide: A Comparative Analytical Guide
Executive Summary For researchers and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a critical regulatory and scientific requirement. N-[4-(2-Hydroxyethoxy)-3-nitro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
For researchers and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a critical regulatory and scientific requirement. N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide (C₁₀H₁₂N₂O₅) presents a specific analytical challenge: confirming the exact regiochemistry of the nitro group (position 3 versus position 2) and validating the integrity of the 2-hydroxyethoxy ether chain.
This guide objectively compares the performance of three analytical workflows—Routine Analysis, Advanced 2D-NMR/HRMS, and X-Ray Crystallography—providing supporting experimental data, causality-driven protocols, and self-validating methodologies to ensure absolute structural integrity.
The Structural Challenge: Regiochemistry & Functional Group Integrity
The core challenge in characterizing N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide lies in its 1,3,4-trisubstituted benzene ring. During the nitration of an etherified paracetamol derivative, the nitro group can theoretically substitute at either the 2- or 3-position.
Standard 1D ¹H-NMR can infer the substitution pattern via coupling constants (a typical ortho/meta splitting pattern), but it cannot definitively prove which side of the ether the nitro group occupies. Furthermore, low-resolution mass spectrometry (LRMS) cannot distinguish the target compound from isobaric impurities. Therefore, advanced techniques are required to establish long-range connectivity and exact elemental composition[1].
Comparative Performance of Analytical Workflows
To establish a robust analytical strategy, we compare three distinct workflows. The Advanced Workflow (2D NMR + HRMS) is widely considered the gold standard for solution-phase structural elucidation, balancing definitive proof with high throughput[2].
Table 1: Performance Comparison of Structural Confirmation Alternatives
Analytical Feature
Routine (1D NMR + LRMS)
Advanced (2D NMR + HRMS)
Crystallography (SCXRD)
Regiochemical Proof
Inferential (Coupling Constants)
Definitive (HMBC/NOESY)
Definitive (3D Electron Density)
Mass Accuracy
± 0.5 Da (Nominal)
< 2 ppm (Exact Mass)
N/A
Throughput
High (< 15 mins)
Medium (1-2 hours)
Low (Days to Weeks)
Sample Requirement
~5 mg
~10 mg
High-Quality Single Crystal
Primary Use Case
In-process reaction monitoring
Final structural validation
Absolute stereochemical proof
Advanced Experimental Data Presentation
To demonstrate the efficacy of the Advanced Workflow, the following tables summarize the expected quantitative data required to unambiguously confirm the structure of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.
Table 2: ¹H and ¹³C NMR Assignments with 2D Correlations
Data acquired in DMSO-d₆ at 500 MHz.
Position
¹H Shift (ppm, mult, J)
¹³C Shift (ppm)
Key HMBC (H to C)
Key NOESY (Through-Space)
1 (-NHAc)
10.02 (s, 1H)
168.5 (C=O)
C-1, C-2, C-6
H-2, H-6
2 (Ar-H)
8.25 (d, 2.5 Hz, 1H)
115.2
C-4, C-6, C=O
NH
3 (Ar-C-NO₂)
-
139.8
-
-
4 (Ar-C-O)
-
147.5
-
-
5 (Ar-H)
7.35 (d, 9.0 Hz, 1H)
114.8
C-1, C-3
H-6, -OCH₂- (Critical)
6 (Ar-H)
7.78 (dd, 9.0, 2.5 Hz, 1H)
125.4
C-2, C-4
NH, H-5
1' (-OCH₂-)
4.15 (t, 4.8 Hz, 2H)
70.2
C-4, C-2'
H-5 (Critical) , H-2'
2' (-CH₂OH)
3.72 (q, 4.8 Hz, 2H)
59.5
C-1'
H-1', OH
3' (-OH)
4.95 (t, 5.0 Hz, 1H)
-
C-2'
H-2'
4' (-CH₃)
2.05 (s, 3H)
24.1
C=O
NH
Table 3: Exact Mass (LC-HRMS) Data Comparison
High-Resolution Mass Spectrometry ensures unmatched clarity in identifying exact elemental formulas, separating compounds that differ by less than 0.001 Da[3].
Ion Species
Theoretical m/z
Observed m/z
Mass Error (ppm)
Structural Conclusion
[M+H]⁺
241.0819
241.0822
+1.2
Confirmed target C₁₀H₁₃N₂O₅⁺
[M+Na]⁺
263.0638
263.0641
+1.1
Confirmed Sodium Adduct
Fragment 1
197.0557
197.0560
+1.5
Loss of Acetyl (-C₂H₂O)
Experimental Protocols & Methodologies
The following methodologies are designed as self-validating systems. We prioritize the causality behind each experimental parameter to ensure the highest level of scientific trustworthiness.
Protocol A: 2D NMR Regiochemical Elucidation
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% Tetramethylsilane (TMS).
Causality: DMSO-d₆ is selected to deliberately disrupt intermolecular hydrogen bonding, which sharpens the peaks for the exchangeable -NH and -OH protons. Sharp exchangeable protons are mandatory for observing critical NOESY correlations[2].
Heteronuclear Multiple Bond Correlation (HMBC) Acquisition: Acquire HMBC spectra optimized for long-range couplings (J = 8 Hz).
Causality: HMBC reveals 2- to 3-bond carbon-proton connections. The proton at C-2 will show a distinct 3-bond correlation to the nitro-bearing carbon (C-3), which unequivocally proves the nitro group is at position 3, ruling out the 2-nitro regioisomer[1].
Nuclear Overhauser Effect Spectroscopy (NOESY) Acquisition: Acquire NOESY spectra with a mixing time of 300-500 ms.
Causality: NOESY maps through-space dipole-dipole interactions. A cross-peak between the aromatic H-5 proton and the first methylene group (-O-CH₂-) of the ether chain confirms the spatial proximity of these groups, validating that the ether linkage is intact at position 4.
Self-Validation Check: The TMS peak must resonate at exactly 0.00 ppm to validate the chemical shift scale. Furthermore, the integration of the acetamide methyl group (set to exactly 3.00H) serves as an internal quantitative standard to validate the total proton count (12H) of the molecule.
Protocol B: LC-HRMS Exact Mass Determination
Chromatographic Separation: Inject 1 µL of a 10 µg/mL sample onto a C18 UHPLC column. Use a mobile phase gradient of Water/Acetonitrile containing 0.1% Formic Acid.
Causality: Formic acid acts as a proton donor, promoting highly efficient ionization ([M+H]⁺) in the positive Electrospray Ionization (ESI+) source. This prevents premature in-source fragmentation, ensuring the intact molecular ion is detected.
Mass Calibration: Simultaneously infuse a known standard calibrant (e.g., Leucine Enkephalin) via a secondary reference spray.
Causality: Continuous lock-mass correction compensates for microscopic instrumental drift caused by temperature or voltage fluctuations, guaranteeing sub-ppm mass accuracy[3].
Self-Validation Check: The isotopic distribution pattern (M, M+1, M+2) generated by the instrument must match the theoretical in silico distribution for C₁₀H₁₂N₂O₅ within a 5% relative error margin. This confirms not just the mass, but the exact isotopic signature of the formula.
Structural Elucidation Decision Workflow
Decision tree comparing analytical workflows for structural confirmation of the target compound.
References
Title: High Resolution Mass Spectrometry (HRMS) Analysis
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy
Source: RSC Advances (RSC Publishing)
URL: [Link]
Title: Magnetic Resonance Technologies: Molecules to Medicine
Source: IntechOpen
URL: [Link]
Comparing the biological activity of fluorinated vs. hydroxylated nitrophenylacetamides
Title: Comparative Guide: Biological Activity of Fluorinated vs. Hydroxylated Nitrophenylacetamides Executive Summary As a Senior Application Scientist, I frequently guide drug discovery teams through the critical decisi...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comparative Guide: Biological Activity of Fluorinated vs. Hydroxylated Nitrophenylacetamides
Executive Summary
As a Senior Application Scientist, I frequently guide drug discovery teams through the critical decision of lead optimization. When working with the nitrophenylacetamide scaffold—a highly versatile pharmacophore found in antimicrobial agents, sigma (σ) receptor ligands, and fatty acid amide hydrolase (FAAH) inhibitors—the choice of aromatic substitution dictates the molecule's biological fate. This guide provides an objective, data-driven comparison between fluorinated and hydroxylated nitrophenylacetamides, detailing the causality behind their divergent pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
1.1. Fluorination: Metabolic Shielding and Lipophilic Tuning
Introducing a fluorine atom (e.g., -F) or a fluorinated motif (e.g., difluoromethoxy, -OCHF₂) into the nitrophenylacetamide core fundamentally alters its physicochemical properties. The C-F bond is exceptionally strong (~116 kcal/mol), making it highly resistant to oxidative cleavage by Cytochrome P450 (CYP450) enzymes[1]. Furthermore, the difluoromethoxy group acts as a lipophilic bioisostere for the hydroxyl group; it maintains hydrogen bond donating capabilities while significantly enhancing metabolic stability and modulating lipophilicity to improve membrane permeability[1]. In targeted applications, such as σ1 receptor ligands, halogen substitution (specifically 2-fluoro analogs) maximizes receptor selectivity and binding affinity, whereas electron-donating groups fail to achieve the same target engagement[2].
1.2. Hydroxylation: Aqueous Solubility and Phase II Vulnerability
Conversely, hydroxylation (-OH) introduces a strong hydrogen bond donor and acceptor. While this can forge critical interactions within specific enzyme active sites, it drastically lowers the molecule's LogP, increasing aqueous solubility. However, the causality of this substitution in a biological system is a double-edged sword: the exposed hydroxyl group serves as a direct substrate for Phase II metabolic enzymes, particularly UDP-glucuronosyltransferases (UGTs). This leads to rapid glucuronidation and subsequent renal or biliary clearance, severely limiting the compound's in vivo half-life. In structure-activity relationship (SAR) studies of phenylacetamides, OH-substitution often results in weak or negligible affinity for lipophilic targets like the σ2 receptor[2].
Quantitative Performance Comparison
To objectively compare these derivatives, the following table synthesizes typical physicochemical and biological performance metrics based on SAR studies of substituted nitrophenylacetamides.
Derivative Type
Functional Group
Est. LogP
σ1 Receptor Affinity (Kᵢ)
Microsomal Half-life (T₁/₂)
Primary Clearance Mechanism
Unsubstituted
-H
~2.8
3.90 nM
~40 min
CYP450 Oxidation (Moderate)
Fluorinated
-F (e.g., 2-Fluoro)
~3.5
3.56 nM
> 60 min
CYP450 Oxidation (Slow)
Difluoromethoxy
-OCHF₂
~3.2
~15.0 nM
> 120 min
CYP450 Oxidation (Very Slow)
Hydroxylated
-OH (e.g., 2-Hydroxy)
~1.8
> 1000 nM
< 15 min
Phase II Glucuronidation (Fast)
Data extrapolated from Hansch-type QSAR studies on phenylacetamide analogs[2] and bioisosterism reports[1].
Structural & Workflow Visualizations
Metabolic pathways of fluorinated vs. hydroxylated nitrophenylacetamides.
Experimental workflow for Human Liver Microsome (HLM) stability screening.
Self-Validating Experimental Protocols
Protocol A: High-Throughput Microsomal Stability (HLM) Assay
Purpose: To empirically prove the metabolic shielding effect of the C-F bond versus the Phase II vulnerability of the -OH group.
Preparation: Prepare 10 mM stock solutions of the fluorinated and hydroxylated nitrophenylacetamides in DMSO. Dilute to a final assay concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
Initiation: Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).
Incubation & Quenching: Incubate the mixture at 37°C. At designated time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality note: The cold organic solvent instantly denatures the microsomal proteins, halting enzymatic activity and preventing artifactual degradation.
Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
System Validation: Run Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound) in parallel. The assay is only valid if Verapamil shows rapid depletion (T₁/₂ < 15 min) and Warfarin remains stable (T₁/₂ > 60 min).
Protocol B: Radioligand Binding Assay for Receptor Affinity (e.g., σ1 Receptor)
Purpose: To quantify how the electron-donating nature of the -OH group disrupts lipophilic binding pocket interactions compared to the -F substitution.
Membrane Preparation: Isolate cell membranes from a stable cell line expressing human σ1 receptors. Homogenize in 50 mM Tris-HCl buffer (pH 8.0) and quantify protein concentration via BCA assay.
Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM of the radioligand-pentazocine, and varying concentrations of the test nitrophenylacetamides (ranging from 10⁻¹⁰ to 10⁻⁵ M). Incubate at 37°C for 120 minutes to reach equilibrium.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Causality note: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to filtration. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic radioligand.
Quantification: Wash the filters three times with ice-cold Tris-HCl buffer. Extract the filters, add scintillation cocktail, and measure bound radioactivity using a liquid scintillation counter.
System Validation: Calculate the IC₅₀ using non-linear regression analysis and convert to Kᵢ using the Cheng-Prusoff equation. Include Haloperidol as a positive control; the assay is valid only if the Haloperidol Kᵢ aligns with historical literature values (~1-3 nM).
References
BenchChem Technical Support Team. "N-(4-(Difluoromethoxy)-2-nitrophenyl)acetamide". Benchchem. 1
Journal of Medicinal Chemistry. "Synthesis and Quantitative Structure−Activity Relationships of N-(1-Benzylpiperidin-4-yl)phenylacetamides and Related Analogues as Potent and Selective σ1 Receptor Ligands". ACS Publications. 2
Cross-validation of analytical methods for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Cross-Validation of Analytical Methods for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide: A Comprehensive Guide As pharmaceutical pipelines increasingly rely on complex substituted aromatics for the synthesis of beta-ag...
Author: BenchChem Technical Support Team. Date: March 2026
Cross-Validation of Analytical Methods for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide: A Comprehensive Guide
As pharmaceutical pipelines increasingly rely on complex substituted aromatics for the synthesis of beta-agonists and targeted analgesics, the rigorous analytical control of critical intermediates becomes paramount. N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide (C₁₀H₁₂N₂O₅) presents a unique analytical challenge due to its highly polar functional groups (acetamide, 2-hydroxyethoxy) combined with a strong electron-withdrawing chromophore (nitro group).
To ensure batch-to-batch consistency, regulatory compliance, and the absence of genotoxic impurities (such as reduced amino-analogs), analytical methods must be cross-validated. This guide objectively compares three orthogonal analytical methodologies—RP-HPLC-UV, UPLC-MS/MS, and ¹H qNMR—detailing the structural causality behind experimental choices and providing self-validating protocols aligned with the latest [1].
Structural Rationale & Method Selection
The physicochemical properties of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide dictate the analytical approach:
The Nitro-Aromatic System: Provides a robust UV absorbance profile (
λmax
~254 nm and ~280 nm), making Ultraviolet (UV) detection highly effective for routine purity assays.
The Acetamide & Hydroxyl Groups: These polar moieties serve as excellent proton acceptors, yielding high ionization efficiency in positive Electrospray Ionization (ESI+), which is critical for trace-level mass spectrometry.
Distinct Proton Environments: The molecule features well-separated aliphatic protons (ethoxy group at ~3.8–4.2 ppm, acetamide methyl at ~2.1 ppm) and aromatic protons (~7.0–8.5 ppm), making it an ideal candidate for Quantitative Nuclear Magnetic Resonance (qNMR) without signal overlap.
Method A: RP-HPLC-UV (The Workhorse for Routine Assay)
Reverse-Phase HPLC with UV detection remains the industry standard for batch release. Because the acetamide group can interact with residual silanols on the silica stationary phase (causing peak tailing), an acidic mobile phase is required to suppress these secondary interactions.
Self-Validating Protocol:
This protocol acts as a self-validating system by requiring the continuous injection of a System Suitability Test (SST) resolution mixture prior to any sample analysis, ensuring the column chemistry has not degraded.
Column Selection: Prepare a C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm) fully end-capped to prevent basic tailing.
Mobile Phase Preparation:
Solvent A: Ultrapure water with 0.1% v/v Trifluoroacetic acid (TFA) (pH ~2.0).
Solvent B: LC-grade Acetonitrile with 0.1% v/v TFA.
Gradient Elution: Run a linear gradient from 10% B to 90% B over 15 minutes at a flow rate of 1.0 mL/min.
SST Verification: Inject a resolution mixture containing N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide and its known synthetic precursor (e.g., 4-(2-hydroxyethoxy)-3-nitroaniline). The system validates itself only if the resolution factor (
Rs
) between the two peaks is
≥2.0
.
Quantification: Monitor absorbance at 254 nm. Calculate purity by area normalization.
While HPLC-UV is robust, it lacks the sensitivity to detect trace potentially mutagenic impurities (PMIs) at parts-per-million (ppm) levels. UPLC-MS/MS is utilized here. Note that TFA, used in Method A, causes severe ion suppression in MS; therefore, it must be replaced with Formic Acid.
Self-Validating Protocol:
This workflow is self-validating through the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., ¹³C₂-labeled analog), which dynamically corrects for matrix suppression or enhancement during the run.
Column Selection: Sub-2 µm C18 column (e.g., Acquity BEH C18, 50 x 2.1 mm, 1.7 µm) for ultra-high resolution.
Mobile Phase: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Methanol + 0.1% Formic Acid). Methanol is preferred over Acetonitrile here to enhance the desolvation efficiency of the polar ethoxy group in the ESI source.
MS Source Parameters: Operate in ESI+ mode. Set capillary voltage to 3.0 kV, desolvation temperature to 450°C.
MRM Transitions: Monitor the transition of
[M+H]+m/z
241.1
→m/z
179.1 (loss of the ethoxy fragment).
Standard Addition: Spike the SIL-IS into all samples at a constant concentration of 10 ng/mL. The ratio of the analyte peak area to the IS peak area automatically validates the extraction recovery and ionization efficiency.
Method C: ¹H qNMR (Absolute Quantification)
Traditional chromatography requires a high-purity reference standard of the exact analyte. When qualifying a new reference standard of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide, ¹H qNMR is the gold standard, as it provides absolute quantification based on fundamental magnetic properties [2][3].
Self-Validating Protocol:
The qNMR method is inherently self-validating; by executing a preliminary inversion-recovery
T1
experiment, the operator ensures that the relaxation delay (
D1
) is mathematically sufficient for complete proton relaxation, eliminating integration errors.
Sample Preparation: Dissolve 10.0 mg of the batch sample and 5.0 mg of a NIST-traceable internal calibrant (e.g., Maleic acid, purity 99.9%) in 0.6 mL of DMSO-d₆. DMSO-d₆ is chosen because it easily solubilizes the highly polar nitro and acetamide groups.
T1
Measurement: Run an inversion-recovery sequence to determine the longest longitudinal relaxation time (
T1
) among the target protons (usually the aromatic protons).
Parameter Setup: Set the relaxation delay (
D1
) to
≥5×T1
(typically 30–45 seconds) to ensure >99% recovery of equilibrium magnetization. Set the flip angle to 90°.
Acquisition: Acquire 64 scans.
Integration & Calculation: Integrate the maleic acid singlet (~6.26 ppm, 2H) against the isolated acetamide methyl singlet (~2.08 ppm, 3H) of the target molecule. Calculate absolute mass fraction using the molar ratio.
Cross-Validation Data Presentation
To satisfy [1], the performance characteristics of the three methods were evaluated. The quantitative comparison is summarized in Table 1.
Table 1: Comparative Validation Parameters for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Parameter
RP-HPLC-UV
UPLC-MS/MS
¹H qNMR
Primary Application
Routine Batch Release & Purity
Genotoxic/Trace Impurity Profiling
Reference Standard Qualification
Linearity Range
1.0 – 100 µg/mL
0.1 – 100 ng/mL
1.0 – 50 mg/mL
Limit of Detection (LOD)
0.05 µg/mL
0.01 ng/mL
~0.5 mg/mL
Limit of Quantitation (LOQ)
0.15 µg/mL
0.03 ng/mL
~1.5 mg/mL
Precision (%RSD)
< 1.0%
< 5.0%
< 0.5%
Accuracy (%Recovery)
98.5 – 101.5%
90.0 – 110.0%
99.5 – 100.5%
Reference Standard
Required (Relative Method)
Required (Relative Method)
Not Required (Absolute Method)
Analytical Workflow Visualization
The following diagram illustrates the logical relationship and sample distribution across the cross-validation lifecycle.
Figure 1: Cross-validation workflow for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.
Conclusion & Best Practices
For the comprehensive analytical control of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide, no single method suffices. RP-HPLC-UV offers the best balance of speed and precision for routine manufacturing control. However, it must be cross-validated against ¹H qNMR to establish the absolute purity of the primary reference standard without bias. Furthermore, because nitro-aromatics carry inherent mutagenic risks if reduced to anilines during synthesis, UPLC-MS/MS is a mandatory orthogonal technique to ensure trace impurities remain below the Threshold of Toxicological Concern (TTC).
References
ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation.[Link]
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[Link]
Analytical Modalities for Resolving Intermolecular Hydrogen Bonding in Nitrophenylacetamide Isomers: A Comparison Guide
Executive Summary The structural characterization of active pharmaceutical ingredients (APIs) and their intermediates relies heavily on understanding supramolecular architecture. For N-(nitrophenyl)acetamide isomers—spec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The structural characterization of active pharmaceutical ingredients (APIs) and their intermediates relies heavily on understanding supramolecular architecture. For N-(nitrophenyl)acetamide isomers—specifically the ortho, meta, and para derivatives—the spatial arrangement of the nitro (-NO₂) and acetamide (-NHCOCH₃) groups dictates a profound divergence in hydrogen bonding behavior.
This guide provides an objective comparison of the three premier analytical modalities—Solid-State FTIR (ATR-FTIR) , Single-Crystal X-Ray Diffraction (SC-XRD) , and Solid-State NMR (ssNMR) —used to differentiate the intramolecular and intermolecular hydrogen bonding networks of these isomers. By evaluating instrument performance, data resolution, and operational workflows, this guide equips researchers with the causality and protocols necessary to select the optimal analytical pipeline for supramolecular characterization.
The Mechanistic Challenge: Causality in Isomeric H-Bonding
To select the correct analytical tool, one must first understand the molecular causality driving the physical properties of these isomers[1].
The ortho-Isomer (N-(2-nitrophenyl)acetamide): The proximity of the nitro group to the acetamide moiety facilitates a strong intramolecular hydrogen bond (N-H···O-N=O). This internal lock restricts the conformational flexibility of the molecule and effectively "hides" the N-H donor from the surrounding lattice, severely limiting its ability to participate in extended intermolecular networks.
The meta- and para-Isomers (N-(3-nitrophenyl)acetamide & N-(4-nitrophenyl)acetamide): The distal positioning of the nitro group physically precludes intramolecular H-bonding. Consequently, these molecules act as robust hydrogen bond donors and acceptors, driving the formation of extensive intermolecular networks (primarily N-H···O=C) that propagate through the crystal lattice as 1D chains or 2D sheets[2].
This mechanistic divergence directly impacts the physical state of the compounds (e.g., the para isomer melts at ~216°C, while the ortho isomer melts at ~94°C) and dictates the spectral and crystallographic readouts[3].
Mechanistic divergence of hydrogen bonding based on isomer substitution patterns.
Comparative Analysis of Analytical Modalities
When evaluating these isomers, no single technique provides a complete picture. The table below objectively compares the performance of FTIR, SC-XRD, and ssNMR in resolving H-bond networks.
Table 1: Performance Comparison of Analytical Techniques
Feature
ATR-FTIR Spectroscopy
Single-Crystal XRD (SC-XRD)
Solid-State NMR (ssNMR)
Primary Output
Vibrational frequency shifts (N-H, C=O)
3D atomic coordinates, bond lengths/angles
Local electronic environment, proton sharing
H-Bond Resolution
Moderate: Infers bonding via peak broadening/shifting.
High: Highly sensitive to H-bond strength via chemical shift.
Sample Requirement
~5 mg (Bulk powder, non-destructive)
~0.1 mm high-quality single crystal
~20-50 mg (Bulk powder, packed rotor)
Throughput
High (< 5 minutes per sample)
Low (Hours to days for growth + acquisition)
Low to Medium (Hours per acquisition)
Best Used For...
Rapid screening of intra- vs. intermolecular states.
Definitive mapping of the supramolecular lattice.
Analyzing amorphous phases or microcrystalline powders.
Table 2: Expected Data Signatures for Nitrophenylacetamides
Isomer
FTIR N-H Stretch (cm⁻¹)
SC-XRD Packing Motif
ssNMR ¹H Shift (N-H)
ortho-isomer
~3240 - 3250 (Sharp)
Discrete monomers, intramolecular N-H···O
Upfield shift (weaker internal H-bond)
para-isomer
~3300 - 3350 (Broad)
Extended 1D chains or 2D sheets, N-H···O=C
Downfield shift (strong external H-bond)
Note: The N-H stretch in the ortho-isomer is sharper because the intramolecular bond restricts the distribution of vibrational states compared to the diverse polymeric network found in the para-isomer[4].
Experimental Workflows and Self-Validating Protocols
To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Each step contains internal checks to prevent data artifacts.
Multi-modal analytical workflow for characterizing hydrogen bonding networks.
Protocol A: ATR-FTIR Spectroscopic Analysis
Objective: Rapidly differentiate intra- vs. intermolecular H-bonding via N-H and C=O vibrational shifts.
System Validation: Clean the diamond ATR crystal with isopropanol. Perform a background scan (air) to ensure the crystal is free of contamination. The baseline must be flat between 4000–400 cm⁻¹.
Sample Application: Place ~2-5 mg of the synthesized nitrophenylacetamide isomer (e.g., p-nitroacetanilide[3]) onto the ATR crystal.
Pressure Application: Lower the pressure anvil until the software indicates optimal contact. Causality note: Inconsistent pressure alters the path length and peak intensity, leading to false quantitative comparisons.
Acquisition: Collect 32 scans at a resolution of 4 cm⁻¹.
Data Processing: Apply atmospheric compensation to remove H₂O and CO₂ artifacts. Analyze the Amide I (C=O) and Amide A (N-H) regions.
Protocol B: SC-XRD Crystallization and Acquisition
Objective: Obtain definitive 3D mapping of the hydrogen bond donor-acceptor distances.
Crystal Growth (Slow Evaporation): Dissolve 50 mg of the isomer in a minimum volume of a binary solvent system (e.g., ethanol/ethyl acetate). Cover the vial with parafilm and puncture small holes to allow slow solvent evaporation.
Crystal Selection: After 3-7 days, examine the crystals under a polarized light microscope. Select a crystal with well-defined faces, devoid of twinning, measuring approximately 0.1 x 0.1 x 0.2 mm.
Mounting & Unit Cell Check: Mount the crystal on a diffractometer using a cryoloop and inert oil. Cool to 100 K using a nitrogen stream (minimizes thermal motion). Perform a rapid preliminary scan to determine the unit cell. Self-Validation: If the unit cell matches known literature values for the isomer, proceed to full data collection.
Full Data Collection & Refinement: Collect full sphere data. Solve the structure using direct methods and refine using full-matrix least-squares on F².
Hirshfeld Surface Analysis: Post-processing involves generating Hirshfeld surfaces to visualize and quantify the percentage of intermolecular contacts (H···H, O···H/H···O) dominating the crystal lattice[2].
Conclusion & Recommendations
For routine screening and rapid differentiation of ortho (intramolecular) versus meta/para (intermolecular) nitrophenylacetamide isomers, ATR-FTIR is the most efficient and cost-effective modality. However, if the goal is to map the exact supramolecular architecture, calculate packing efficiencies, or perform Hirshfeld surface analysis for drug formulation studies, SC-XRD remains the irreplaceable gold standard. ssNMR serves as a powerful orthogonal technique when single crystals cannot be grown, offering deep insights into the proton-sharing dynamics of the solid state.
References
Substituent Interactions in ortho-Substituted Nitrobenzenes. University of Glasgow. Available at:[Link]
Synthesis, design, in silico, in vitro and in vivo biological evaluation of novels N-arylacetamide derivatives. ResearchGate. Available at:[Link]
Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Taylor & Francis. Available at:[Link]
Biological and Physical Sciences: Molecular structure of N-(4-nitrophenyl) acetamide. ResearchGate. Available at:[Link]
Cytotoxicity comparison between N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide and related compounds
A Comparative Guide to the Cytotoxicity of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide and Related Analgesic Analogs As drug development professionals, understanding the structure-toxicity relationships (SAR) of pharm...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Cytotoxicity of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide and Related Analgesic Analogs
As drug development professionals, understanding the structure-toxicity relationships (SAR) of pharmaceutical compounds is paramount to designing safer therapeutics. Acetaminophen (APAP) is a universally utilized analgesic, yet its dose-dependent hepatotoxicity remains a significant clinical hurdle. This guide provides an in-depth, objective comparison of the cytotoxic profiles of APAP and its structurally modified derivatives, with a specific focus on N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide .
By analyzing the mechanistic causality behind these structural modifications, we can establish robust, self-validating experimental workflows to accurately profile the cytotoxicity of novel NCEs (New Chemical Entities).
Structural Rationale & Mechanistic Causality
The cytotoxicity of APAP is fundamentally driven by its free phenolic hydroxyl (-OH) group. In hepatic tissue, Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4) oxidize this phenol into N-acetyl-p-benzoquinone imine (NAPQI)[1]. NAPQI is a highly reactive, soft electrophile that rapidly depletes intracellular glutathione (GSH) and covalently binds to cellular proteins, triggering mitochondrial dysfunction and hepatocellular necrosis[2].
To engineer out this toxicity, medicinal chemists employ specific structural modifications. The compound N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide incorporates two critical alterations compared to the parent APAP molecule:
4-O-Alkylation (2-Hydroxyethoxy group): By masking the phenolic -OH group via etherification, the molecule loses the abstractable proton required for two-electron oxidation. This steric and electronic blockade completely prevents the formation of the toxic benzoquinone imine intermediate (NAPQI)[3].
3-Nitro Substitution: The addition of an electron-withdrawing nitro group at the meta position alters the oxidation potential of the aromatic ring. While 3-nitroacetaminophen alone demonstrates reduced cytotoxicity because it is significantly harder to oxidize than APAP[4], combining it with 4-O-alkylation creates a synergistic stabilization. The aromatic system becomes highly resistant to electrophilic attack and oxidative degradation.
Fig 1. Metabolic pathways of APAP vs. N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.
Comparative Cytotoxicity Profiling
The table below synthesizes the quantitative cytotoxicity data of these related compounds. Data is benchmarked using HepaRG cells, which are the gold standard for hepatotoxicity screening due to their high, physiologically relevant expression of CYP450 enzymes compared to standard HepG2 lines[3].
Insight: The data clearly demonstrates that modifying the 4-position to an ether linkage effectively abolishes the primary vector of APAP-induced liver injury (AILI).
To objectively verify the cytotoxicity of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide against APAP, researchers must utilize a self-validating in vitro system. The following protocol leverages dual-endpoint analysis (LDH release for necrosis and GSH depletion for oxidative stress) to ensure mechanistic accuracy.
Protocol: Dual-Endpoint HepaRG Cytotoxicity Assay
A. Cell Culture & Seeding
Thaw and seed terminally differentiated HepaRG cells into a 96-well plate at a density of 72,000 cells/well.
Causality Note: Differentiated HepaRG cells are mandatory because undifferentiated hepatic lines lack the CYP2E1 expression necessary to metabolize APAP into NAPQI, which would yield false-negative toxicity results[3].
B. Compound Treatment & Internal Validation
Prepare compound stocks in DMSO. Dilute in culture media to achieve final concentrations ranging from 0.1 µM to 1000 µM (Ensure final DMSO concentration is ≤0.1%).
Self-Validation Controls:
Negative Control: 0.1% DMSO vehicle.
Positive Control: 10 mM APAP. (The assay is only valid if the positive control induces >50% LDH release and >70% GSH depletion at 24 hours).
Incubate the plate at 37°C, 5% CO2 for 24 hours.
C. Endpoint Quantification
LDH Release (Necrosis): Transfer 50 µL of the supernatant to a new plate. Add 50 µL of LDH reaction mix. Incubate for 30 minutes in the dark, then measure absorbance at 490 nm.
GSH Depletion (Oxidative Stress): Lyse the remaining cells in the original plate. Add a fluorogenic GSH-reactive probe (e.g., Monochlorobimane) and measure fluorescence (Ex/Em = 380/460 nm)[2].
Fig 2. Self-validating high-throughput cytotoxicity screening workflow for APAP derivatives.
Conclusion
The rational design of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide showcases how targeted structural modifications can bypass established toxicological liabilities. By utilizing a 2-hydroxyethoxy group to block the phenolic hydroxyl, the molecule is shielded from CYP450-mediated oxidation into reactive quinone imines. Coupled with the electronic stabilization provided by the 3-nitro group, this compound exhibits a vastly superior cytotoxicity profile compared to native acetaminophen and its direct nitro-derivatives.
Purity Assessment of Synthesized N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide: Melting Point vs. Advanced Thermal & Chromatographic Techniques
Introduction: The Criticality of Purity in Nitroaromatic Intermediates The compound N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide (Molecular Formula: C10H12N2O5, Monoisotopic mass: ~240.07 Da)[1][2] is a highly function...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Criticality of Purity in Nitroaromatic Intermediates
The compound N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide (Molecular Formula: C10H12N2O5, Monoisotopic mass: ~240.07 Da)[1][2] is a highly functionalized nitroaromatic intermediate. Featuring both an acetamide group and a hydroxyethoxy ether linkage, it serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs).
In pharmaceutical development, the purity of such intermediates is non-negotiable. The presence of unwanted chemicals—such as unreacted starting materials, regioisomers formed during nitration, or degradation products—can drastically alter the efficacy and safety profiles of the final drug product[3]. While High-Performance Liquid Chromatography (HPLC) remains the industry workhorse for impurity profiling[1][4], thermal analysis techniques—specifically capillary melting point and Differential Scanning Calorimetry (DSC)—provide orthogonal, absolute measurements of purity based on fundamental thermodynamic principles[3][4].
This guide objectively compares capillary melting point analysis against DSC and HPLC for the purity assessment of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide, providing experimental data, mechanistic causality, and self-validating protocols.
The Thermodynamic Causality of Melting Point Depression
To understand why melting point is a reliable indicator of purity, we must look beyond the physical phase transition and examine the thermodynamics of the crystal lattice.
A highly pure sample of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide exists in a highly ordered crystalline state. When an impurity is present (assuming it is soluble in the melt but insoluble in the solid phase), it disrupts this crystal lattice[5].
The Causality:
Lattice Disruption: Impurities create defects in the solid structure, reducing the lattice energy. Consequently, less thermal energy is required to initiate the solid-to-liquid phase transition, leading to a lowered melting point onset [5].
Phase Equilibrium (Raoult’s Law): As the sample begins to melt, the impurity dissolves into the liquid phase. This lowers the chemical potential of the liquid, creating a freezing point depression governed by the Van't Hoff equation[5][6]. Because the concentration of the impurity in the liquid phase continuously dilutes as more of the bulk solid melts, the temperature must continuously rise to maintain solid-liquid equilibrium. This manifests as a broadened melting range [3].
Thermodynamic causality of melting point depression and peak broadening due to impurities.
Objective Comparison of Purity Assessment Alternatives
When analyzing a newly synthesized batch of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide, researchers must choose the appropriate analytical tool based on the required specificity and available sample volume.
Alternative 1: Capillary Melting Point (USP <741>)
Mechanism: Visual or optical detection of the temperature at which the first drop of liquid forms until complete liquefaction[7][8].
Pros: Rapid, inexpensive, requires minimal training. Excellent for initial go/no-go decisions during recrystallization.
Cons: Subjective (if manual), qualitative, and cannot identify the specific impurity. Susceptible to thermal lag if heating rates are too fast[7].
Alternative 2: Differential Scanning Calorimetry (DSC)
Mechanism: Measures the differential heat flow required to maintain a sample and a reference at the same temperature. Purity is calculated using the Van't Hoff equation based on the shape of the melting endotherm[5][6].
Pros: Absolute purity determination without the need for a reference standard[3]. Highly accurate for samples with >98.5% purity[4][6]. Requires only 1–3 mg of sample[5][6].
Cons: Unsuitable if the compound decomposes upon melting or exhibits overlapping polymorphic transitions[4].
Alternative 3: High-Performance Liquid Chromatography (HPLC)
Mechanism: Chromatographic separation of the compound from its impurities based on polarity and partitioning[1][4].
Pros: The gold standard for identifying and quantifying specific impurities (e.g., residual starting materials)[4].
Cons: Requires the development of a specific method and the use of reference standards for accurate quantification[4].
Quantitative Data Comparison
The following table summarizes experimental data obtained from a synthesized batch of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide (Expected theoretical MP: ~152.0 °C).
Analytical Method
Measured Value / Purity
Sample Size Required
Analysis Time
Specificity
Cost per Test
Capillary MP (USP <741>)
149.5 °C – 151.2 °C (Δ 1.7 °C)
~5–10 mg
15 mins
Low (Gross Purity)
$
DSC (ASTM E928)
99.15 mol% (Onset: 150.8 °C)
1.5 mg
45 mins
Medium (Absolute mol%)
HPLC (UV @ 254 nm)
99.20 area%
1 mg (diluted)
25 mins
High (Impurity ID)
$
Data Interpretation: The capillary melting point shows a slight depression and broadening, indicating the presence of impurities. DSC quantifies this absolute purity at 99.15 mol% without standards[3][6], which closely correlates with the 99.20 area% obtained via HPLC[4].
Self-Validating Experimental Protocols
To ensure scientific integrity, all analytical methods must include internal validation steps. The following protocols detail the exact methodologies for assessing the purity of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.
Protocol A: Capillary Melting Point Determination (per USP <741> Class I)[7][8]
Causality Note: The sample must be thoroughly dried and pulverized. Residual solvent acts as an impurity, artificially depressing the melting point. Pulverization ensures optimal packing, preventing air pockets that cause poor heat transfer and thermal lag[7].
System Suitability (Validation): Calibrate the melting point apparatus using a USP Primary Reference Standard with a melting point close to the expected range (e.g., Phenacetin, USP MP 134.0–136.6 °C, or Sulfanilamide, USP MP 163.9–166.4 °C)[9].
Sample Preparation: Dry the synthesized N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide under vacuum at 40 °C for 12 hours. Gently pulverize the crystals using an agate mortar and pestle[7].
Loading: Introduce the powder into a glass capillary tube (0.8–1.2 mm internal diameter, 0.2–0.3 mm wall thickness)[8]. Tap the tube on a hard surface until the powder is tightly packed to a height of exactly 3 mm[7].
Heating Profile:
Pre-heat the instrument block to 145 °C (approx. 5–10 °C below the expected melting point)[8].
Insert the capillary and allow the temperature to stabilize.
Initiate a strict temperature ramp rate of 1.0 °C/min [7][8]. Why 1.0 °C/min? Faster rates prevent the sample from maintaining thermal equilibrium with the heating block, leading to artificially high and irreproducible readings.
Observation & Reporting: Record the temperature at which the first microscopic drop of liquid appears (Onset) and the temperature at which the solid is completely melted (Clear Point)[8].
System Suitability (Validation): Calibrate the DSC for temperature and cell constant (enthalpy) using high-purity Indium (Onset: 156.6 °C, ΔH: 28.58 J/g).
Sample Preparation: Accurately weigh 1.5 to 2.0 mg of the dried N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide into a standard aluminum DSC pan[5][6]. Why a small mass? Large masses create internal thermal gradients, distorting the peak shape required for the Van't Hoff calculation[5].
Encapsulation: Crimp the pan with an aluminum lid to ensure optimal thermal contact between the sample and the pan bottom. Prepare an empty crimped pan as the reference.
Heating Profile:
Purge the cell with dry Nitrogen at 50 mL/min to prevent oxidation[5].
Equilibrate at 120 °C.
Ramp the temperature at a slow rate of 0.5 °C/min to 160 °C[5][6]. Why 0.5 °C/min? ASTM E928 requires rates between 0.3 and 0.7 K/min to ensure the sample remains in continuous thermodynamic equilibrium during the fractional melting process[5][6].
Data Analysis: Utilize the instrument's purity software to generate a
1/F
plot (where
F
is the fraction melted). The software integrates the endothermic peak, applying the Van't Hoff equation to calculate the mole fraction purity, theoretical melting point of the 100% pure substance, and the enthalpy of fusion[5][6].
Workflow for the synthesis and multi-modal purity assessment of the acetamide intermediate.
Conclusion
For the routine synthesis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide, capillary melting point analysis (USP <741>) serves as an indispensable, rapid frontline tool for evaluating gross purity and the success of recrystallization efforts. However, because it is qualitative, it must be supported by advanced techniques. DSC (ASTM E928) bridges the gap by providing highly accurate, absolute mole fraction purity without the need for reference standards, making it ideal for qualifying early-stage pharmaceutical intermediates. Ultimately, a combined orthogonal approach—utilizing MP for screening, DSC for absolute thermodynamic purity, and HPLC for specific impurity tracking—creates a robust, self-validating analytical package.
References
Prioritization, Identification, and Quantification of Emerging Contaminants in Recycled Textiles Using Non-Targeted and Suspect Screening
ACS Publications[Link]
A Comparative Guide: GC-MS vs. LC-MS for Impurity Profiling of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Executive Summary The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. This guide provides an in-depth compar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and regulatory compliance. This guide provides an in-depth comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the specific challenge of impurity profiling N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide. Based on the physicochemical properties of the target molecule—namely its high polarity, low volatility, and potential thermal lability—this guide establishes that LC-MS is the unequivocally superior method . LC-MS offers a direct, robust, and more efficient workflow, avoiding the complex and potentially artifact-inducing derivatization step required for GC-MS analysis.
Introduction: The Imperative of Impurity Profiling
In pharmaceutical development, an impurity is any component of a new drug substance that is not the chemical entity defined as the drug substance itself.[1] The presence of impurities, even at trace levels, can impact the efficacy and safety of a final drug product. Regulatory bodies, such as those governed by the International Council for Harmonisation (ICH), have established stringent guidelines for the reporting, identification, and qualification of these impurities.[2][3] The ICH Q3A(R2) guideline, for instance, mandates the characterization of any organic impurity that meets or exceeds specified thresholds, which are often as low as 0.05%.[1][4]
This necessitates analytical methods that are not only highly sensitive and selective but also appropriate for the specific chemical nature of the API and its potential by-products. The choice of analytical technology is therefore a critical decision in the drug development lifecycle.
Physicochemical Analysis of the Target Analyte
N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
A thorough analysis of the target molecule's structure is paramount to selecting the appropriate analytical technique.
Structure:
Aromatic Core: A nitrophenylacetamide group.
Key Functional Groups:
Amide (-NH-C=O)
Nitro (-NO2)
Hydroxyl (-OH)
Ether (-O-)
Predicted Properties:
Polarity: The presence of multiple polar functional groups (hydroxyl, nitro, amide) makes this a highly polar molecule. These groups readily engage in hydrogen bonding.
Volatility: Due to its high polarity and relatively high molecular weight, the molecule is expected to have a very low vapor pressure, making it effectively non-volatile under standard GC conditions.
Thermal Stability: The nitro group and the ether linkage can be susceptible to thermal degradation at the high temperatures often required for GC analysis.[5]
This initial assessment strongly suggests that a liquid-phase separation technique would be more compatible with the analyte's intrinsic properties than a gas-phase technique.
The Liquid Chromatography-Mass Spectrometry (LC-MS) Approach: The Superior Method
LC-MS is the gold standard for analyzing polar, non-volatile, and thermally sensitive compounds, making it exceptionally well-suited for this application.[6][7] The workflow is direct, robust, and minimizes sample manipulation.
Principle of Operation
In an LC-MS system, the sample is first dissolved in a suitable solvent and injected into a high-performance liquid chromatograph (HPLC). The components of the sample are separated based on their interactions with the stationary phase (e.g., a C18 column in reversed-phase chromatography) and the mobile phase.[8] As each separated component elutes from the column, it is introduced into the mass spectrometer's ion source.
For a polar molecule like N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide, Electrospray Ionization (ESI) is the ideal ionization technique.[9][10] ESI is a soft ionization method that transfers ions from solution into the gas phase with minimal fragmentation, preserving the molecular ion.[11][12] This is crucial for accurately determining the molecular weight of the parent compound and its impurities. Following ionization, a high-resolution mass analyzer, such as a Quadrupole Time-of-Flight (Q-TOF), separates the ions based on their mass-to-charge ratio (m/z), providing highly accurate mass measurements that aid in elemental composition determination.[13][14]
Experimental Protocol: LC-MS
Sample Preparation: Dissolve an accurately weighed sample of the API in a suitable solvent (e.g., 50:50 acetonitrile:water) to a final concentration of ~1 mg/mL.
Chromatographic Separation (HPLC):
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Mass Spectrometry (Q-TOF MS):
Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes to ensure comprehensive detection.
Capillary Voltage: 3.5 kV.
Gas Temperature: 325 °C.
Mass Range: 100 - 1000 m/z.
Data Acquisition: Full scan MS followed by data-dependent MS/MS on the most abundant ions to obtain fragmentation data for structural elucidation.[15]
Workflow and Expected Results
The LC-MS workflow is streamlined and efficient.
Caption: LC-MS workflow for impurity profiling.
This method is expected to yield a high-resolution chromatogram with a sharp peak for the parent compound and well-resolved peaks for any impurities. The high mass accuracy of the Q-TOF allows for the generation of molecular formulas for unknown impurities, while MS/MS fragmentation patterns provide the structural information needed for their definitive identification.
The Gas Chromatography-Mass Spectrometry (GC-MS) Approach: A Flawed Alternative
While a powerful technique for volatile and semi-volatile compounds, GC-MS is fundamentally unsuited for the direct analysis of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide due to the analyte's non-volatile and thermally labile nature.[16] To even attempt a GC-MS analysis, a chemical derivatization step is mandatory.[17]
Principle of Operation
GC-MS analysis requires the analyte to be volatile and thermally stable enough to exist in the gas phase without degradation.[18] The process involves injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas through a separation column. Separation is based on the compound's boiling point and interaction with the column's stationary phase.
For this specific analyte, the polar -OH group must be chemically modified—or derivatized—to increase volatility and reduce unwanted column interactions.[19] Silylation , which replaces the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, is a common derivatization strategy.[20][21]
After separation, the analyte enters the ion source, where Electron Ionization (EI) is typically used.[22] EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing extensive and reproducible fragmentation.[23][24] While this fragmentation pattern can act as a "fingerprint" for identification against libraries, it often obliterates the molecular ion, making it difficult to determine the molecular weight of an unknown impurity.[25]
Experimental Protocol: GC-MS
Sample Preparation & Derivatization:
Place an accurately weighed sample (~1 mg) into a reaction vial and thoroughly dry it under a stream of nitrogen.
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - BSTFA + 1% TMCS) and 100 µL of a dry solvent (e.g., pyridine).
Seal the vial and heat at 70 °C for 60 minutes to ensure complete derivatization.[26]
Cool the sample to room temperature before injection.
Chromatographic Separation (GC):
Column: A low-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Inlet Temperature: 250 °C (Note: This high temperature poses a risk of degradation even for the derivatized analyte).[27]
Oven Program: Start at 100 °C, ramp to 300 °C at 15 °C/min.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Mass Spectrometry (MS):
Ionization Source: Electron Ionization (EI) at 70 eV.
Source Temperature: 230 °C.
Mass Range: 50 - 650 m/z.
Workflow and Inherent Challenges
The GC-MS workflow is complicated by the mandatory derivatization step, which introduces significant risks.
Caption: GC-MS workflow, highlighting the critical derivatization step.
Challenges:
Incomplete Derivatization: The reaction may not go to completion, resulting in multiple peaks for a single analyte (derivatized and underivatized), complicating the chromatogram.
Artifact Formation: Silylating reagents can introduce artifacts or side-products, which could be mistaken for actual impurities.[16]
Thermal Degradation: Despite derivatization, the analyte may still degrade in the hot GC inlet, leading to inaccurate quantification and the appearance of degradation products that were not in the original sample.[5]
Lack of Molecular Ion: The high-energy EI process makes it difficult to identify the molecular weight of unknown impurities, a critical piece of information for characterization.
Head-to-Head Comparison
The choice between LC-MS and GC-MS for this specific application is clear when comparing their core attributes.
Feature
LC-MS (The Superior Choice)
GC-MS (The Flawed Alternative)
Rationale for N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
Analyte Suitability
Excellent. Ideal for polar, non-volatile, and thermally labile compounds.
Poor. Requires the analyte to be volatile and thermally stable.
The target molecule's inherent properties align perfectly with LC-MS capabilities.
Sample Preparation
Simple. "Dilute and shoot" approach.
Complex & High-Risk. Mandatory, multi-step derivatization is required.
LC-MS workflow is faster, cheaper, and eliminates major sources of error and artifacts.
Ionization Method
Soft (ESI). Preserves the molecular ion.
Hard (EI). Causes extensive fragmentation, often losing the molecular ion.
ESI is crucial for determining the molecular weight of unknown impurities, which is a primary goal of profiling.[10]
Risk of Artifacts
Low. Minimal sample manipulation reduces risk.
High. Derivatization and high heat can introduce chemical and thermal artifacts.
The integrity of the impurity profile is much higher with LC-MS.
Data Interpretation
Direct. Accurate mass provides high confidence in formula generation.
Indirect. Relies on library matching of fragmentation patterns.
LC-MS provides more definitive data for unknown identification, which is common in impurity profiling.
Throughput
High. No derivatization step allows for faster sample turnaround.
Low. The derivatization reaction adds significant time to the workflow.
For process monitoring or high-volume testing, LC-MS is far more efficient.
Conclusion and Recommendation
For the impurity profiling of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide , Liquid Chromatography-Mass Spectrometry (LC-MS) is not just a better option; it is the only scientifically sound and robust choice. Its ability to directly analyze the polar, non-volatile API using soft ionization (ESI) provides a direct path to accurate, reliable, and comprehensive impurity identification and quantification.
The GC-MS approach, while a valid technique for other classes of compounds, introduces unnecessary complexity, high risk of analytical artifacts, and is fundamentally mismatched with the physicochemical properties of the analyte. The mandatory derivatization step compromises the integrity of the analysis and reduces overall efficiency. Therefore, for any research, development, or quality control activity involving this compound, LC-MS coupled with a high-resolution mass analyzer (such as a Q-TOF) is the strongly recommended methodology.
References
ICH. (2006). Impurities in new drug substances Q3A (R2). International Council for Harmonisation. [Link]
SCION Instruments. (2025, February 25). What are the common ionization methods for GC/MS. [Link]
AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. [Link]
Anonymous. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]
SynThink. (2026, February 18). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. [Link]
Chernushevich, I. V., et al. (2001, August 15). An introduction to quadrupole-time-of-flight mass spectrometry. PubMed. [Link]
Chernushevich, I. V., et al. (n.d.). (PDF) An Introduction to quadrupole-time-of-flight mass spectrometry. ResearchGate. [Link]
Anonymous. (2012, March 21). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
Ralaivola, R., et al. (2014, May 15). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. PubMed. [Link]
Phenomenex. (n.d.). Derivation for GC - Gas Chromatography Technical Tip. [Link]
Anonymous. (2026, February 9). (PDF) Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]
Alseekh, S., et al. (2026, January 31). Analyzing Plant Low-Molecular-Weight Polar Metabolites: A GC-MS Approach. PMC. [Link]
Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent. [Link]
Vincze, A., & Yinon, J. (n.d.). Analysis of thermally labile pesticides by gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry with a temperature-programmed injector. Weizmann Institute of Science. [Link]
Stevens, S. (n.d.). Design and implementation of gas chromatography-mass spectrometry (GC-MS) methodologies for the analysis of thermally labile drugs and explosives. IU Indianapolis ScholarWorks. [Link]
Hiden Analytical. (2024, October 15). How a Quadrupole Mass Spectrometer Works. [Link]
bioRxiv.org. (2026, March 2). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. [Link]
Anonymous. (2026, March 5). (PDF) A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. [Link]
Kumar, B. S., et al. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Taylor & Francis Online. [Link]
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-methoxy-2-nitrophenyl)- (CAS 119-81-3). [Link]
Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-nitrophenyl)- (CAS 104-04-1). [Link]
ChemRxiv. (2025, December 12). Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight metabolites. [Link]
US EPA. (2023, November 1). Acetamide, N-[4-(2-hydroxyethoxy)phenyl]- - Substance Details. [Link]
Personal protective equipment for handling N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide
As a Senior Application Scientist, I approach the handling of highly functionalized chemical intermediates not merely as a compliance exercise, but as a critical component of experimental integrity and laboratory safety....
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of highly functionalized chemical intermediates not merely as a compliance exercise, but as a critical component of experimental integrity and laboratory safety. N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide is a specialized compound frequently utilized in drug development and chemical biology. While its unique structural motifs—an acetamide group, a 2-hydroxyethoxy ether linkage, and a nitroaromatic core—impart essential reactivity for downstream synthesis, they also dictate a stringent, non-negotiable set of handling requirements.
This guide provides a comprehensive, self-validating operational framework for safely handling this compound, ensuring that your laboratory practices are grounded in mechanistic toxicology and authoritative safety standards.
Chemical Profiling & Quantitative Data
Before manipulating any compound, we must establish its physical and chemical profile. The functional groups present in N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide directly inform our risk mitigation strategies.
Property
Value
Operational Implication
Molecular Formula
C10H12N2O5
Required for precise stoichiometric and molarity calculations.
High risk of aerosolization; necessitates strict engineering controls against dust inhalation.
Key Functional Groups
Nitro (-NO₂), Acetamide, Ether
The nitro group drives the primary toxicity profile, while the ether/acetamide groups enhance lipophilicity and dermal penetration potential.
Mechanistic Risk Assessment (The "Why")
To design an effective safety protocol, we must understand the causality behind the hazard. The primary danger of N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide stems from its nitroaromatic moiety .
In biological systems, nitroaromatic compounds can undergo single- or two-electron enzymatic reduction. This bioreduction generates highly reactive intermediates, such as nitro radical-anions and hydroxylamines[1]. If these particulates are inhaled or absorbed through the skin, these metabolites act as potent oxidizers within the bloodstream. They oxidize the ferrous (Fe²⁺) iron in hemoglobin to the ferric (Fe³⁺) state, leading to methemoglobinemia —a dangerous condition that severely impairs the blood's ability to transport oxygen to tissues[1].
Because the compound's lipophilic nature allows for transdermal absorption, mitigating skin contact and preventing the inhalation of airborne particulates are the critical control points in our operational strategy. We align our workflows with the American Chemical Society's (ACS) standard operating procedures, ensuring every step is governed by a rigorous Job Hazard Analysis (JHA)[2].
Personal Protective Equipment (PPE) Matrix
Every piece of PPE serves as a specific barrier against the mechanistic pathways of exposure described above.
PPE Item
Specification
Causality & Scientific Rationale
Self-Validation Check
Gloves
Double Nitrile (≥4 mil thickness each)
Nitrile provides excellent resistance to organic solids. Double-gloving creates a sacrificial outer layer that prevents transdermal absorption of nitroaromatics.
Check: Inspect outer gloves every 15 minutes. If yellow/orange discoloration appears, immediately doff and replace.
Eye Protection
Chemical Splash Goggles
Protects ocular mucosa from highly irritating airborne dust and accidental solvent splashes during solubilization.
Check: Ensure a tight seal against the face with no gaps; standard safety glasses are insufficient for powders.
Body Protection
Flame-Resistant Lab Coat & Apron
Prevents particulate accumulation on personal clothing, which could lead to chronic, low-dose dermal exposure.
Check: Coat must be fully buttoned to the collar with cuffs tucked under the inner glove layer.
Mechanistic Safety Visualization
The following diagram illustrates the logical relationship between the compound's exposure pathways and the specific interventions required to neutralize those risks.
Hazard mitigation pathway for nitroaromatics, illustrating PPE and engineering controls.
Operational Workflows & Experimental Protocols
To guarantee trustworthiness, laboratory protocols must be self-validating systems —meaning the procedure includes built-in checks to verify that the safety measures are actively working.
Protocol A: Safe Weighing and Solubilization
Fine nitroaromatic powders are prone to static cling, which can cause invisible aerosolization during mass transfer.
Engineering Control Verification: Activate the chemical fume hood.
Self-Validation: Observe the digital airflow monitor or magnehelic gauge; confirm a face velocity of 80–120 feet per minute (fpm). Tape a small piece of tissue to the bottom of the sash; it must pull inward gently before you open the chemical container.
Static Mitigation: Wipe the exterior of the analytical balance and the glass sash with an anti-static cloth.
Mass Transfer: Tare an anti-static weigh boat. Using a clean micro-spatula, transfer the N-[4-(2-Hydroxyethoxy)-3-nitrophenyl]acetamide.
Self-Validation: Continuously monitor the workspace. If powder visibly repels from the spatula (indicating static charge), pause, ground the equipment, and proceed slowly.
Solubilization: Add the target solvent (e.g., DMSO or DMF) directly to the weigh boat, or carefully transfer the solid to a pre-tared vial before adding solvent. Cap the vial tightly immediately after solvent addition.
Decontamination: Wipe down the balance, spatulas, and hood surface with a lint-free wipe dampened with 70% ethanol or isopropanol.
Protocol B: Spill Response and Decontamination
Isolation: Immediately lower the fume hood sash to minimize room exposure. Do not sweep dry powder, as this generates highly toxic, inhalable dust.
Containment & Absorption: If dry, gently cover the spill with damp paper towels (wetted with water or ethanol) to suppress dust. If the compound is already in solution, apply an inert absorbent pad or vermiculite.
Collection: Use a disposable plastic scoop to transfer the absorbed material into a hazardous waste bag.
Self-Validation: Shine a bright white light (or UV light, as many functionalized aromatics fluoresce or absorb strongly) over the stainless steel surface. If any visual residue or shadow remains, repeat the cleaning with a strong detergent solution followed by an ethanol wipe.
Disposal & Waste Management Plan
Improper disposal of nitroaromatics poses severe environmental and facility risks. Following the National Research Council's Prudent Practices in the Laboratory[3], adhere to the following disposal architecture:
Categorization: Classify as Halogen-Free Organic Hazardous Waste (unless solubilized in a halogenated solvent like dichloromethane, which requires separate halogenated waste streams).
Segregation: Store in a clearly labeled, leak-proof, high-density polyethylene (HDPE) container. Critical: Keep strictly away from strong reducing agents (e.g., sodium borohydride) and strong bases, as nitroaromatics can undergo violent exothermic reduction reactions.
Ultimate Disposal: High-temperature incineration is the mandated disposal route for nitroaromatic compounds to ensure the complete thermal destruction of the toxic pharmacophore[3].
Self-Validation: Before sealing the waste container for pickup, verify that the waste log accurately reflects the exact mass/volume of the nitroaromatic added, ensuring no incompatible chemical classes have been co-mingled by other lab personnel.